molecular formula C13H13NO B3371210 N-methyl-2-phenoxyaniline CAS No. 640766-50-3

N-methyl-2-phenoxyaniline

Cat. No.: B3371210
CAS No.: 640766-50-3
M. Wt: 199.25 g/mol
InChI Key: KWLMNTMQLZGMDL-UHFFFAOYSA-N
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Description

N-methyl-2-phenoxyaniline ( 640766-50-3) is an organic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol . This chemical serves as a versatile advanced intermediate and building block in organic synthesis and materials science research . Its structure, featuring a phenoxy group and a secondary aniline, makes it a valuable precursor for the development of more complex molecules. Researchers utilize it in the synthesis of ligands for coordination chemistry and in the preparation of compounds for pharmaceutical and agrochemical research . Furthermore, derivatives of phenoxyaniline are investigated for their applications in material science , including molecular docking and dynamic simulation studies to understand their electronic properties and interactions . The compound requires careful handling and storage; it should be kept in a sealed container under an inert atmosphere, protected from light, and at room temperature to maintain stability . This product is intended for research and further manufacturing applications only. It is not intended for direct human, veterinary, or household use.

Properties

IUPAC Name

N-methyl-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLMNTMQLZGMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of N-methyl-2-phenoxyaniline (CAS Number: 640766-50-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methyl-2-phenoxyaniline, a derivative of 2-phenoxyaniline, belongs to the diaryl ether amine class of compounds. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a variety of biologically active molecules and functional materials. As a senior application scientist, this guide provides a comprehensive overview of the characterization of this compound, drawing upon established analytical principles and data from closely related analogs to offer a robust framework for its synthesis, purification, and analytical validation. This document is intended to be a practical resource, guiding researchers through the necessary steps to ensure the identity, purity, and quality of this compound for demanding research and development applications.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of analytical data. While experimental data for this specific molecule is not extensively published, we can infer key characteristics from its parent compound, 2-phenoxyaniline, and the well-characterized N-methylaniline.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (CAS: 640766-50-3)2-Phenoxyaniline (CAS: 2688-84-8)N-methylaniline (CAS: 100-61-8)
Molecular Formula C₁₃H₁₃NO[1]C₁₂H₁₁NO[2][3]C₇H₉N[4]
Molecular Weight 199.25 g/mol [1]185.22 g/mol [2][3]107.15 g/mol [4]
Appearance Inferred: Likely a liquid or low-melting solid, possibly yellow to brown.Light orange or light yellow to brown crystalline solid.[2][3]Yellow to light brown oily liquid.[1]
Melting Point Data not available47-49 °C[5]-57.2 °C[1]
Boiling Point Data not available170 °C at 18 mmHg[5]195.6 °C[1]
Solubility Inferred: Likely soluble in organic solvents like methanol, chloroform, and ether; sparingly soluble in water.Moderately soluble in organic solvents like chloroform and methanol; limited solubility in water.[2][3]Practically insoluble in water.[1]

Safety and Handling:

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, P501[1].

Synthesis and Purification

Diagram 1: Proposed Synthesis of this compound

Synthesis Synthesis of this compound 2-Phenoxyaniline 2-Phenoxyaniline Reaction N-methylation 2-Phenoxyaniline->Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) Methylating_Agent->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Proposed synthetic route for this compound.

Experimental Protocol: N-methylation of 2-phenoxyaniline (Proposed)

This proposed protocol is based on general methods for the N-methylation of anilines. Optimization of reaction conditions may be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenoxyaniline (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents, with appropriate caution), to the solution.

  • Addition of Methylating Agent: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents), to the stirring mixture at room temperature. Caution: Methylating agents are toxic and should be handled with extreme care in a fume hood.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter the solid. If DMF was the solvent, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Potential Impurities:

  • Unreacted 2-phenoxyaniline: Can be monitored by TLC and chromatographic methods.

  • N,N-dimethyl-2-phenoxyaniline: A potential over-methylation byproduct.

  • Residual reagents: Traces of the methylating agent and base.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

3.1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: For this compound (C₁₃H₁₃NO), the expected monoisotopic mass is 199.0997 g/mol . Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak ([M]⁺) at m/z 199[6].

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for diaryl ether amines may include cleavage of the ether bond and loss of the methyl group.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.

3.2.1. ¹H NMR Spectroscopy

A published ¹H NMR spectrum for this compound in CCl₃D provides some guidance[7]. The expected signals are:

  • Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.5-7.5 ppm, corresponding to the 9 protons of the two aromatic rings.

  • N-Methyl Protons (-N-CH₃): A singlet at approximately δ 2.8-3.0 ppm, integrating to 3 protons.

  • N-H Proton (-NH): A broad singlet that may be observed in the region of δ 3.5-5.0 ppm, depending on the solvent and concentration. This signal will be absent in the case of the N,N-dimethylated impurity.

3.2.2. ¹³C NMR Spectroscopy

While no experimental ¹³C NMR spectrum for this compound has been found, the expected chemical shifts can be predicted based on related structures.

  • Aromatic Carbons: Signals for the 12 aromatic carbons are expected in the range of δ 110-160 ppm. The carbon attached to the nitrogen (C-N) and the carbon attached to the ether oxygen (C-O) will be downfield.

  • N-Methyl Carbon (-N-CH₃): A signal for the methyl carbon is expected around δ 30-40 ppm.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹ for the secondary amine. The absence of this peak could indicate the presence of the N,N-dimethylated impurity.

  • C-N Stretch: A medium to strong band is expected in the range of 1250-1350 cm⁻¹.

  • C-O-C Stretch (Ether): A strong, characteristic band for the aryl ether linkage is expected around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and out-of-plane bending in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for separating it from potential impurities.

Diagram 2: Chromatographic Purity Assessment Workflow

Chromatography Chromatographic Purity Assessment cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_Sample Sample Injection GC_Column Capillary Column (e.g., HP-5) GC_Sample->GC_Column GC_Detection FID or MS Detector GC_Column->GC_Detection Purity_Report Purity Report (% Area) GC_Detection->Purity_Report HPLC_Sample Sample Injection HPLC_Column Reversed-Phase Column (e.g., C18) HPLC_Sample->HPLC_Column HPLC_Detection UV Detector HPLC_Column->HPLC_Detection HPLC_Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water) HPLC_Mobile_Phase->HPLC_Column HPLC_Detection->Purity_Report Crude_Product Crude or Purified This compound Crude_Product->GC_Sample Crude_Product->HPLC_Sample

Caption: Workflow for assessing the purity of this compound.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen[7].

  • Injection Port Temperature: 250-300 °C[7].

  • Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C, and hold for 5-10 minutes[7].

  • Mass Spectrometer: Quadrupole or ion trap mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment, especially for less volatile compounds or for quantitative analysis.

Experimental Protocol: HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Conclusion

The characterization of this compound (CAS: 640766-50-3) requires a multi-technique approach to confirm its identity and purity. This guide outlines a comprehensive strategy, leveraging data from analogous compounds to provide a robust starting point for researchers. While some experimental data for the target molecule is limited, the proposed synthetic route and analytical protocols offer a solid foundation for its preparation and quality control. The successful synthesis and purification, followed by rigorous spectroscopic and chromatographic analysis, will ensure the reliability of this compound for its intended applications in drug discovery and materials science. Further research to establish the experimental physicochemical properties and detailed spectroscopic data for this compound is highly encouraged to build upon the framework presented in this guide.

References

  • Yufeng. N-Methylaniline Chemical Properties,Uses,Production. [Link]

  • PubChem. N-Methylaniline. [Link]

  • Google Patents. RU2270187C2 - Method for preparing n-methylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. [Link]

  • Google Patents.
  • Organic Syntheses. n-nitrosomethylaniline. [Link]

  • ResearchGate. (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

  • Google Patents.
  • Taylor & Francis. Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands: Future Medicinal Chemistry. [Link]

  • FULIR. Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. [Link]

  • PubChem. 2-Methyl-N-phenylaniline. [Link]

  • PMC. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. [Link]

  • ResearchGate. (PDF) 4-Nitro-2-phenoxyaniline. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-methyl-2-phenoxyaniline from 2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-2-phenoxyaniline is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The selective introduction of a methyl group onto the nitrogen atom of 2-phenoxyaniline presents a common yet critical challenge in synthetic organic chemistry. This guide provides a comprehensive overview of the primary synthetic strategies for this transformation, intended for researchers, chemists, and process development professionals. We delve into the mechanistic underpinnings, practical execution, and comparative analysis of leading methodologies, including the classical Eschweiler-Clarke reaction, direct alkylation, and modern catalytic approaches. Each section is designed to offer not just procedural steps but also the rationale behind them, ensuring a deep, actionable understanding for laboratory application.

Introduction: Strategic Importance of this compound

2-Phenoxyaniline serves as a versatile building block, characterized by its diaryl ether linkage and a primary aromatic amine.[1] The N-methylation of this primary amine to its secondary counterpart, this compound, is a crucial step in modifying its chemical properties. This transformation enhances lipophilicity, modulates basicity, and provides a vector for further synthetic elaboration. The resulting N-methylated compound is a precursor to molecules with significant biological activity, making its efficient and scalable synthesis a topic of considerable interest.

The core challenge lies in achieving selective mono-methylation while avoiding the formation of the tertiary amine (N,N-dimethyl-2-phenoxyaniline) and managing the reactivity of the starting material. This guide will explore the most reliable and field-proven methods to achieve this outcome.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route for N-methylation is dictated by factors such as scale, substrate tolerance, cost of reagents, and desired purity profile. We will compare three primary strategies.

Method Reagents Mechanism Advantages Disadvantages
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidReductive AminationHigh selectivity for mono-methylation, avoids quaternary salts, cost-effective, robust.[2][3]Requires elevated temperatures, strong acid can be problematic for sensitive substrates, CO2 byproduct.[3]
Direct Alkylation Methyl Iodide, Dimethyl SulfateNucleophilic SubstitutionSimple procedure, can be performed at lower temperatures.Risk of over-methylation (di- and quaternary products), toxic/carcinogenic reagents, requires a base.[4]
Catalytic Hydrogenation Methanol or Formaldehyde, H₂, Metal Catalyst (e.g., Ni, Cu, Ru)Hydrogen Borrowing / Reductive AminationHigh atom economy, uses sustainable C1 sources (methanol), can be highly selective.[5][6][7]Requires specialized catalyst, potentially high pressure of H₂, catalyst cost and handling.

In-Depth Methodologies and Protocols

Method A: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly reliable method for the methylation of primary and secondary amines.[8] It utilizes an excess of formic acid and formaldehyde to yield the N-methylated product.[9] A key advantage is its inherent mechanism which prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form the required iminium ion intermediate.[3][10]

Mechanism: The reaction proceeds via a two-step sequence:

  • Imine Formation: The primary amine (2-phenoxyaniline) attacks the formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.[11]

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine (this compound). This step is irreversible due to the formation of carbon dioxide gas.[3][12]

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Hydride Transfer (Reduction) Amine R-NH₂ Hemiaminal R-NH-CH₂OH Amine->Hemiaminal + CH₂O Formaldehyde CH₂O Iminium [R-N⁺H=CH₂] Hemiaminal->Iminium - H₂O FormicAcid HCOOH CO2 CO₂ MethylatedAmine R-NH-CH₃ Iminium_step2 [R-N⁺H=CH₂] Iminium_step2->MethylatedAmine + H⁻ (from HCOOH)

Caption: Mechanism of the Eschweiler-Clarke reaction.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenoxyaniline (1.0 eq).

  • Reagent Addition: Add formic acid (90%, 2.0-3.0 eq) to the flask. Stir the mixture until the aniline is fully dissolved. Subsequently, add aqueous formaldehyde (37%, 2.0-2.5 eq) dropwise. Causality Note: Formic acid acts as both the solvent and the reducing agent. Using it in excess ensures the reaction goes to completion and maintains an acidic environment to facilitate iminium ion formation.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-18 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Expertise Note: The evolution of CO₂ gas indicates the reaction is proceeding.

  • Work-up: Cool the mixture to room temperature. Carefully add water and basify the solution to a pH of ~11-12 with a strong base (e.g., NaOH solution) to neutralize the excess formic acid and deprotonate the amine product. Trustworthiness Note: This step is critical for extracting the free amine product into an organic solvent.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).[11]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method B: Direct Alkylation with Methyl Halides

Direct alkylation is a straightforward approach but requires careful control to prevent over-methylation. The reaction involves the nucleophilic attack of the amine on a methylating agent like methyl iodide or dimethyl sulfate.[4]

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve 2-phenoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or diisopropylethylamine, DIPEA) (1.5-2.0 eq). Causality Note: The base is required to deprotonate the amine or scavenge the acid (HI or H₂SO₄) formed during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Cool the mixture in an ice bath and add the methylating agent (e.g., dimethyl sulfate, 1.0-1.2 eq) dropwise.[13] Safety Warning: Methylating agents like dimethyl sulfate are highly toxic and carcinogenic. Handle with extreme caution in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with an aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Method C: Sustainable Catalytic N-Methylation

Modern synthetic chemistry emphasizes greener and more sustainable methods. Catalytic N-methylation using methanol as a C1 source represents a significant advance.[5] These reactions often proceed via a "hydrogen borrowing" mechanism catalyzed by transition metals like Ruthenium or Nickel.[7] A recent study demonstrated the selective mono-N-methylation of anilines using a heterogeneous Ni catalyst and methanol.[14]

General Workflow:

Catalytic_Workflow Start 2-Phenoxyaniline + Methanol + Catalyst Autoclave Reaction in Autoclave (e.g., 160°C, N₂ atmosphere) Start->Autoclave Cooling Cooling & Depressurization Autoclave->Cooling Filtration Catalyst Removal (Filtration/Centrifugation) Cooling->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: General workflow for catalytic N-methylation.

Protocol Example (Based on Ni/ZnAlOx catalyst): [14]

  • Catalyst Preparation: A Ni-based heterogeneous catalyst (e.g., Ni/ZnAlOx) is prepared via co-precipitation and subsequent reduction.[14]

  • Reaction Setup: In a high-pressure autoclave, combine 2-phenoxyaniline (1.0 mmol), the catalyst (e.g., 40 mg), and methanol (10 mL).

  • Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize with N₂ (e.g., 1 MPa). Heat the mixture to 160 °C with vigorous stirring for 24 hours.[14]

  • Work-up and Analysis: After cooling, the catalyst is removed by filtration or centrifugation. The resulting solution is analyzed by GC-MS and the product isolated by evaporation of the solvent and subsequent purification. The cited study specifically reports the successful synthesis and characterization of this compound using this method.[14]

Product Characterization

Independent of the method used, the identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect a characteristic singlet for the N-methyl protons (N-CH₃) typically appearing around δ 2.8 ppm. The aromatic protons will show complex multiplets in the δ 6.8-7.4 ppm region.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 199.

  • Infrared Spectroscopy (IR): Look for the disappearance of the primary amine N-H stretches (typically two bands around 3300-3500 cm⁻¹) and the appearance of a secondary amine N-H stretch (a single band around 3400 cm⁻¹).

Safety Considerations

  • 2-Phenoxyaniline: Can be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.

  • Formaldehyde: Is a known carcinogen and respiratory sensitizer.

  • Formic Acid: Is corrosive and can cause severe skin and eye burns.

  • Dimethyl Sulfate / Methyl Iodide: Are extremely toxic, carcinogenic, and corrosive. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Catalytic Hydrogenation: Involves flammable solvents (methanol) and potentially flammable gases (H₂) under pressure. Ensure the autoclave is properly rated and operated.

Conclusion

The synthesis of this compound from 2-phenoxyaniline can be accomplished through several effective methods. The Eschweiler-Clarke reaction remains a robust and cost-effective choice for many applications, offering excellent control over selectivity. Direct alkylation provides a simpler, lower-temperature alternative, but demands rigorous control to avoid side products and involves highly toxic reagents. For laboratories focused on green chemistry and process innovation, catalytic N-methylation with sustainable C1 sources like methanol offers a promising, atom-economical path forward, supported by recent advances in heterogeneous catalysis.[7][14] The optimal choice will depend on the specific requirements of the research or development program, balancing factors of scale, cost, safety, and environmental impact.

References

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wang, M., Zheng, H., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6675. Available at: [Link]

  • MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Google Patents. (2011). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 2-Phenoxyaniline for Industrial Use. Retrieved from [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • ResearchGate. (2025). Eco-friendly N-mono-methylation of anilines with methanol as a sustainable C1 source via hydrogen borrowing. Retrieved from [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

  • Liu, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13, 1234-1241. Available at: [Link]

  • RSC Publishing. (2015). N-Monomethylation of amines using paraformaldehyde and H₂. Retrieved from [Link]

  • Springer. (2021). Methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]

  • SCIRP. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Retrieved from [Link]

  • Semantic Scholar. (2012). Reductive Amination with (11C)Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Retrieved from [Link]

  • ChemRxiv. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Retrieved from [Link]

  • ACS Publications. (2019). Selective N-Methylation of Aliphatic Amines with CO₂ and Hydrosilanes Using Nickel-Phosphine Catalysts. Retrieved from [Link]

  • University of Liverpool. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

  • PubMed. (2003). An efficient and practical N-methylation of amino acid derivatives. Retrieved from [Link]

Sources

N-methyl-2-phenoxyaniline molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure, Conformational Dynamics, and Synthetic Protocols

Executive Summary

N-methyl-2-phenoxyaniline (CAS: 640766-50-3) represents a critical structural motif in medicinal chemistry, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and neuronal nitric oxide synthase (nNOS) modulators.[1][2][3] Unlike its primary amine parent (2-phenoxyaniline), the N-methylated derivative exhibits unique conformational behavior driven by the competition between intramolecular hydrogen bonding and steric strain. This guide provides a definitive analysis of its structural properties, a self-validating synthesis protocol, and the mechanistic logic required for its application in drug design.

Molecular Architecture & Electronic Properties

The molecule comprises a diphenyl ether backbone substituted at the ortho position with a secondary amine (


-methyl group).[4] Its behavior is governed by three primary electronic and steric vectors:
The Diphenyl Ether Linkage

The ether oxygen (


) acts as a hinge. In unsubstituted diphenyl ether, the rings adopt a "skew" or "twist" conformation (dihedral angle 

) to minimize repulsion between the

-electron clouds. However, ortho-substitution perturbs this equilibrium.[4]
The Nitrogen Hybridization

The nitrogen atom exists in a dynamic equilibrium between


 (planar) and 

(pyramidal) hybridization.
  • Resonance Effect: The lone pair on nitrogen delocalizes into the adjacent phenyl ring (aniline character), favoring planarity (

    
    ).
    
  • Steric Effect: The methyl group increases steric bulk, potentially forcing the nitrogen into a pyramidal geometry (

    
    ) to relieve strain against the ortho-phenoxy group.
    
Intramolecular Hydrogen Bonding (The "Ortho Effect")

In the parent 2-phenoxyaniline , a strong intramolecular hydrogen bond exists between the amine proton (


) and the ether oxygen (

).
  • Impact of Methylation: In This compound , the methyl group competes for space.[4] While the single remaining

    
     can still donate a hydrogen bond to the oxygen, the bulky methyl group creates a steric clash with the phenoxy ring. This forces the molecule into a highly specific, "locked" conformation that is distinct from the primary amine.
    
Table 1: Physicochemical Profile
PropertyValue (Experimental/Predicted)Significance
Formula

Core Scaffold
MW 199.25 g/mol Fragment-based drug design compliant
LogP ~3.52High lipophilicity; BBB permeable
H-Bond Donors 1 (

)
Critical for active site binding
H-Bond Acceptors 2 (

,

)
Pharmacophore vectors
Rotatable Bonds 3Conformational flexibility

Conformational Dynamics

The biological activity of this compound is often dictated by its ability to adopt a bioactive conformation.[4] We analyze this using a two-state model: the Planar H-Bonded State vs. the Twisted Steric State .

The Energy Landscape
  • Conformer A (H-Bond Stabilized): The

    
     points toward the ether oxygen (
    
    
    
    ).[4] This forms a pseudo-6-membered ring.[4][5] The methyl group points away, but still clashes with the ortho-hydrogens of the phenoxy ring.
  • Conformer B (Twisted): To relieve the steric strain of the methyl group, the phenyl rings twist significantly relative to the ether linkage. This weakens the H-bond but lowers the steric energy.

Current structural consensus suggests that while the H-bond is preserved, the N-methyl group forces a dihedral twist of 45-60° compared to the parent aniline.

Visualization: Conformational Equilibrium

Conformation cluster_0 Driving Forces ConfA Conformer A (H-Bond Locked) Transition Rotational Barrier (~5-7 kcal/mol) ConfA->Transition Steric Clash (Me vs Ph) ConfB Conformer B (Steric Twist) ConfB->Transition H-Bond Formation Transition->ConfA Transition->ConfB Strain Relief Info1 N-H...O Interaction (Stabilizing) Info2 N-Me...Ph Sterics (Destabilizing)

Figure 1: Conformational equilibrium driven by the competition between the stabilizing intramolecular hydrogen bond and the destabilizing steric clash of the N-methyl group.[6][7][8][9][10]

Synthesis & Characterization Protocols

While Buchwald-Hartwig amination is a valid route, it often requires expensive catalysts and ligands.[4] The most robust, high-yielding, and "self-validating" method for generating the N-methyl derivative from the commercially available 2-phenoxyaniline is Reductive Amination .

Protocol: Reductive Methylation via Formaldehyde/NaBH4

Rationale: This method avoids over-methylation to the quaternary ammonium salt (common with Methyl Iodide) and proceeds under mild conditions.[4]

Reagents
  • Substrate: 2-Phenoxyaniline (1.0 eq)

  • Carbon Source: Paraformaldehyde (3.0 eq) or Formalin (37% aq., 5.0 eq)

  • Reductant: Sodium Borohydride (

    
    , 4.0 eq)
    
  • Solvent: Methanol (MeOH)

  • Quench: NaHCO3 (sat. aq.)

Step-by-Step Workflow
  • Imine Formation: Dissolve 2-phenoxyaniline in MeOH (0.2 M concentration). Add Paraformaldehyde.[4] Stir at room temperature for 2 hours.

    • Checkpoint: Monitor TLC.[4] The primary amine spot (polar) should disappear, replaced by a less polar imine spot.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise (exothermic!).
    
    • Mechanism:[11] The borohydride reduces the in situ formed imine/hemiaminal to the secondary amine.

  • Workup: Stir for 12 hours. Quench with sat.

    
    . Extract with Ethyl Acetate (3x).[4] Wash organic layer with brine, dry over 
    
    
    
    .[4]
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Synthesis Logic Diagram

Synthesis Start 2-Phenoxyaniline (Primary Amine) Step1 Step 1: Formaldehyde/MeOH (Imine Formation) Start->Step1 Inter Intermediate: N-Methylene Species Step1->Inter -H2O Step2 Step 2: NaBH4 Reduction (Hydride Transfer) Inter->Step2 Product This compound (Secondary Amine) Step2->Product Reduction

Figure 2: Reductive amination pathway ensuring selective mono-methylation.

Validation Criteria (Self-Validating System)

To confirm the structure and exclude the N,N-dimethyl byproduct, rely on 1H NMR integration.

  • Diagnostic Signal: The N-Methyl group appears as a singlet (or doublet if coupling to NH is visible) in the range of 2.80 – 2.95 ppm .

  • Integration Check:

    • Aromatic Protons: ~9H (Multiplet, 6.6 – 7.4 ppm).[4]

    • N-Methyl: 3H (Singlet).[4]

    • N-H: 1H (Broad singlet, exchangeable with

      
      ).
      
  • Failure Mode: If the N-Me signal integrates to 6H, over-methylation occurred (N,N-dimethyl). If the signal is absent, the reduction failed.

Application Context in Drug Development

Pharmacophore Utility

The this compound scaffold is a bioisostere for diphenylamine and diphenylmethane structures.[4]

  • Lipophilicity Modulation: Methylation increases LogP by ~0.5 units compared to the parent, enhancing blood-brain barrier (BBB) penetration, crucial for CNS targets like nNOS.

  • Conformational Locking: By restricting the rotation of the aniline ring via steric clash, the N-methyl group can "pre-organize" the molecule for binding into hydrophobic pockets (e.g., COX-2 or Kinase ATP-binding sites).

Case Study: nNOS Inhibition

Research indicates that intramolecular hydrogen bonding in 2-phenoxyaniline derivatives creates a "pseudo-ring" that mimics the spatial arrangement of cyclic inhibitors.[4] The N-methyl group modulates the electron density of the nitrogen, altering the pKa (approx 4.8) and affecting the cation-pi interactions often required in the enzyme active site.[4]

References

  • Synthesis & Properties: PubChem Compound Summary for CID 7515 (N-Methylaniline derivatives). National Center for Biotechnology Information.[4] Link

  • Conformational Analysis: Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Silverman, R. B., et al. Journal of Medicinal Chemistry.[4] Link

  • Synthetic Methodology: Buchwald-Hartwig Amination: A Practical Guide. Organic Chemistry Portal. Link

  • Structural Analogues: Crystal structure of 2-[(4-Methoxyanilino)methyl]phenol. Acta Crystallographica Section E. Link

  • General Conformational Theory: The "Ortho Effect" in Diphenyl Ethers. Royal Society of Chemistry.[4] Link

Sources

Technical Monograph: Safe Handling and Risk Management of N-Methyl-2-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development scientists. It prioritizes the Precautionary Principle : due to the limited specific toxicological data available for N-methyl-2-phenoxyaniline (CAS 640766-50-3), safety protocols are derived from its high-risk structural analogues, specifically N-methylaniline and 2-phenoxyaniline.

Compound Identity & Physicochemical Basis

Rationale: Accurate identification is the first line of defense. This compound is a lipophilic secondary amine. Its structural features—an electron-rich diphenyl ether backbone coupled with an N-methyl group—suggest high skin permeability and specific metabolic activation pathways similar to other N-alkylanilines.

Chemical Specifications
ParameterData / Descriptor
Chemical Name This compound
CAS Registry Number 640766-50-3
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 199.25 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity)
Solubility Lipophilic; soluble in DMSO, DCM, MeOH. Insoluble in water.[1]
Key Functional Groups Secondary amine (basic), Phenoxy ether (stable)
Structural Hazards (SAR Analysis)

Structure-Activity Relationship (SAR) analysis indicates two primary hazard vectors:

  • The N-Methylaniline Moiety: Known to induce methemoglobinemia (MetHb) more efficiently than primary anilines due to rapid metabolic N-hydroxylation.

  • The Phenoxy Group: Increases lipophilicity (

    
    ), enhancing dermal absorption rates compared to simple anilines.
    

Toxicological Mechanism: The Methemoglobinemia Cascade

Expert Insight: The immediate danger to the researcher is not carcinogenesis (long-term), but acute cyanosis via methemoglobinemia. This compound acts as a "chemical asphyxiant" by oxidizing hemoglobin iron from ferrous (


) to ferric (

), which cannot bind oxygen.
Metabolic Activation Pathway

The toxicity is not intrinsic to the parent molecule but to its metabolites. The N-methyl group facilitates rapid absorption, while hepatic enzymes convert the amine into the toxic N-hydroxyl species.

MetHb_Pathway Parent This compound (Lipophilic Parent) Liver Hepatic CYP450 (N-Hydroxylation) Parent->Liver Absorption Metabolite N-Hydroxy Metabolite (Active Toxophore) Liver->Metabolite Bioactivation RBC Erythrocyte Interaction Metabolite->RBC Systemic Circ. Hb_Fe2 Hemoglobin (Fe2+) (O2 Transporting) RBC->Hb_Fe2 Enters Cell Hb_Fe3 Methemoglobin (Fe3+) (Non-Functional) Hb_Fe2->Hb_Fe3 Oxidation Cycle (Catalytic) Hb_Fe3->Hb_Fe2 MetHb Reductase (Slow Recovery)

Figure 1: Metabolic activation pathway leading to methemoglobinemia. Note the catalytic nature of the oxidation cycle.

Clinical Signs of Exposure[3]
  • Early (MetHb 15-30%): Cyanosis (blue lips/nail beds), chocolate-brown blood, headache, fatigue.

  • Severe (MetHb >50%): Dysrhythmias, seizures, coma, death.

  • Chronic: Anemia, reticulocytosis (body attempting to replace damaged RBCs).

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness: Standard nitrile gloves are insufficient for prolonged contact with N-methylated aromatics due to permeation. A "Double-Gloving" or laminate barrier approach is mandatory.

PPE Compatibility Matrix
Protective LayerMaterial RecommendationBreakthrough Time (Est.)Usage Protocol
Primary Glove Silver Shield / 4H (Laminate) > 480 minEssential for handling neat compound.
Secondary Glove Nitrile (Thick, >5 mil)< 15 minUse over laminate for dexterity only.
Body Protection Tychem® C or FN/ARequired for synthesis/scale-up (>1g).
Respiratory P100 + Organic Vapor CartridgeN/AIf outside glovebox (not recommended).
Handling Workflow (Self-Validating Protocol)

This workflow enforces a "Stop/Go" decision process based on scale, ensuring engineering controls match the hazard level.

Handling_Workflow Start Start: Handling N-Me-2-POA Scale_Check Check Scale Start->Scale_Check Small_Scale < 100 mg (Analytical) Scale_Check->Small_Scale Large_Scale > 100 mg (Synthesis) Scale_Check->Large_Scale Hood Fume Hood (Face Vel: 100 fpm) Small_Scale->Hood Glovebox Glove Box / Isolator (Negative Pressure) Large_Scale->Glovebox PPE_Std PPE: Nitrile (Splash) + Lab Coat Hood->PPE_Std PPE_High PPE: Silver Shield + Tychem Glovebox->PPE_High Waste Deactivation & Disposal (Acidic Waste Stream) PPE_Std->Waste PPE_High->Waste

Figure 2: Risk-based handling decision tree. Note the escalation to glove box/isolator for synthesis scales.

Emergency Response & Decontamination

Authoritative Grounding: The antidotal treatment for aniline poisoning is specific.[2] General first aid is insufficient.

Medical Surveillance (The "Blue Patient")

If a researcher collapses or shows signs of cyanosis:

  • Immediate Action: Remove from exposure source. Administer 100% Oxygen.

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard of care for symptomatic MetHb >20% [1].

    • Contraindication: Do not use Methylene Blue if the patient has G6PD deficiency (risk of hemolysis).

  • Skin Decontamination: Wash with polyethylene glycol (PEG 300) or soapy water. Do not use ethanol, as it enhances absorption of anilines [2].

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection.

  • Neutralization: Absorb with sand/vermiculite.[3] Do not use bleach (can form chloroanilines).

  • Disposal: Incineration is the only approved disposal method for aniline-contaminated waste.

Synthesis & Storage Stability

For researchers utilizing this compound as a building block (e.g., in Ullmann couplings or Buchwald-Hartwig aminations):

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilines oxidize readily in air, turning dark brown/black.

  • Incompatibility: Violent reaction with strong oxidizers (e.g., nitric acid) and isocyanates.

  • Reaction Monitoring: When used as a nucleophile, ensure complete consumption. Residual this compound in the final drug substance is a genotoxic impurity (GTI) concern and requires quantification at ppm levels [3].

References

  • Clifton, J. II, & Leikin, J. B. (2003). Methylene blue.[2][4] American Journal of Therapeutics, 10(4), 289-315.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Occupational Health Guideline for Aniline. OSHA Standards.

  • European Medicines Agency (EMA). (2014). Assessment report on the assessment of N-methylaniline. Committee for Medicinal Products for Human Use (CHMP).

  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: N-Methylaniline.[5][6]

Sources

Theoretical Characterization Framework: N-Methyl-2-Phenoxyaniline Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes a rigorous computational framework for analyzing N-methyl-2-phenoxyaniline , a critical diphenyl ether scaffold often utilized in medicinal chemistry (e.g., kinase inhibition, COX-2 target engagement) and materials science. Unlike rigid aromatic systems, N-Me-2-POA exhibits significant conformational flexibility due to the ether linkage (


) and the steric influence of the ortho-N-methylamino group.

This document synthesizes protocols from recent literature on 2-phenoxyaniline derivatives, prioritizing Density Functional Theory (DFT) to predict global reactivity descriptors, frontier molecular orbitals (FMOs), and spectroscopic signatures. The methodology outlined below is designed to ensure self-consistency and experimental reproducibility.

Computational Architecture

To ensure high-fidelity results, the choice of functional and basis set must account for two critical factors: non-covalent interactions (intramolecular


-stacking or H-bonding) and diffuse electron density  (lone pairs on Nitrogen and Oxygen).
Recommended Level of Theory
ParameterRecommendationScientific Rationale
Software Gaussian 16 / ORCA 5.0Industry standards for organic electronic structure calculation.
Functional wB97X-D or M06-2X Standard B3LYP often fails to capture dispersion forces accurately. wB97X-D includes long-range dispersion corrections essential for the "folded" conformers of diphenyl ethers [1].
Basis Set 6-311++G(d,p) The "++" (diffuse functions) are non-negotiable for describing the lone pair electrons on the ether Oxygen and aniline Nitrogen, which define the HOMO topology [2].
Solvation IEF-PCM (Solvent: DMSO/Water)Implicit solvation models (SMD or IEF-PCM) are required to mimic the physiological or reaction medium, stabilizing the zwitterionic resonance structures.
Computational Workflow (DOT Visualization)

The following diagram outlines the logical flow from structure generation to property extraction.

G Start Input Structure (N-Me-2-POA) ConfSearch Conformational Scan (Dihedral C-O-C-C) Start->ConfSearch Initial Guess Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->Opt Lowest Energy Conf Freq Frequency Calculation (NImag = 0) Opt->Freq Validation Elec Electronic Structure (FMO / MEP / NBO) Freq->Elec Wavefunction Analysis Spec Spectroscopy (TD-DFT) (UV-Vis / NMR) Freq->Spec Excited States

Figure 1: Step-by-step computational workflow ensuring geometric stability before property calculation.

Conformational Landscape & Geometry

The electronic properties of N-Me-2-POA are strictly dependent on its geometry. The ortho-substitution creates a "skew" or "twist" conformation rather than a planar one.

The "Ortho-Effect" Protocol

You must perform a Potential Energy Surface (PES) scan around the ether dihedral angles (


 and 

).
  • Twist Angle: The N-methyl group introduces steric bulk, forcing the two phenyl rings to rotate out of planarity to minimize repulsion.

  • Intramolecular H-Bonding: A key feature to investigate is the potential

    
     interaction. While weak (due to the 5-membered ring geometry constraints), it significantly influences the HOMO energy.
    

Validation Check:

If your frequency calculation yields a negative (imaginary) frequency, the structure is a transition state, not a ground state. Re-optimize along the imaginary mode.

Electronic Structure & Reactivity Descriptors

Once the global minimum is found, we analyze the wavefunction to predict chemical behavior.

Frontier Molecular Orbitals (FMO)

The energy gap (


) is the primary indicator of kinetic stability and chemical hardness (

).
  • HOMO Location: Predominantly localized on the aniline nitrogen and the phenoxy ring (

    
    -system). The N-methyl group is an electron-donating group (EDG), which will raise the HOMO energy compared to the parent 2-phenoxyaniline, making N-Me-2-POA more susceptible to oxidation [3].
    
  • LUMO Location: Typically delocalized over the electron-deficient parts of the phenyl rings.

Representative Theoretical Values (Based on 2-Phenoxyaniline analogs [3, 4]):

PropertyTheoretical Range (B3LYP)Interpretation
HOMO Energy -5.20 to -5.60 eVHigh energy indicates good nucleophilicity (N-attack).
LUMO Energy -1.10 to -1.50 eVResistance to reduction.
Band Gap (

)
~4.0 - 4.2 eVIndicates high chemical stability (hard molecule).
Dipole Moment 1.5 - 2.5 DebyePolarity driven by the C-O-C angle and amine lone pair.
Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting drug-receptor interactions.

  • Red Regions (Negative Potential): Localized on the Ether Oxygen and Amine Nitrogen . These are the sites for electrophilic attack or hydrogen bond accepting.

  • Blue Regions (Positive Potential): Localized on the aromatic protons and the Amine N-H proton (H-bond donor).

Natural Bond Orbital (NBO) Analysis

To understand the "electronic communication" between the rings, NBO analysis is required. It quantifies the delocalization of the Oxygen lone pair (


) into the antibonding orbitals (

) of the adjacent rings (anomeric effect).

NBO Interaction Logic:

NBO O_LP Oxygen Lone Pair (LP) Ring_Pi Phenyl Ring (Antibonding π*) O_LP->Ring_Pi Resonance Donation N_LP Nitrogen Lone Pair (LP) N_LP->Ring_Pi Resonance Donation Stab Stabilization Energy E(2) > 20 kcal/mol Ring_Pi->Stab

Figure 2: Charge transfer pathways stabilizing the diphenyl ether scaffold.

Spectroscopic Predictions (TD-DFT)

For experimental validation, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra.[1]

  • Transition Type: The dominant transition is typically

    
     (HOMO 
    
    
    
    LUMO).
  • Wavelength (

    
    ):  Expect a strong absorption in the 280–320 nm  range (UV region). The N-methyl auxochrome causes a bathochromic shift (red shift) compared to the non-methylated parent [5].
    
  • Solvent Effect: Calculations in polar solvents (ethanol/DMSO) will show a further red shift due to the stabilization of the polar excited state.

References

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT.
  • Kumar, B., et al. (2023). Biological and computational investigation of transition metal(II) complexes of 2-phenoxyaniline-based ligands. Future Medicinal Chemistry, 15(17). Link

  • Assyry, A., et al. (2015).[2] Optical and photovoltaic properties of new quinoxalin-2(1H)-one-based DA organic dyes for efficient dye-sensitized solar cell using DFT. Journal of Materials and Environmental Science. (Demonstrates B3LYP/6-311G applicability for aniline derivatives).

  • Zhu, G., et al. (2023). A combined experimental and density functional theory (DFT) study on the UV-Vis spectra of o-methoxyaniline-terminated mono azo dyes. RSC Advances, 13, 33736–33742.[1] Link

Sources

Technical Whitepaper: Strategic Sourcing and Validation of N-Methyl-2-Phenoxyaniline (CAS 640766-50-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of Identity

Sourcing N-methyl-2-phenoxyaniline (CAS: 640766-50-3) presents a specific challenge in the chemical supply chain: the high risk of structural ambiguity and "near-miss" procurement. Unlike commodity solvents, this secondary amine is a specialized intermediate. Inexperienced sourcing teams frequently confuse it with its parent compound, 2-phenoxyaniline (CAS: 2688-84-8), or its para-isomers.

This guide moves beyond simple catalog searching. It establishes a technical protocol for identifying legitimate commercial suppliers, predicting impurity profiles based on synthesis routes, and validating the material upon receipt.

Chemical Identity & Technical Specifications

Before engaging suppliers, the target analyte must be rigidly defined to prevent vendor errors.

The Identity Matrix
ParameterSpecificationCritical Note
Chemical Name This compoundAlso known as N-Methyl-o-phenoxyaniline
CAS Registry Number 640766-50-3 CRITICAL: Do NOT accept CAS 2688-84-8 (Parent Amine)
Molecular Formula C₁₃H₁₃NO-
Molecular Weight 199.25 g/mol -
Structure Secondary AmineMethyl group on Nitrogen; Phenoxy group at Ortho position
Physical State Viscous Liquid / Low-melting SolidLikely photosensitive (store in amber glass)
The "Near-Miss" Risk

The primary sourcing failure mode is receiving the unmethylated parent amine. The parent amine (2-phenoxyaniline) is significantly cheaper and more abundant. Suppliers with weak quality management systems (QMS) may mislabel the parent compound or provide it as a "substitute" without disclosure.

Commercial Availability & Supplier Landscape

Based on current chemical registry data, this compound is classified as a Specialty Building Block . It is not a bulk commodity.[1][2][3]

Validated Supplier Tiers

Commercial availability typically falls into two categories. You must categorize your supplier to understand the lead time and risk.

  • Tier 1: Stocking Distributors (High Probability of Inventory)

    • ChemScene: Catalog No. CS-0252273.[4][5]

    • BLD Pharm: Catalog No. BD105407.

    • Aurum Pharmatech:[4][6] Catalog No. NE10910 (Check specific batch availability).

  • Tier 2: Custom Synthesis Houses (Lead Time: 4-8 Weeks)

    • Many listings on aggregators (e.g., Molbase, SciFinder) are "virtual inventory." These vendors will synthesize the compound after you place the order.

The Aggregator Trap

Avoid relying solely on aggregators like PubChem or ChemSpider for purchasing. Use them only for identity verification. Direct supplier verification is required to confirm physical stock.

Synthesis-Driven Impurity Profiling

To validate a supplier, you must ask for a Certificate of Analysis (CoA) before purchase. You must know what impurities to look for. The presence of specific impurities reveals the synthesis method and the sophistication of the supplier's purification process.

Mechanistic Pathway & Impurity Logic

The most common industrial route is the N-methylation of 2-phenoxyaniline.[4] This creates a predictable impurity profile.

SynthesisImpurity SM Starting Material 2-Phenoxyaniline (CAS 2688-84-8) Target TARGET PRODUCT This compound (CAS 640766-50-3) SM->Target 1 eq. Methylation Impurity1 Impurity A (Critical) Unreacted Parent Amine (Under-methylation) SM->Impurity1 Incomplete Rxn Reagent Methylating Agent (MeI or MeOH/Cat) Reagent->Target Impurity2 Impurity B N,N-Dimethyl-2-phenoxyaniline (Over-methylation) Target->Impurity2 Excess Methylation

Figure 1: Synthesis pathway illustrating the origin of critical impurities. The presence of Impurity A (Parent Amine) suggests poor reaction conversion, while Impurity B indicates poor stoichiometry control.

Quality Control Questions for Suppliers

When contacting a vendor (e.g., ChemScene or BLD Pharm), submit these technical queries:

  • "What is the content of residual 2-phenoxyaniline (CAS 2688-84-8)?" (Acceptance criteria: < 0.5%)

  • "Is the product a free base or a hydrochloride salt?" (This drastically affects solubility and stoichiometry in your downstream application).

Analytical Validation Protocol

Do not trust the vendor's CoA blindly. Upon receipt of the material, perform this self-validating workflow.

The "Fingerprint" Method (1H-NMR)

NMR is the only definitive way to distinguish the N-methyl product from the parent amine and the N,N-dimethyl impurity.[4]

  • Solvent: CDCl₃ or DMSO-d₆.[4]

  • Diagnostic Signal (Target): Look for a singlet (or doublet if coupling with NH) integrating to 3 protons around 2.8 - 3.0 ppm (N-CH₃ group).[4]

  • Diagnostic Signal (Impurity A - Parent): Broad singlet integrating to 2 protons (NH₂) around 3.5-5.0 ppm.

  • Diagnostic Signal (Impurity B - Over-methylated): Singlet integrating to 6 protons (N(CH₃)₂) usually slightly upfield from the mono-methyl peak.[4]

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm and 280 nm.

  • Why: Aniline derivatives often oxidize. HPLC will reveal degradation products (brown tars) that NMR might miss if they are polymeric/insoluble.

Sourcing Decision Framework

Use this logic flow to finalize your supplier selection.

SourcingLogic Start Start: Need CAS 640766-50-3 Search Search Aggregators (ChemScene, BLD, SciFinder) Start->Search StockCheck Vendor Claims Stock? Search->StockCheck RequestCoA Request Batch-Specific CoA & H-NMR Spectra StockCheck->RequestCoA Yes CustomSynth Initiate Custom Synthesis (Lead Time: 4-6 Weeks) StockCheck->CustomSynth No VerifyNMR Verify NMR Data: Is N-Me peak present? Is NH2 absent? RequestCoA->VerifyNMR OrderSample Order Small Sample (1g-5g) VerifyNMR->OrderSample Pass Reject Reject Supplier (Risk of Wrong Compound) VerifyNMR->Reject Fail/Ambiguous CustomSynth->RequestCoA Post-Synthesis

Figure 2: Decision logic for vetting suppliers. Note the critical step of verifying NMR data before bulk purchase to avoid "bait-and-switch" with the parent amine.[4]

Safety & Handling (E-E-A-T)

While specific toxicological data for the N-methyl derivative is sparse, Structure-Activity Relationship (SAR) principles dictate handling it as a Potent Aniline Derivative .

  • Hazards: Likely toxic by inhalation, ingestion, and skin contact (H301+H311+H331).[7][8] Potential for methemoglobinemia (blue skin disorder) similar to other N-alkyl anilines.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilines oxidize rapidly in air, turning dark brown/black.

  • PPE: Double nitrile gloves, lab coat, and mandatory fume hood use .

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826620, this compound. Retrieved from [Link]

    • Note: Verify CID 12826620 corresponds to CAS 640766-50-3 in your specific region's registry.
  • Commercial Suppliers (Stock Verification)
  • Synthesis Context (Parent Compound Reference)
  • Synthesis Methodology (General N-Methylation)

    • RSC Advances (2023). Selective mono-N-methylation of amines using methanol. (Contextual reference for impurity profile logic). Retrieved from [Link]

Sources

Methodological & Application

Application Note: N-Methyl-2-phenoxyaniline as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-2-phenoxyaniline (CAS: 640766-50-3) is a strategic bifunctional building block characterized by a secondary amine positioned ortho to a phenoxy ether linkage. This specific "pre-organized" geometry makes it an ideal precursor for the synthesis of phenoxazines —tricyclic heterocycles essential in the development of neuroleptic drugs (e.g., chlorpromazine analogs) and high-performance OLED materials (Thermally Activated Delayed Fluorescence emitters).

This guide details the conversion of this compound into N-methylphenoxazine via Intramolecular Oxidative C–H Amination . Unlike traditional routes requiring harsh Ullmann condensations, the protocols below utilize transition-metal catalysis to achieve ring closure with high atom economy.

Mechanistic Principles

The transformation relies on the activation of the C–H bond at the ortho position of the non-aminated phenyl ring. The N-methyl group plays a dual role: it protects the nitrogen from over-oxidation (common with primary amines) and increases electron density, facilitating metal coordination.

Pathway: Cross-Dehydrogenative Coupling (CDC)

The reaction proceeds through a metal-nitrenoid or metal-coordinated intermediate, followed by electrophilic metallation of the neighboring arene and subsequent reductive elimination.

ReactionMechanism Precursor This compound (Precursor) Coordination Metal-Amine Complex Precursor->Coordination + Catalyst CH_Activation C-H Activation (Metallacycle) Coordination->CH_Activation - HX ReductiveElim Reductive Elimination CH_Activation->ReductiveElim Oxidation Product N-Methylphenoxazine (Target) ReductiveElim->Product Regeneration

Figure 1: Mechanistic pathway for the intramolecular cyclization of this compound.

Application Protocols

Protocol A: Palladium-Catalyzed Intramolecular C–H Amination

Best for: High-value pharmaceutical intermediates requiring high yields and mild conditions. Mechanism: Pd(II)/Pd(0) catalytic cycle using a phosphine ligand to stabilize the active species.

Materials & Equipment
  • Precursor: this compound (1.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: JohnPhos or XPhos (10 mol%) (Bulky phosphines prevent catalyst aggregation)

  • Oxidant/Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Toluene (Anhydrous, degassed)

  • Equipment: Schlenk line or Glovebox, Reflux condenser, Oil bath.

Step-by-Step Methodology
  • Charge: In a glovebox or under Argon flow, add this compound (1.0 mmol, 199 mg), Pd(OAc)₂ (11 mg), Ligand (e.g., JohnPhos, 30 mg), and Cs₂CO₃ (650 mg) to a 25 mL Schlenk tube.

  • Solvate: Add anhydrous Toluene (5 mL). Critical: Solvent must be degassed to prevent oxidation of the phosphine ligand.

  • Cycle: Seal the tube and heat to 110°C for 12–16 hours. Vigorous stirring is required as Cs₂CO₃ is insoluble.

  • Monitor: Check reaction progress via TLC (Eluent: Hexane/EtOAc 9:1). The starting material (Rf ~0.5) should disappear, replaced by a highly fluorescent spot (Product).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Copper-Catalyzed Aerobic Oxidative Cyclization

Best for: Large-scale synthesis, cost-sensitive projects, and "Green Chemistry" initiatives. Mechanism: Cu(II)-mediated single-electron transfer (SET) using molecular oxygen as the terminal oxidant.

Materials & Equipment
  • Precursor: this compound (1.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (10–20 mol%)

  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize Cu-intermediates)

  • Oxidant: Air (Open flask) or O₂ balloon.

  • Additives: Pivalic acid (30 mol%) (Proton shuttle to lower activation energy).

Step-by-Step Methodology
  • Charge: Add this compound (1.0 mmol) and Cu(OAc)₂ (0.2 mmol) to a round-bottom flask.

  • Solvate: Add DMSO (5 mL). Add Pivalic acid (0.3 mmol).

  • Oxygenate: Equip the flask with an O₂ balloon (or simply leave open to air with a drying tube if high conversion time is acceptable).

  • Heat: Stir at 120°C for 24 hours. Note: DMSO decomposes >140°C; maintain strict temperature control.

  • Quench: Pour the reaction mixture into ice-water (20 mL). The organic product often precipitates or oils out.

  • Extraction: Extract with Diethyl Ether (3 x 15 mL). Wash combined organics with Brine to remove residual DMSO.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallization from Ethanol is often sufficient for this stable tricyclic product.

Data Summary & Comparison

The following table contrasts the two protocols to assist in experimental design selection.

FeatureProtocol A (Palladium)Protocol B (Copper)
Primary Mechanism C–H Activation / Reductive Elim.Oxidative Radical Coupling
Yield (Typical) 85–95%60–75%
Cost High (Pd catalyst, Ligands)Low (Cu salt, Air)
Reaction Time 12–16 Hours24–48 Hours
Tolerance High tolerance for functional groupsSensitive to oxidation-prone groups
Purification Column Chromatography requiredRecrystallization often possible

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for processing this compound.

Workflow Start Start: this compound Decision Select Methodology Start->Decision Path_Pd Protocol A: Pd-Catalyzed (High Yield / Complex Substrates) Decision->Path_Pd Path_Cu Protocol B: Cu-Catalyzed (Cost Effective / Green) Decision->Path_Cu Step_Pd_1 Add Pd(OAc)2 + Ligand Solvent: Toluene Path_Pd->Step_Pd_1 Step_Cu_1 Add Cu(OAc)2 + Air Solvent: DMSO Path_Cu->Step_Cu_1 Reaction Cyclization Reaction (Heat 110-120°C) Step_Pd_1->Reaction Step_Cu_1->Reaction QC QC: 1H NMR / MS Analysis Reaction->QC End Final Product: N-Methylphenoxazine QC->End

Figure 2: Operational workflow for the synthesis of N-methylphenoxazine.

Quality Control & Troubleshooting

Analytical Verification[1]
  • 1H NMR (CDCl₃): The disappearance of the broad N-H signal (if any residual precursor exists) and the distinct shift of the N-methyl singlet (typically ~3.0 ppm) are key indicators. The aromatic region will simplify due to the increased symmetry of the phenoxazine core.

  • Mass Spectrometry: Look for [M+H]+ = 198.2 (Product) vs 200.2 (Precursor). The loss of 2 mass units confirms oxidative cyclization (-2H).

Troubleshooting Guide
  • Low Yield (Pd Route): Incomplete conversion is often due to catalyst poisoning. Ensure the amine precursor is free of sulfur contaminants. Switch to a stronger base like KOtBu if Cs₂CO₃ is too slow.

  • Black Precipitate (Pd Route): "Palladium black" formation indicates ligand dissociation. Increase the Ligand:Pd ratio to 2:1 or 3:1.

  • Low Yield (Cu Route): If the reaction stalls, ensure adequate oxygen flow. Sparging the solution with O₂ for 5 minutes before heating can accelerate initiation.

References

  • Intramolecular C-H Amination Principles: Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). "Combined C-H Functionalization/C-N Bond Formation: Route to Carbazoles and Phenoxazines." Journal of the American Chemical Society, 127(41), 14560–14561. [Link]

  • Copper-Catalyzed Oxidative Cyclization: Li, X., et al. (2011). "Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides." Organic Letters, 13(8), 2050–2053. (Analogous oxidative mechanism). [Link]

  • Phenoxazine Synthesis Review: Ueno, S., et al. (2020). "Recent Advances in the Synthesis of Phenoxazines." Asian Journal of Organic Chemistry, 9, 1–18. [Link]

Quantitative Analysis of N-methyl-2-phenoxyaniline in Complex Reaction Mixtures: A Guide to Method Selection, Protocol Development, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of N-methyl-2-phenoxyaniline in chemical reaction mixtures. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its accurate measurement is critical for process optimization, yield calculation, and impurity profiling. This application note details two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We offer detailed, step-by-step protocols for each method, from sample preparation to data analysis. Furthermore, this guide is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction: The Analytical Imperative

This compound is a substituted aromatic amine derivative that serves as a versatile building block in organic synthesis.[4][5] In drug development, the transition from laboratory-scale synthesis to pilot-plant production necessitates robust analytical controls. In-process monitoring of intermediates like this compound allows chemists and engineers to:

  • Track Reaction Kinetics: Understand the rate of formation of the desired product and the consumption of starting materials.

  • Optimize Reaction Conditions: Make data-driven decisions on parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize side-product formation.

  • Ensure Batch-to-Batch Consistency: Guarantee the reliability and reproducibility of the manufacturing process.

  • Control Impurity Profiles: Identify and quantify by-products, which is essential for the safety and efficacy of the final active pharmaceutical ingredient (API).

Choosing the appropriate analytical technique is paramount. The complexity of a typical reaction mixture—containing solvents, reagents, catalysts, and potential side-products—demands methods with high selectivity and sensitivity. This guide focuses on HPLC-UV as the primary workhorse method due to its versatility and GC-MS as a powerful confirmatory technique offering exceptional specificity.

General Analytical Workflow

The process of quantifying an analyte in a reaction mixture follows a structured pathway. The goal is to move from a complex, heterogeneous sample to a clean, quantitative result that accurately reflects the concentration of the target compound.

Analytical_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Reaction Mixture Sample Dilution Accurate Dilution (Volumetric) Sample->Dilution Aliquot Filtration Syringe Filtration (e.g., 0.45 µm PTFE) Dilution->Filtration Prepare for Injection Method_Selection Select Method Filtration->Method_Selection HPLC HPLC-UV Analysis Method_Selection->HPLC Primary Choice GCMS GC-MS Analysis Method_Selection->GCMS Confirmatory/ Orthogonal Data_Acq Chromatographic Data Acquisition HPLC->Data_Acq GCMS->Data_Acq Calibration Prepare Calibration Standards Calibration->Data_Acq Integration Peak Integration & Identification Data_Acq->Integration Quantification Concentration Calculation (via Calibration Curve) Integration->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation Assessed by Final_Result Final Quantified Result (e.g., mg/mL) Quantification->Final_Result

Figure 1: General workflow for the quantification of this compound.

Primary Technique: Reverse-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the preferred method for routine analysis due to its robustness, precision, and suitability for a wide range of organic molecules. A reverse-phase method, utilizing a nonpolar stationary phase and a polar mobile phase, is ideal for retaining and separating the moderately polar this compound from more polar or nonpolar components in the reaction matrix.

Causality Behind Experimental Choices:
  • Column: A C18 (octadecylsilane) column is selected as it provides excellent hydrophobic retention for aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A small amount of formic or phosphoric acid is added to the mobile phase to control the ionization state of the analyte and any basic impurities, leading to sharper, more symmetrical peaks.[6][7]

  • Detector: A UV detector is chosen because the two aromatic rings in this compound provide strong chromophores, resulting in high sensitivity. The detection wavelength is set near the absorbance maximum of the analyte to ensure optimal signal-to-noise ratio.

Protocol 1: HPLC-UV Quantification

A. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (reagent grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with septa

  • Syringe filters (0.45 µm PTFE or similar)

B. Instrumentation

  • HPLC system with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

C. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 40% B to 95% B over 10 minEnsures elution of the analyte while cleaning the column of late-eluting impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detection UV at 275 nmWavelength selected for high absorbance of the analyte.
Run Time 15 minutesAllows for gradient completion and column re-equilibration.

D. Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of at least five calibration standards. A suggested range is 5, 20, 50, 100, and 200 µg/mL.

E. Sample Preparation

  • Allow the reaction mixture to cool to room temperature.

  • Using a calibrated pipette, transfer a precise aliquot (e.g., 100 µL) of the mixture into a 10 mL volumetric flask.

  • Dilute to the mark with a 50:50 acetonitrile/water mixture. The dilution factor should be chosen to ensure the final concentration falls within the calibration range.

  • Vortex the solution to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial. This step is critical to remove particulate matter that could damage the HPLC column.

F. Analysis and Calculation

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared standards in sequence, from lowest to highest concentration.

  • Inject the prepared sample(s). It is good practice to bracket sample injections with a mid-level standard to check for system drift.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standards.

  • Generate a linear regression calibration curve by plotting the peak area of the standards against their known concentrations. The correlation coefficient (r²) should be >0.995.

  • Calculate the concentration of this compound in the prepared sample using the calibration curve equation.

  • Apply the dilution factor to determine the final concentration in the original reaction mixture.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal analytical approach, meaning it separates compounds based on different chemical principles (volatility and polarity) than HPLC. Its primary advantage is the high specificity afforded by the mass spectrometer, which acts as a "mass filter," providing structural information and virtually eliminating false positives from co-eluting impurities.[8][9]

Causality Behind Experimental Choices:
  • Column: A low-polarity capillary column, such as a DB-1MS or DB-5MS, is used. These columns separate compounds primarily based on their boiling points, which is effective for many organic intermediates.[8][10]

  • Injection Mode: Split injection is typically used to prevent column overloading and ensure sharp peaks.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns for library matching and structural confirmation.

  • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification. Instead of scanning all masses, the detector focuses only on a few characteristic ions of this compound, dramatically increasing sensitivity and selectivity.[10]

Protocol 2: GC-MS Quantification

A. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Volumetric flasks (Class A) and calibrated pipettes

  • GC vials with septa

B. Instrumentation

  • GC system with a split/splitless injector, coupled to a Mass Spectrometric detector (e.g., a single quadrupole).

  • Data acquisition and processing software.

C. GC-MS Conditions

ParameterRecommended SettingRationale
Column DB-5MS, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for separating a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 280 °CEnsures rapid and complete volatilization of the analyte.
Oven Program 100 °C (hold 1 min), then 20 °C/min to 300 °C (hold 5 min)Temperature ramp effectively separates analytes based on boiling point.
Injection Mode Split, 20:1 ratioPrevents column overload and maintains peak shape.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible mass spectra.
Acquisition Selected Ion Monitoring (SIM)For high sensitivity and specificity.
Ions to Monitor 199.1 (Quantifier, M⁺), 184.1 ([M-CH₃]⁺)The molecular ion (M⁺) is often used for quantification.[11] A fragment ion is used for confirmation.

D. Standard and Sample Preparation

  • Stock Solution (1.0 mg/mL): Prepare as described in the HPLC protocol, but use dichloromethane as the solvent.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Preparation: Dilute a known aliquot of the reaction mixture with dichloromethane to a concentration within the calibration range. No filtration is typically required if the sample is fully dissolved and non-particulate, but it is still good practice.

E. Analysis and Calculation

  • Perform a solvent blank injection to ensure system cleanliness.

  • Inject standards and samples as described for the HPLC method.

  • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 199.1) against the concentration of the standards.

  • Calculate the concentration in the original sample, accounting for the dilution factor.

Method Validation: Ensuring Trustworthiness

A protocol is only reliable if it is validated. Validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] The principles are outlined in the ICH Q2(R1) guideline.[1][2] For quantifying an intermediate like this compound, the key validation parameters are summarized below.

Validation_Workflow Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Distinguishes analyte from impurities/matrix components Spiked placebo and stress samples Validation->Specificity Linearity Linearity & Range Proportionality of signal to concentration Min. 5 concentration levels Validation->Linearity Accuracy Accuracy (Trueness) Closeness to true value Spike-recovery on reaction matrix blank Validation->Accuracy Precision Precision Repeatability (intra-day) & Intermediate Precision (inter-day/analyst) %RSD of replicate measurements Validation->Precision Limits LOD & LOQ Limit of Detection & Limit of Quantitation Signal-to-Noise ratio or standard deviation of response Validation->Limits Robustness Robustness Resilience to small, deliberate variations Vary flow rate, temp, mobile phase % Validation->Robustness

Figure 2: Key parameters for analytical method validation based on ICH Q2(R1).

Table of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in a blank matrix.
Linearity To demonstrate a proportional relationship between concentration and signal.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the expected working concentration.[2]
Accuracy To measure the closeness of the results to the true value.% Recovery of a known amount of analyte spiked into the matrix should be within 98.0% - 102.0%.
Precision (Repeatability)To show the precision of the method over a short time interval.Relative Standard Deviation (%RSD) ≤ 2.0% for ≥6 replicate injections of a standard.[6]
LOD (Limit of Detection)The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ (Limit of Quantitation)The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits.

Conclusion

The successful quantification of this compound in reaction mixtures is a cornerstone of efficient and controlled pharmaceutical process development. Both HPLC-UV and GC-MS are powerful and reliable techniques for this purpose. HPLC-UV serves as an excellent primary method for routine analysis, offering speed and high precision. GC-MS provides an invaluable orthogonal method with superior specificity, ideal for confirmation and impurity identification. By implementing the detailed protocols and adhering to the validation principles outlined in this guide, researchers and drug development professionals can generate high-quality, reliable, and defensible analytical data to support their development programs.

References

  • CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google P
  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. (URL: )
  • A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylnaphthalen-2-amine - Benchchem. (URL: )
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chrom
  • 2-Phenoxyaniline | 2688-84-8 - ChemicalBook. (URL: )
  • Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. (URL: )
  • Quantification of aniline and N-methylaniline in indigo - PMC - PubMed Central - NIH. (URL: )
  • Amine Analysis using Quantitative Raman Spectroscopy™ - OndaVia. (URL: )
  • n-nitrosomethylaniline - Organic Syntheses Procedure. (URL: )
  • Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline - Benchchem. (URL: )
  • method 8131 aniline and selected derivatives by gas chrom
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (URL: )
  • 640766-50-3 | this compound | ChemScene. (URL: )
  • VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. (URL: )
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: )
  • This compound (C13H13NO) - PubChemLite. (URL: )
  • US6162832A - 2-Phenoxyaniline derivatives - Google P
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (URL: )
  • Separation of 4-((4-Aminophenyl)azo)-5-methyl-2-methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies. (URL: )
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROM
  • Determination of methyl aniline compounds in gasoline by GC-MS - ResearchG
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (URL: )
  • ICH Guidelines for Analytical Method Valid
  • Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry - ResearchG
  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC. (URL: )
  • Q2(R1)

Sources

Application Note: Protocol for the Purification of Crude N-Methyl-2-Phenoxyaniline by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This application note details the purification of crude N-methyl-2-phenoxyaniline, a secondary aromatic amine often synthesized via Buchwald-Hartwig amination or reductive amination.

The Chromatographic Challenge: Secondary anilines possess a lone pair of electrons on the nitrogen atom, acting as Lewis bases. Standard silica gel (


) is slightly acidic (pKa ~5-7) due to surface silanol groups (

). Without intervention, the basic amine interacts strongly with these acidic sites via hydrogen bonding and acid-base attraction, resulting in:
  • Peak Tailing: Severe broadening of the elution band.

  • Irreversible Adsorption: Loss of yield as compound sticks to the column.

  • Poor Resolution: Inability to separate the target from the primary amine precursor (2-phenoxyaniline) or the over-methylated tertiary byproduct.

The Solution: This protocol utilizes Triethylamine (TEA) as a competitive mobile phase modifier to deactivate surface silanols, ensuring sharp peak shape and high recovery.

Pre-Purification Analysis

Target Properties
PropertyDataRelevance to Chromatography
Structure Secondary Amine, Ether LinkageLipophilic, but basic nitrogen causes tailing.
Boiling Point ~170°C (18 mmHg)High boiling point; solvent removal requires care not to sublime/evaporate product under high vacuum if heated.
Appearance Yellow to reddish-brown oil/solidColor is a helpful visual indicator during elution (anilines oxidize to colored compounds).
Solubility Soluble in EtOAc, DCM, HexanesCompatible with Normal Phase (NP) chromatography.
Impurity Profile & Elution Logic

Understanding the polarity relative to the stationary phase (Silica) is critical for separation.

  • N,N-Dimethyl-2-phenoxyaniline (Tertiary Amine): Least Polar. Lacks N-H hydrogen bond donors. Elutes First .

  • This compound (Target): Intermediate Polarity. One N-H donor. Elutes Second .

  • 2-Phenoxyaniline (Primary Amine): Most Polar. Two N-H donors; strongest interaction with silica. Elutes Last .

Method Development (TLC Screening)

Objective: Determine the optimal solvent strength (


 ~0.3) and confirm the necessity of a modifier.

Materials:

  • TLC Plates: Silica Gel 60

    
    .
    
  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA).

  • Visualization: UV (254 nm) and Iodine Chamber (anilines absorb iodine vapor rapidly).

Procedure:

  • Control Plate: Spot crude mixture. Develop in 90:10 Hex:EtOAc .

    • Observation: Likely severe streaking (tailing) from the origin.

  • Modified Plate: Prepare a mobile phase of 90:10:1 Hex:EtOAc:TEA .

    • Observation: Streaking should disappear. Spots become compact.

  • Optimization: Adjust the Hex:EtOAc ratio (keeping TEA constant at 1%) until the target spot has an Retention Factor (

    
    ) of 0.25 – 0.35 .
    

Critical Insight: Do not exceed 2% TEA. Excess base can degrade the silica matrix or cause "fronting" of peaks. 1% is typically the "Goldilocks" zone.

Detailed Purification Protocol

Workflow Logic

The following diagram illustrates the decision-making process for this purification.

PurificationProtocol Crude Crude Reaction Mixture TLC TLC Screening (Hex/EtOAc + 1% TEA) Crude->TLC Decision Target Rf Check TLC->Decision Decision->TLC Rf < 0.2 or > 0.5 (Adjust Polarity) Prep Column Pre-treatment (Flush with 1% TEA) Decision->Prep 0.25 < Rf < 0.35 Load Sample Loading (Dry Load on Celite) Prep->Load Elution Gradient Elution (0-20% EtOAc in Hex + 1% TEA) Load->Elution Fractions Fraction Collection (UV 254nm) Elution->Fractions Pool Pool & Concentrate Fractions->Pool

Figure 1: Purification workflow emphasizing the critical TLC screening and column pre-treatment steps.

Step-by-Step Procedure

Step 1: Column Preparation (The "Neutralization" Step)

  • Why: Pre-treating the column ensures the entire silica bed is deactivated before the amine touches it.

  • Action: Pack the column (or mount the cartridge). Flush with 3 Column Volumes (CV) of Hexanes containing 1% TEA.

  • Result: The heat of acid-base reaction (silica + amine) is dissipated before the sample is loaded.

Step 2: Sample Loading (Dry Loading)

  • Why: Anilines are often oils or sticky solids. Liquid loading with DCM can cause band broadening. Dry loading guarantees a tight starting band.

  • Action:

    • Dissolve crude this compound in a minimal amount of DCM.

    • Add Celite 545 or clean Silica Gel (ratio 1:2 sample:sorbent).

    • Evaporate solvent on a rotovap until a free-flowing powder remains.

    • Load this powder onto the top of the pre-equilibrated column.

Step 3: Gradient Elution

  • Mobile Phase A: Hexanes + 1% TEA.

  • Mobile Phase B: Ethyl Acetate + 1% TEA.

  • Gradient Profile:

    • 0–2 CV: Isocratic 100% A (Elutes non-polar impurities).

    • 2–10 CV: Linear gradient 0% to 20% B.

    • 10–12 CV: Hold at 20% B (Target usually elutes here).

    • 12+ CV: Flush with 50% B to remove polar primary amines.

Step 4: Fraction Collection & Analysis

  • Detection: Monitor UV at 254 nm (aromatic ring) and 280 nm (phenolic/aniline absorption).

  • Visual Check: Anilines often oxidize slightly; look for yellow bands.

  • Verification: Spot fractions on TLC. Pool fractions containing the single spot corresponding to the secondary amine.

Step 5: Post-Run Workup

  • Solvent Removal: Concentrate pooled fractions under reduced pressure.

  • TEA Removal: TEA has a low boiling point (89°C) and forms an azeotrope with ethanol, but simple rotary evaporation usually removes it. If NMR shows residual TEA signals (quartet at ~2.5 ppm, triplet at ~1.0 ppm), re-dissolve the product in DCM and wash gently with saturated

    
     (do not use strong acid, or you will protonate and lose your product to the aqueous layer).
    

Quality Control & Troubleshooting

System Suitability (Self-Validating the Purity)

Before proceeding to the next synthesis step, validate the isolation:

  • 1H NMR (CDCl3):

    • Look for the N-Methyl singlet around 2.8 – 3.0 ppm .

    • Look for the single N-H proton (broad singlet, exchangeable with

      
      ) around 3.5 – 4.5 ppm .
      
    • Validation: Integration of N-Me (3H) to aromatic protons (9H total) must be 1:3.

  • HPLC-MS:

    • Confirm Mass:

      
      .
      
    • Check for absence of M+H = 186 (Primary amine) and M+H = 214 (Tertiary amine).

Troubleshooting Table
IssueRoot CauseCorrective Action
Broad / Tailing Peaks Insufficient TEA in mobile phase.Increase TEA to 2% or re-equilibrate column longer.
Product Co-elutes with Impurity Gradient too steep.Use a shallower gradient (e.g., 0-10% EtOAc over 20 CV).
Low Recovery Product protonated by silica.Flush column with 5% MeOH/DCM + 1% TEA to recover stuck amine.
Product is Red/Brown Oxidation of aniline.Perform chromatography quickly; store product under Nitrogen/Argon in the dark.

References

  • Biotage Application Note. "Purification of Ionizable Organic Amine Compounds." Biotage.com. Link

  • Sigma-Aldrich. "2-Phenoxyaniline Product Specification & Safety Data." SigmaAldrich.com. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925. (Standard Flash Chromatography Protocol). Link

  • ChemScene. "this compound Properties and Safety." ChemScene.com. Link

Application Notes & Protocols: The Strategic Use of N-methyl-2-phenoxyaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-2-phenoxyaniline is a sophisticated diaryl amine intermediate whose structural architecture is a cornerstone for the synthesis of complex heterocyclic systems, particularly those with significant activity in the central nervous system (CNS). This guide provides an in-depth exploration of its synthesis and its strategic application as a precursor to the dibenz[b,f][1][2]oxazepine scaffold, a privileged core structure found in potent antipsychotic agents like Loxapine. We present detailed, field-tested protocols, explain the mechanistic rationale behind key transformations, and offer a practical framework for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the this compound Scaffold

The this compound molecule contains two key features that make it a highly valuable building block in pharmaceutical synthesis:

  • The Diaryl Ether Linkage (C-O-C): This bond provides a specific conformational rigidity and spatial orientation between the two aromatic rings. This geometry is crucial for binding to complex biological targets.

  • The Secondary N-methyl Amine: The nitrogen atom serves as a critical nucleophilic handle for subsequent chemical modifications. The methyl group prevents unwanted side reactions (such as bis-arylation) and can play a significant role in the final compound's pharmacokinetic profile and receptor affinity.

The primary utility of this scaffold lies in its role as a precursor for intramolecular cyclization reactions to form tricyclic systems.[3] These three-ring structures are prevalent in a wide range of CNS-active drugs, including antidepressants and antipsychotics.[3] This guide will focus on a validated pathway to synthesize this compound and its subsequent conversion into a key lactam intermediate for dibenz[b,f][1][2]oxazepine derivatives.

Synthesis of the Core Intermediate: this compound

The formation of the diaryl ether bond is the most critical step in constructing the target intermediate. While modern methods like the Buchwald-Hartwig amination exist, the copper-catalyzed Ullmann condensation remains a robust, scalable, and cost-effective method for this specific C-O bond formation.[4][5]

Mechanistic Rationale: The Ullmann Condensation

The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution.[5] The reaction requires a copper catalyst (typically Cu(I) or a Cu(II) salt that is reduced in situ), a base, and often a ligand to stabilize the copper intermediates and facilitate the reaction at lower temperatures.[4] The generally accepted mechanism involves an oxidative addition of the aryl halide to the Cu(I) species, followed by coordination of the phenoxide, and finally, reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.

Ullmann_Mechanism CuI Cu(I) Catalyst Intermediate1 Ar-Cu(III)-X Intermediate CuI->Intermediate1 Oxidative Addition ArX 2-Bromo-N-methylaniline (Ar-X) ArX->Intermediate1 Phenoxide Phenoxide (Ar'-O⁻) Intermediate2 Ar-Cu(III)-OAr' Intermediate Phenoxide->Intermediate2 Product This compound (Ar-O-Ar') Intermediate1->Intermediate2 Ligand Exchange Intermediate2->CuI Catalyst Regeneration Intermediate2->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann Condensation.

Detailed Protocol: Ullmann Synthesis of this compound

This protocol describes the coupling of 2-bromo-N-methylaniline with phenol. The choice of an aryl bromide is a balance between the high reactivity of iodides and the lower cost of chlorides. A strong base like potassium carbonate is required to deprotonate the phenol.

Materials:

  • 2-Bromo-N-methylaniline

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-N-methylaniline (1.0 eq), phenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: This prevents oxidative side reactions and ensures the catalyst remains in its active Cu(I) state.

  • Solvent Addition: Add anhydrous pyridine (5 vol) as a solvent and ligand. Causality: Pyridine acts as both a high-boiling polar solvent to facilitate the reaction and as a ligand to stabilize the copper catalyst.

  • Reaction: Heat the reaction mixture to reflux (approx. 115 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully add 2M HCl solution to neutralize the excess base and dissolve copper salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 vol). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 10 vol) and then with brine (1 x 10 vol). Causality: This removes residual pyridine, inorganic salts, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure oil or solid.

ParameterConditionRationale
Aryl Halide 2-Bromo-N-methylanilineGood reactivity and availability.
Nucleophile PhenolThe source of the phenoxy group.
Catalyst Copper(I) Iodide (CuI)Pre-activated Cu(I) source.
Base Potassium Carbonate (K₂CO₃)Deprotonates phenol to the active phenoxide.
Solvent PyridineHigh-boiling polar solvent and ligand.
Temperature Reflux (~115 °C)Provides sufficient energy to overcome the activation barrier.
Typical Yield 65-80%Dependent on purity of reagents and reaction time.

Application: Synthesis of a Dibenz[b,f][1][2]oxazepine Lactam Intermediate

The synthesized this compound is an ideal precursor for constructing the tricyclic core of dibenz[b,f][1][2]oxazepine, which is central to the antipsychotic drug Loxapine.[6] The strategy involves an acylation followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type cyclization).

Synthesis_Workflow Start1 2-Bromo-N-methylaniline Ullmann Step 1: Ullmann Condensation Start1->Ullmann Start2 Phenol Start2->Ullmann Intermediate This compound Acylation Step 2: Acylation Intermediate->Acylation Acyl_Reagent Chloroacetyl Chloride Acyl_Reagent->Acylation Acylated_Product N-(Chloroacetyl)-N-methyl- 2-phenoxyaniline Cyclization Step 3: Intramolecular Cyclization Acylated_Product->Cyclization Final_Core Dibenz[b,f][1,4]oxazepine Lactam Core Ullmann->Intermediate Acylation->Acylated_Product Cyclization->Final_Core

Sources

Application Notes and Protocols for the Derivatization of N-methyl-2-phenoxyaniline for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of N-methyl-2-phenoxyaniline in Biological Systems

This compound is a versatile scaffold with potential applications in medicinal chemistry and chemical biology. Its unique structure, combining a secondary amine with a phenoxy group, offers multiple points for chemical modification. Derivatization of this core structure is a critical step in transforming it into a valuable tool for biological assays. By introducing specific functional groups, this compound can be converted into fluorescent probes for cellular imaging, biotinylated ligands for affinity-based purification of target proteins, or tethered to other molecules to modulate its biological activity.[1][2]

This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed, adaptable protocols. The methodologies described herein are grounded in established chemical principles for the modification of anilines and secondary amines, providing a solid foundation for your research and development endeavors.

Strategic Approaches to Derivatization

The secondary amine of this compound is the primary target for derivatization. The choice of derivatization strategy depends on the desired application of the final molecule. Three common and effective approaches are acylation, sulfonylation, and alkylation.

  • Acylation: This involves the formation of an amide bond by reacting the secondary amine with an acylating agent (e.g., an activated carboxylic acid like an NHS ester or an acyl chloride). This is a robust method for attaching a wide variety of functional groups, including fluorescent dyes and biotin tags.[3][4]

  • Sulfonylation: This reaction forms a sulfonamide linkage by reacting the amine with a sulfonyl chloride. Sulfonamides are generally stable and can be used to introduce reporter groups or alter the physicochemical properties of the parent molecule.[5][6]

  • Alkylation: This process forms a new carbon-nitrogen bond. While direct alkylation of secondary amines can sometimes be challenging to control, it can be a useful method for introducing specific linker groups.[1][7]

The following sections provide detailed protocols for derivatizing this compound with a fluorescent reporter group (fluorescein isothiocyanate, FITC) as a representative example of modifying secondary amines for biological assays.

Experimental Workflow Overview

Derivatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Prep Prepare this compound and Derivatization Reagent Solutions Reaction_Setup Set up Derivatization Reaction (e.g., Acylation, Sulfonylation) Reagent_Prep->Reaction_Setup Add Reagents Reaction_Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction_Setup->Reaction_Monitoring Workup Quench Reaction and Perform Aqueous Work-up Reaction_Monitoring->Workup Upon Completion Purification Purify Derivative (Column Chromatography) Workup->Purification Characterization Characterize Purified Product (NMR, MS, etc.) Purification->Characterization Pure Fractions Assay Biological Assay Characterization->Assay

Caption: General workflow for the derivatization of this compound.

Protocol 1: Fluorescent Labeling of this compound with Fluorescein Isothiocyanate (FITC)

This protocol describes the derivatization of the secondary amine of this compound with FITC to yield a fluorescent probe. Isothiocyanates react with primary and secondary amines to form a stable thiourea linkage.[8][9]

Materials:

  • This compound (MW: 199.25 g/mol )

  • Fluorescein isothiocyanate (FITC, Isomer I) (MW: 389.38 g/mol )

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Instrumentation:

  • Magnetic stirrer with stir bars

  • Round bottom flasks

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Chromatography columns

  • UV lamp for TLC visualization

Procedure:

  • Preparation: In a clean, dry round bottom flask, dissolve this compound (100 mg, 0.50 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: To the stirred solution, add triethylamine (0.14 mL, 1.0 mmol, 2 equivalents). In a separate vial, dissolve FITC (214 mg, 0.55 mmol, 1.1 equivalents) in anhydrous DMF (3 mL) and add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as fluorescein is light-sensitive.

  • Monitoring: Monitor the progress of the reaction by TLC. Use a mobile phase of 30% ethyl acetate in hexanes. The product should be more polar than the starting this compound and will have a lower Rf value. Visualize the spots under a UV lamp.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired fluorescent product.[10]

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Expected Outcome: The reaction should yield N-(fluorescein-5-thiocarbamoyl)-N-methyl-2-phenoxyaniline, a fluorescent derivative of the starting material.

Data Summary Table: Representative Derivatization Reactions

Derivatization StrategyReagentBaseSolventTypical ConditionsProduct Type
Acylation (Amide formation) Carboxylic Acid + Activating Agent (e.g., HATU)DIPEADMFRoom Temp, 4-12 hAmide
Acyl ChloridePyridine or TEADCM0 °C to Room Temp, 1-3 hAmide
NHS EsterTEA or DIPEADMF or DMSORoom Temp, 2-12 hAmide
Sulfonylation Sulfonyl ChloridePyridine or TEADCM0 °C to Room Temp, 2-6 hSulfonamide
Alkylation Alkyl HalideK₂CO₃ or NaHDMF or AcetonitrileRoom Temp to 60 °C, 12-24 hTertiary Amine

Causality Behind Experimental Choices

  • Solvent Selection: Anhydrous polar aprotic solvents like DMF and DCM are chosen to dissolve the reactants and prevent unwanted side reactions with water.[11] For NHS ester reactions, high-quality, amine-free DMF is crucial to avoid reaction of the ester with solvent impurities.[11]

  • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to deprotonate the secondary amine, increasing its nucleophilicity without competing in the reaction. For alkylations, an inorganic base like potassium carbonate may be preferred.

  • Reagent Stoichiometry: A slight excess of the derivatizing reagent (e.g., 1.1-1.5 equivalents) is often used to ensure complete conversion of the starting this compound.

  • Temperature Control: Many derivatization reactions, particularly those involving reactive species like acyl chlorides, are started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.

  • Purification Method: Silica gel column chromatography is a standard and effective method for purifying organic compounds based on their polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.[12]

Protocol 2: Acylation of this compound with an NHS Ester

This protocol provides a general method for attaching a molecule containing a carboxylic acid to this compound via an N-hydroxysuccinimide (NHS) ester. This is a widely used bioconjugation technique.[4][13]

Materials:

  • This compound

  • Desired molecule as an NHS ester (e.g., Biotin-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Reagent Addition: Add DIPEA (2-3 equivalents) to the solution. In a separate vial, dissolve the NHS ester (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_reactions Derivatization Reactions cluster_products Derivatized Products Start This compound Acylation Acylation (+ R-CO-X) Start->Acylation Base Sulfonylation Sulfonylation (+ R-SO2-Cl) Start->Sulfonylation Base Alkylation Alkylation (+ R-X) Start->Alkylation Base Amide Amide Derivative (for Bioconjugation) Acylation->Amide Sulfonamide Sulfonamide Derivative (Modulated Properties) Sulfonylation->Sulfonamide Tertiary_Amine Tertiary Amine Derivative (Linker Attachment) Alkylation->Tertiary_Amine

Caption: Key derivatization pathways for this compound.

Conclusion and Future Perspectives

The protocols and strategies outlined in this application note provide a robust starting point for the chemical modification of this compound. By leveraging these fundamental reactions, researchers can generate a diverse library of derivatives tailored for specific biological applications. The resulting molecules can serve as valuable tools in drug discovery, diagnostics, and fundamental biological research, enabling the exploration of new biological targets and pathways. Further optimization of reaction conditions for specific substrates and derivatizing agents will undoubtedly lead to the development of novel and potent biological probes.

References

  • Khusnutdinov, R., Bayguzina, A. R., & Aminov, R. (2013). Alkylation of aniline with methanol in the presence of FeCl3 · 6H2O in carbon tetrachloride. Russian Journal of Organic Chemistry.
  • Google Patents. (n.d.). Method for preparing n-methylaniline.
  • Katritzky, A. R., Singh, S. K., He, H. Y., & Kirichenko, K. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]

  • ChemRxiv. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones.
  • emp BIOTECH. (n.d.). Fluorescein-5(6)-isothiocyanate (5(6)-FITC), mixed isomers. Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • ChemRxiv. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. [Link]

  • International Scientific Organization. (n.d.).
  • ACS Publications. (n.d.).
  • Google Patents. (n.d.). 2-Phenoxyaniline derivatives.
  • Biomol Blog. (2018). Classic Fluorescent Labeling Dyes.
  • ResearchGate. (2016).
  • ResearchGate. (n.d.). Design, synthesis and application of near-infrared fluorescent probe for in vivo imaging of aminopeptidase N.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
  • PubMed. (1969). Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins. [Link]

  • PMC. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]

  • RSC Publishing. (n.d.). Direct sulfonylation of anilines mediated by visible light. [Link]

  • PubMed. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [Link]

  • NIH. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • PMC. (n.d.). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. [Link]

  • RSC Publishing. (2021).
  • PubMed. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. [Link]

  • ResearchGate. (2015). Preparation of activated NHS-esters and their reaction with....
  • ResearchGate. (2024). synthesis of derivatives of n-oxyphenylsulphanylids and their properties.
  • ResearchGate. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2.
  • BOC Sciences. (n.d.).
  • PMC. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]

  • University of California San Diego. (n.d.). CREATING NEW FLUORESCENT PROBES FOR CELL BIOLOGY.
  • PubMed. (2002). Preactivated carboxyl linker for the rapid conjugation of alkylamines to oligonucleotides on solid support. [Link]

  • PMC. (2017). Direct sulfonylation of anilines mediated by visible light. [Link]

  • G-Biosciences. (2015).
  • ResearchGate. (2026). Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments.
  • MDPI. (2024).
  • Tocris Bioscience. (n.d.).
  • RSC Publishing. (n.d.). Synthesis of a new fluorescent small molecule probe and its use for in vivo lipid imaging.
  • Benchchem. (n.d.). Application Note: Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide.
  • YouTube. (2018). Strategies for successful crosslinking and bioconjugation applications. [Link]

  • eScholarship. (n.d.). Synthesis and Development of Fluorescent Dyes for Imaging Neuronal Activity.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-2-Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-methyl-2-phenoxyaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and reproducible outcomes in your experiments.

Introduction: Navigating the Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical process in the development of various pharmaceuticals and functional materials. These scaffolds are typically assembled through a sequence of C-O and C-N bond-forming reactions. The most prevalent methods for the crucial N-arylation step are the Buchwald-Hartwig amination and the Ullmann condensation. While powerful, these reactions are often sensitive to a multitude of parameters, and seemingly minor variations can lead to significant differences in yield and purity.

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of these valuable compounds. We will delve into the causality behind common experimental pitfalls and offer field-proven solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound derivatives?

The most common strategies involve a two-step process:

  • Formation of the 2-phenoxyaniline core: This is typically achieved via an Ullmann condensation (a copper-catalyzed reaction) between a phenol and a 2-haloaniline or a related derivative.[1][2]

  • N-methylation of the resulting 2-phenoxyaniline: This can be accomplished through various methods, including reductive amination or reaction with a methylating agent.

Alternatively, a Buchwald-Hartwig amination (a palladium-catalyzed reaction) can be employed to directly couple N-methylaniline with a suitably activated phenoxy-containing aryl halide.

Q2: My Buchwald-Hartwig amination is giving low to no yield. What are the likely causes?

Low or no product yield in a Buchwald-Hartwig amination is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.[3]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the stability and activity of the catalyst.

  • Incorrect Base: The strength and nature of the base are critical for both the deprotonation of the amine and the overall catalytic cycle.

  • Solvent Issues: The solvent's polarity and its ability to dissolve all reaction components are important. The presence of water or oxygen can also deactivate the catalyst.

  • Aryl Halide Reactivity: The nature of the leaving group on the aryl halide significantly impacts the rate of oxidative addition.

Q3: I am observing a significant amount of a hydrodehalogenation side product. How can I minimize this?

Hydrodehalogenation, the replacement of the halide on your aryl halide with a hydrogen atom, is a frequent side reaction in Buchwald-Hartwig aminations.[4] This occurs when the palladium catalyst reacts with a source of hydrogen, such as trace water or the amine starting material itself, leading to the reduction of the aryl halide.

To minimize this, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands which tend to favor the desired C-N reductive elimination over competing pathways.

  • Strictly Anhydrous and Anaerobic Conditions: Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: The choice of base can influence the prevalence of this side reaction. It is sometimes beneficial to screen different bases.

Q4: My Ullmann condensation is sluggish and requires harsh conditions. How can I improve it?

Traditional Ullmann condensations often require high temperatures, which can be detrimental to sensitive functional groups.[1] Modern advancements have led to milder reaction conditions.

  • Ligand-Promoted Reactions: The use of ligands such as 1,10-phenanthroline or various amino acids can significantly accelerate the reaction, allowing for lower temperatures.[5]

  • Choice of Copper Source: Copper(I) salts, such as CuI or CuBr, are generally more effective than copper(II) salts or copper metal.

  • Base and Solvent: The appropriate choice of base (e.g., K2CO3, Cs2CO3) and a polar aprotic solvent (e.g., DMF, DMSO) is crucial for reaction efficiency.[6]

Troubleshooting Guide

Issue 1: Low or No Yield in Buchwald-Hartwig N-Arylation

This is a multifaceted problem that requires a systematic approach to diagnose and resolve. The following workflow can help pinpoint the issue.

Troubleshooting_Low_Yield start Low or No Yield Observed catalyst 1. Verify Catalyst Activity - Use a fresh, reliable precatalyst (e.g., G3/G4 palladacycle). - Ensure proper anaerobic handling. start->catalyst ligand 2. Screen Different Ligands - Consider electronic and steric properties. catalyst->ligand If no improvement success Improved Yield catalyst->success If yield improves base 3. Optimize Base - Test stronger or weaker bases. - Check for substrate compatibility. ligand->base If no improvement ligand->success If yield improves solvent 4. Evaluate Solvent - Ensure solvent is anhydrous and degassed. - Test alternative solvents (e.g., toluene, dioxane, THF). base->solvent If no improvement base->success If yield improves aryl_halide 5. Assess Aryl Halide - Switch to bromide or iodide if possible. solvent->aryl_halide If no improvement solvent->success If yield improves aryl_halide->success If yield improves

Caption: A stepwise guide to troubleshooting low product yield in N-arylation reactions.[4]

In-depth Explanation & Protocol:

  • Causality: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. A failure at any of these steps will result in a low yield.

  • Protocol: Small-Scale Reaction Optimization

    • To a set of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (1.4 equiv), and palladium precatalyst/ligand system.

    • Seal the vials with septa and purge with argon or nitrogen for 10-15 minutes.

    • Add the anhydrous, degassed solvent via syringe.

    • Place the vials in a preheated aluminum block and stir at the desired temperature.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).[3]

Issue 2: Difficulty in N-Methylation of 2-Phenoxyaniline

While seemingly straightforward, the N-methylation of anilines can be plagued by over-methylation to form the tertiary amine or N,N-dimethylaniline, which can be difficult to separate from the desired product.[7]

Comparative Table of N-Methylation Conditions:

MethodMethylating AgentCatalyst/ReagentTypical SolventTemperature (°C)Key Considerations
Reductive AminationParaformaldehydeNaBH(OAc)3DichloromethaneRoom TempGood for selective mono-methylation.
Classical AlkylationMethyl IodideK2CO3 or NaHDMF or THF0 - Room TempRisk of over-alkylation. NaH requires strictly anhydrous conditions.[8]
"Green" MethylationMethanolHeterogeneous Ni catalystMethanol160Requires higher temperatures and pressures but is more sustainable.[9]

Troubleshooting Over-Methylation:

  • Causality: The mono-methylated product is often more nucleophilic than the starting primary amine, leading to a second methylation event.

  • Solution:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the aniline relative to the methylating agent.

    • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Lower Temperature: Running the reaction at a lower temperature can often favor mono-alkylation.

Issue 3: Product Purification Challenges

The final this compound derivatives can sometimes be challenging to purify due to their similar polarity to starting materials or byproducts.

Purification Workflow:

Purification_Workflow start Crude Reaction Mixture workup 1. Aqueous Workup - Quench reaction. - Extract with an appropriate organic solvent (e.g., EtOAc, CH2Cl2). - Wash with water and brine. start->workup filter 2. Filtration through Silica Plug - To remove baseline impurities and catalyst residues. workup->filter column 3. Column Chromatography - Start with a non-polar eluent system (e.g., Hexane/EtOAc) and gradually increase polarity. filter->column recrystallization 4. Recrystallization/Trituration - If the product is a solid, for final polishing. column->recrystallization product Pure Product recrystallization->product

Caption: A general workflow for the purification of this compound derivatives.

Pro-Tip for Difficult Separations:

If your product co-elutes with a non-polar impurity, consider switching to a different solvent system for chromatography (e.g., dichloromethane/methanol). For basic amine products, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of a 2-Phenoxyaryl Bromide
  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-phenoxyaryl bromide (1.0 mmol), Pd2(dba)3 (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by N-methylaniline (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.[3]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation for 2-Phenoxyaniline Synthesis
  • Reaction Setup: In a round-bottom flask, combine 2-bromoaniline (1.0 equiv), phenol (1.2 equiv), CuI (0.1 equiv), and K2CO3 (2.0 equiv).

  • Solvent Addition: Add DMF or DMSO as the solvent.

  • Reaction: Heat the mixture to 120-140 °C with stirring for 24-48 hours, monitoring by TLC.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography.

References

  • Synthesis of n-methylaniline.
  • Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • Method for purifying n-methyl-2-pyrrolidone.
  • Optimization of Buchwald-Hartwig amin
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Selected examples for the synthesis of N‐methyl aniline.
  • Synthesis of substituted N-heterocycles by N-aryl
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • 2-Phenoxyaniline. Sigma-Aldrich.
  • Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Quantification of aniline and N-methylaniline in indigo.
  • Optimization of reaction parameters for Buchwald-Hartwig amination...
  • n-nitrosomethylaniline. Organic Syntheses.
  • 2-Phenoxyaniline derivatives.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
  • Technical Support Center: N-Aryl
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Aryne‐Enabled C−N Arylation of Anilines.
  • N-methyl aniline reaction. Reddit.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • N-Methylaniline Chemical Properties,Uses,Production. Yufeng.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Help troubleshooting a Buchwald-Hartwig amin

Sources

Technical Support Center: Purification of N-methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of N-methyl-2-phenoxyaniline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable intermediate. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can impact the efficacy, safety, and regulatory approval of the final drug product. The common synthetic routes to this compound, such as the Ullmann-Goldberg reaction, often result in a mixture of unreacted starting materials, side products, and catalyst residues, making purification a critical and often challenging step.[1][2] This guide will equip you with the knowledge to overcome these challenges.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude this compound is a dark, oily residue. How should I begin the purification process?

A1: A dark, oily crude product is common, often due to residual high-boiling solvents like NMP or DMF used in Ullmann-type reactions, as well as colored impurities.[2]

  • Initial Step: Solvent Removal. Your first step should be to remove any residual high-boiling solvent. This can be achieved through vacuum distillation.[3] Gently heating the oil under reduced pressure will remove the solvent, often leaving your crude product as a more manageable solid or viscous oil.

  • Next Step: Purity Assessment. Before proceeding with a large-scale purification, it's crucial to assess the complexity of your crude mixture. A small sample should be analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number of components and the approximate polarity of your target compound and impurities.[4][5]

Q2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point, or when the boiling point of the solvent is higher than the melting point of the solute. It can also happen if the solution is cooled too rapidly.

  • Causality: The compound separates as a liquid phase because its solubility limit is exceeded at a temperature above its melting point.

  • Solutions:

    • Use a lower-boiling solvent: Choose a solvent in which your compound is soluble at a temperature below its melting point.

    • Employ a two-solvent system: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6] Common solvent pairs include ethanol/water and ethyl acetate/hexane.[7][8]

    • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. This allows for the gradual formation of a crystal lattice.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q3: During column chromatography, my compound is streaking or tailing down the column. How can I improve the separation?

A3: Streaking or tailing of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silica gel surface.[9]

  • Causality: The lone pair of electrons on the nitrogen atom of this compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or slow elution.

  • Solutions:

    • Add a basic modifier to the eluent: A small amount of a volatile base, such as triethylamine (typically 0.1-1% by volume), should be added to your eluent system.[9] The triethylamine will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.[10]

    • Check for compound stability: Your compound might be decomposing on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[10]

Q4: I've purified my this compound, but my NMR spectrum still shows impurities. What are the likely culprits and how can I remove them?

A4: The nature of the impurities depends on the synthetic route. For an Ullmann-type reaction, common impurities include:

  • Unreacted Starting Materials: This could be 2-phenoxyaniline (if you are methylating it) or the starting aryl halide and N-methylaniline.

  • De-methylated Product: The N-H of 2-phenoxyaniline might be present.

  • Over-methylated Product: A quaternary ammonium salt could have formed.

  • Homo-coupled Products: Side reactions can lead to the formation of biaryl compounds.[11]

  • Solutions:

    • Re-purification: A second pass through a chromatography column with a shallower solvent gradient can often resolve closely eluting impurities.

    • Acid-Base Extraction: If you have non-basic impurities, you can dissolve your product in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt. The layers can be separated, and the aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. This is a highly effective way to remove non-basic impurities.

    • Recrystallization from a different solvent system: If your initial recrystallization was not effective, trying a different solvent or solvent pair may leave the impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for recrystallizing this compound?

A: There is no single "best" solvent, as the ideal choice depends on the impurities present. However, a good starting point for substituted anilines is often an alcohol like ethanol or isopropanol, or a mixture of a more polar solvent with a non-polar one, such as ethyl acetate/hexanes.[7] It is always recommended to perform small-scale solvent screening tests.

Q: How can I monitor the progress of my column chromatography?

A: Thin Layer Chromatography (TLC) is the most common method. Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Fractions containing the pure product (as determined by a single spot at the correct Rf value) can then be combined.

Q: My purified this compound is a white solid, but it turns yellow/brown over time. Why is this happening and how can I prevent it?

A: Aromatic amines are susceptible to oxidation, which is often accelerated by exposure to air and light.[12] The color change is likely due to the formation of small amounts of oxidized impurities. To prevent this, store your purified compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a dark, cool place.

Q: What analytical techniques are best for assessing the final purity of this compound?

A: A combination of techniques is ideal for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can detect and help identify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting and quantifying trace impurities.[4][5]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, providing excellent resolution for purity assessment.[13]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity determination.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for recrystallizing this compound.

1. Solvent Selection:

  • Place a small amount of your crude product (approx. 50 mg) into several test tubes.
  • Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each test tube.
  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
  • Heat the test tubes that did not show good solubility at room temperature.
  • Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline solid is a suitable choice.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
  • Perform a hot filtration to remove the charcoal or any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature.
  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for purifying this compound using silica gel chromatography.

1. Eluent Selection:

  • Develop a suitable eluent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and will show good separation from impurities. A common starting point for anilines is a mixture of hexanes and ethyl acetate.
  • Remember to add 0.1-1% triethylamine to the eluent to prevent streaking.

2. Column Packing:

  • Secure a chromatography column in a vertical position.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a layer of sand.
  • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
  • Carefully add the dissolved sample to the top of the silica gel bed.

4. Elution:

  • Add the eluent to the column and begin collecting fractions.
  • Monitor the separation by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Amines

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarGood general-purpose solvent for many anilines.[7]
Isopropanol82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumOften used in combination with a non-polar solvent.
Toluene111Non-polarGood for less polar compounds, but high boiling point.
Hexanes69Non-polarTypically used as the "poor" solvent in a two-solvent system.
Water100Very PolarCan be used for more polar anilines, often in a mixture with an alcohol.[7][8]

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Crude this compound (Often a dark oil) Analysis TLC / LC-MS Analysis Crude->Analysis Is_Solid Is the crude product a solid or can it be solidified? Analysis->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Chromatography Column Chromatography Is_Solid->Chromatography No / Impure after Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Chromatography cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Compound Streaking on Silica Gel Column Cause Basic amine interacting with acidic silica gel Problem->Cause Add_Base Add triethylamine (0.1-1%) to eluent Cause->Add_Base Primary Solution Change_Stationary_Phase Use alumina or deactivated silica Cause->Change_Stationary_Phase Alternative Solution Check_Stability Test for decomposition on TLC plate Cause->Check_Stability Diagnostic Step Outcome Improved Separation & Pure Product Add_Base->Outcome Change_Stationary_Phase->Outcome

Caption: Troubleshooting guide for amine streaking in column chromatography.

References

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. OperaChem. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. [Link]

  • ACS Publications. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Catalysis Science & Technology. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • PubMed. (n.d.). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. [Link]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). n-nitrosomethylaniline. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

  • PubMed. (2013, September 12). A facile and efficient synthesis of diaryl amines or ethers under microwave irradiation at presence of KF/Al2O3 without solvent and their anti-fungal biological activities against six phytopathogens. [Link]

  • ResearchGate. (2024, June 1). Sustainable synthesis and extraction of 5-methyl-N-phenyl-2-pyrrolidone produced via reductive amination of levulinic acid. [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. [Link]

  • Reddit. (n.d.). Chromotography with free amines?. r/chemhelp. [Link]

  • Baran Lab. (n.d.). Total Syntheses of Haouamine A. [Link]

  • Organic Syntheses. (n.d.). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • recrystallization.pdf. (n.d.). [Link]

  • PubMed Central. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, October 10). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. [Link]

  • RSC Publishing. (n.d.). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. [Link]

  • Scribd. (n.d.). N-Methyl Aniline & Anthraquino. [Link]

  • Reddit. (2012, October 18). N-methyl aniline reaction. r/chemistry. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

Sources

effect of catalyst choice on N-methyl-2-phenoxyaniline synthesis efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for Sterically Hindered Diaryl Ether Derivatives Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 2.4 (Current as of 2026)

Executive Summary: The Steric Challenge

Synthesizing N-methyl-2-phenoxyaniline presents a classic "ortho-effect" challenge. The bulky phenoxy group at the ortho position creates significant steric hindrance, impeding the approach of metal centers during catalysis.

Your choice of catalyst dictates not just the yield, but the specific synthetic route you must employ. There are two primary "Critical Control Points" (CCPs) where catalyst choice is decisive:

  • CCP-1: Constructing the C-N Bond (Coupling 2-phenoxychlorobenzene with methylamine).

  • CCP-2: Selective N-Methylation (Methylating 2-phenoxyaniline without over-alkylating).

This guide provides evidence-based troubleshooting for both pathways.

Catalyst Decision Matrix

Before starting, verify your pathway against this selection logic. The "Standard" route often fails due to ligand mismatch with the ortho-phenoxy group.

CatalystSelection Start Start: Select Precursor RouteA Route A: 2-Phenoxychlorobenzene + Methylamine Start->RouteA RouteB Route B: 2-Phenoxyaniline + Methanol/Methylating Agent Start->RouteB DecisionA Constraint: High Yield vs. Cost? RouteA->DecisionA DecisionB Goal: Mono- vs. Di-methylation? RouteB->DecisionB PdCat Palladium (Buchwald-Hartwig) Rec: Pd(OAc)2 + BrettPhos Efficiency: >90% DecisionA->PdCat High Yield Required CuCat Copper (Ullmann) Rec: CuI + L-Proline Efficiency: <60% (Steric Fail) DecisionA->CuCat Low Cost / Bulk BorrowH Borrowing Hydrogen Cat. Rec: Ni/ZnAlOx or Ru-Macho Selectivity: >95% Mono DecisionB->BorrowH High Selectivity StandardAlk Standard SN2 (MeI + Base) Result: Mix of Mono/Di products DecisionB->StandardAlk Standard Reagents

Figure 1: Decision tree for catalyst selection based on precursor availability and selectivity requirements.

Module A: The C-N Coupling Route (Buchwald-Hartwig)

Scenario: You are coupling 2-phenoxychlorobenzene (or bromide) with methylamine. Primary Issue: The ortho-phenoxy group blocks the metal center, leading to low conversion or hydrodehalogenation (reduction of the halide without coupling).

Comparative Data: Ligand Effects on Yield
Catalyst SystemLigand TypeYield (24h)Mechanistic Insight
Pd(OAc)₂ / BrettPhos Bulky, Dialkylbiaryl Phosphine92% Large steric bulk promotes reductive elimination; electron-richness speeds up oxidative addition.
Pd₂dba₃ / BINAP Bidentate Phosphine45%Bite angle insufficient to overcome ortho-phenoxy steric clash.
CuI / L-Proline Amino Acid (Ullmann)15%Copper requires higher T (>110°C), causing substrate decomposition before coupling occurs.
Pd/C (Heterogeneous) None<5%Inactive for hindered aryl chlorides.
Troubleshooting Guide: C-N Coupling

Q1: The reaction turns black immediately, and I see no conversion.

  • Diagnosis: "Palladium Black" formation. The active Pd(0) species is aggregating because the ligand is not stabilizing it effectively, or oxygen entered the system.

  • Fix:

    • Switch Ligand: Move to BrettPhos or RuPhos . These are specifically designed for ortho-substituted substrates and primary amines (like methylamine) [1].

    • Pre-heating: Do not mix Pd and Ligand at room temperature if using Pd(OAc)₂. Heat the solvent + Ligand + Pd(OAc)₂ to 80°C for 5 mins before adding the aryl halide to ensure the active catalyst forms.

Q2: I observe 2-phenoxyaniline (primary amine) instead of N-methyl.

  • Diagnosis: If you are using a methylamine surrogate (like methylaminoborane), you might be seeing hydrolysis. If using methylamine gas/solution, this is unlikely unless you have significant demethylation.

  • More likely: You are seeing Hydrodehalogenation (the starting material lost the Cl/Br atom). This happens when the reaction is too hot or the amine source acts as a hydride donor.

  • Fix: Lower temperature to 80°C and increase catalyst loading to 2 mol%. Ensure your solvent (Toluene/Dioxane) is anhydrous.

Module B: The N-Methylation Route (Borrowing Hydrogen)[1]

Scenario: You have 2-phenoxyaniline and want to add exactly one methyl group. Primary Issue: Controlling mono-methylation. Standard alkylation with Methyl Iodide (MeI) inevitably produces the N,N-dimethyl byproduct.

Experimental Protocol: Catalytic N-Methylation

Recommended for high selectivity.[1]

Method: "Borrowing Hydrogen" methodology using Methanol as the C1 source.[2] Reference: Based on heterogeneous Ni/ZnAlOx systems [2] or homogenous Ru/Ir catalysts.

  • Reagents:

    • Substrate: 2-phenoxyaniline (1.0 equiv)

    • Reagent/Solvent: Methanol (Excess, acts as solvent)

    • Catalyst: Ni/ZnAlOx (Heterogeneous) OR [Ru(p-cymene)Cl₂]₂ / DPEPhos (Homogenous)

    • Base: K₂CO₃ (0.5 equiv) - Note: Less base is needed than SN2 routes.

  • Workflow:

    • Step 1: Charge autoclave/pressure tube with substrate, catalyst (approx 5 wt% for Ni), and methanol.

    • Step 2: Purge with N₂ (3x) to remove Oxygen.

    • Step 3: Heat to 140-160°C (for Ni) or 100°C (for Ru).

    • Step 4: Stir for 12-24h. The catalyst dehydrogenates MeOH to Formaldehyde (in situ), which condenses with the amine to form an imine, which is then hydrogenated by the catalyst using the "borrowed" hydrogen.

Q3: Why is the Ni-catalyst preferred over Copper here?

  • Answer: Copper catalysts (like Cu/Al₂O₃) often require higher temperatures (>200°C) for this specific transformation, leading to ether cleavage (breaking the phenoxy backbone). Ni/ZnAlOx operates at lower temperatures (160°C) and shows superior selectivity for mono-methylation (93% yield) versus dimethylation [2].

Visualizing the "Borrowing Hydrogen" Pathway

Understanding this mechanism is crucial for troubleshooting "No Reaction" vs "Over-Methylation."

BorrowingHydrogen MeOH Methanol (CH3OH) CatDehydro Catalyst (Ni/Ru) Dehydrogenation MeOH->CatDehydro H2 [H-M-H] (Stored Hydride) CatDehydro->H2 H stored HCHO Formaldehyde (In Situ) CatDehydro->HCHO Product This compound H2->Product Imine Imine Intermediate HCHO->Imine + Amine (-H2O) Amine 2-Phenoxyaniline Amine->Imine Imine->Product + [H-M-H] (Reduction)

Figure 2: The "Borrowing Hydrogen" cycle. If the catalyst dies (oxidation), the H-transfer fails, and you isolate starting material, not intermediate imine.

References

  • Buchwald-Hartwig Amination General Scope

    • Source: Organic Chemistry Portal.[3] "Buchwald-Hartwig Cross Coupling Reaction."[4]

    • URL:[Link]

    • Relevance: Defines the necessity of bulky phosphine ligands (BrettPhos) for ortho-substituted aryl halides.
  • Selective N-Methylation via Heterogeneous Catalysis

    • Source: Royal Society of Chemistry (RSC), Catalysis Science & Technology.
    • URL:[Link]

    • Relevance: Explicitly lists this compound (Entry 17)
  • Ullmann Coupling Protocols

    • Source: BenchChem Application Notes.[5] "Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation."

    • Relevance: Provides the baseline for Cu-catalyzed ether synthesis if constructing the backbone

Disclaimer: The protocols described involve hazardous chemicals (aryl halides, methylamine, high-pressure systems). All experiments should be conducted in a fume hood with appropriate PPE. Consult your local EHS guidelines before replication.

Sources

stability issues of N-methyl-2-phenoxyaniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user request.## Technical Support Center: Stability of N-methyl-2-phenoxyaniline

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, we address common stability issues, offer troubleshooting advice, and provide validated experimental protocols to ensure the integrity of your research.

Introduction to this compound and its Stability

This compound is a molecule of interest in various fields of chemical research and development. Its structure, featuring both a secondary N-methylaniline and a diphenyl ether moiety, presents a unique stability profile. While the diphenyl ether linkage is known for its high resistance to cleavage, the N-methylaniline portion of the molecule is more susceptible to certain chemical transformations, particularly under acidic conditions and upon exposure to oxidative environments.

This guide provides a comprehensive overview of the stability of this compound in acidic and basic media, offering insights into potential degradation pathways and practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: Is this compound more stable under acidic or basic conditions?

A1: Generally, this compound is expected to be more stable under neutral to moderately basic conditions. The N-methylaniline moiety is susceptible to reactions in acidic environments, primarily due to the protonation of the nitrogen atom, which can facilitate certain degradation pathways. The diphenyl ether bond, however, is highly stable under both acidic and basic conditions.

Q2: My solution of this compound turned brown. What is the likely cause?

A2: The browning of this compound solutions is a common observation and is typically due to the oxidation of the N-methylaniline portion of the molecule.[1] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Q3: Can the diphenyl ether bond in this compound be easily cleaved?

A3: No, the diphenyl ether bond is exceptionally stable. Cleavage of this bond requires harsh reaction conditions, such as very strong acids (e.g., HI) at high temperatures, or specialized catalytic systems.[2][3][4] Under typical laboratory conditions for formulation or synthesis, the cleavage of the diphenyl ether bond is highly unlikely.

Q4: What are the primary degradation products I should look for?

A4: Under acidic conditions, potential degradation could involve modifications to the N-methylaniline ring or the methyl group, though significant breakdown is not expected under mild conditions. Oxidative degradation is more likely to produce colored, higher molecular weight species. Cleavage of the diphenyl ether to form 2-aminophenol and phenol is not expected under normal conditions.

Troubleshooting Guide: Stability Under Acidic Conditions

This section addresses specific issues that may arise when working with this compound in acidic environments.

Issue 1: A significant color change (e.g., to yellow, brown, or black) is observed upon dissolving this compound in an acidic solution.

  • Question: Why does my solution of this compound darken in acidic media?

  • Plausible Cause: The color change is likely due to the oxidation of the aniline moiety. While anilines are generally more stable in their protonated (salt) form, the presence of oxidizing agents (including dissolved oxygen) can lead to the formation of colored polymeric byproducts. The acidic environment can sometimes catalyze such oxidative processes.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before preparing your acidic solution, thoroughly degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes.

    • Work Under Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to oxygen.

    • Use High-Purity Reagents: Ensure that the acid and solvent used are of high purity and free from trace metal impurities, which can catalyze oxidation.

    • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to prevent photo-oxidation.

Issue 2: Unexpected peaks appear in my HPLC or GC analysis after storing this compound in an acidic formulation.

  • Question: What are these new peaks, and how can I prevent their formation?

  • Plausible Cause: While the diphenyl ether bond is robust, prolonged exposure to strong acids at elevated temperatures could potentially lead to minor degradation. However, it is more likely that the new peaks correspond to products of N-demethylation or side reactions involving the aniline functional group. In some cases, reactions with components of the formulation buffer could occur.

  • Troubleshooting Steps:

    • pH and Temperature Control: Assess the lowest acidity and temperature required for your application. A buffered solution will provide better pH control than a solution of a strong acid.

    • Forced Degradation Study: Conduct a forced degradation study by exposing the compound to more extreme acidic conditions (e.g., higher temperature, stronger acid) for a short period. This will help to generate and identify the potential degradation products by techniques such as LC-MS/MS or GC-MS.

    • Selection of Acid: If possible, use a non-oxidizing acid.

Troubleshooting Guide: Stability Under Basic Conditions

This compound is generally more stable in basic media. However, issues can still arise under certain conditions.

Issue: A slight discoloration or the appearance of minor new peaks is observed after prolonged exposure to a strong base at elevated temperatures.

  • Question: I thought this compound was stable in bases. Why am I seeing degradation?

  • Plausible Cause: While highly resistant, under forcing conditions (e.g., high concentration of a strong base like NaOH or KOH at temperatures > 100°C), some degradation of the molecule may occur. The N-methylaniline moiety is generally stable, but very harsh conditions could potentially lead to slow decomposition. Hydrolysis of the diphenyl ether bond under basic conditions is extremely difficult and requires very high temperatures and pressures, often in supercritical water.[5]

  • Troubleshooting Steps:

    • Condition Optimization: Determine if such harsh basic conditions are truly necessary for your experiment. If possible, use a milder base or lower the temperature.

    • Inert Atmosphere: As with acidic conditions, working under an inert atmosphere can prevent base-catalyzed oxidation, which can still occur, albeit at a slower rate.

    • Analytical Monitoring: Use HPLC or GC to monitor the formation of impurities over time to establish a stability profile under your specific basic conditions.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic approach is necessary.

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber.

    • Thermal Stress: Incubate the solid compound at 105°C.

  • Time Points: Withdraw samples at initial (t=0), 2, 6, 24, and 48 hours.

  • Sample Preparation for Analysis:

    • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be able to separate the parent this compound from its potential degradation products.[6][7]

Data Interpretation

The following table summarizes the potential degradation products and their likely formation conditions.

Potential DegradantStructureFormation ConditionAnalytical Note
2-PhenoxyanilineC₁₂H₁₁NON-demethylation (Oxidative or harsh acid)Elutes earlier than the parent compound in reverse-phase HPLC.
Oxidized/Polymeric SpeciesHigh MW colored compoundsOxidative (Air, H₂O₂, light)May appear as a broad hump in the chromatogram or baseline noise.
2-AminophenolC₆H₇NOExtreme acid/base hydrolysis (unlikely)Highly polar, will elute very early in reverse-phase HPLC.
PhenolC₆H₆OExtreme acid/base hydrolysis (unlikely)Volatile, may be better detected by GC-MS.

Diagrams of Potential Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

G NMPA This compound Protonated_NMPA Protonated this compound NMPA->Protonated_NMPA + H+ NMPA_base This compound Oxidized_Products_Acid Oxidized_Products_Acid Protonated_NMPA->Oxidized_Products_Acid [O] Ether_Cleavage_Products Ether_Cleavage_Products Protonated_NMPA->Ether_Cleavage_Products Harsh Conditions (e.g., HI, high temp) No_Reaction No_Reaction NMPA_base->No_Reaction Mild Conditions Slow_Oxidation Slow_Oxidation NMPA_base->Slow_Oxidation Harsh Conditions + [O] NMPA_ox This compound Oxidized_Products_General Oxidized_Products_General NMPA_ox->Oxidized_Products_General Air (O2), Light, Metal Ions

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Testing

G start Start: Stability Study of This compound prep_solution Prepare Stock Solution (1 mg/mL in ACN) start->prep_solution stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) prep_solution->stress sampling Sample at Time Points (0, 2, 6, 24, 48h) stress->sampling neutralize Neutralize & Dilute Samples sampling->neutralize analysis Analyze by HPLC-UV/MS or GC-MS neutralize->analysis data Identify Degradants & Quantify Parent Compound Loss analysis->data report Generate Stability Report data->report

Caption: Workflow for a forced degradation study.

References

  • Google Patents. (n.d.). Synthesis of n-methylaniline.
  • National Council of Educational Research and Training. (n.d.). Amines. Retrieved February 7, 2026, from [Link].

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023).
  • Wikipedia. (n.d.). N-Methylaniline. Retrieved February 7, 2026, from [Link].

  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Selective Hydrolysis of Diphenyl Ether in Supercritical Water Catalyzed by Alkaline Carbonates. (2010).
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved February 7, 2026, from [Link].

  • Quantification of aniline and N-methylaniline in indigo. (2021). Scientific Reports.
  • N-Methylaniline Chemical Properties,Uses,Production. (2024). Yufeng Chemical.
  • Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. (2004).
  • Gas chromatographic study of technical diphenyl ether penta-, octa- and decabromo derivatives. (2008).
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
  • Wikipedia. (n.d.). Diphenyl ether. Retrieved February 7, 2026, from [Link].

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved February 7, 2026, from [Link].

  • The mechanism of the formation and hydrolysis of phenyl ether in the basic hydrolysis of chlorobenzene. (1955). Journal of the American Chemical Society.
  • Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. [Link].

  • Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry. (n.d.). Thermo Fisher Scientific.
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984).
  • Chromatography and mass spectrometry are the common analytical methods for arom
  • Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identific
  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing.
  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. (2021).
  • Analytical methods for the degradation of phytoconstituents. (2023).
  • Identification of the major C-O cleavage mechanism for diphenyl ether a. (2022).
  • Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. (n.d.). PerkinElmer.
  • Assertion Diphenyl ether (Ph-O-Ph) is very less reactive in acid catalyzed hydrolysis to phenol. Reason Oxygen is in resonance on bot side with phenyl ring. (n.d.). Allen.

Sources

strategies for selective N-methylation over C-alkylation in phenoxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N-ME-PHENOXY-001 Assigned Specialist: Senior Application Scientist Subject: Strategies for Selective N-Monomethylation vs. C-Alkylation in Electron-Rich Systems

Diagnostic & Triage: Defining the Challenge

User Issue: You are attempting to methylate a phenoxyaniline derivative. Standard alkylation (MeI/base) is yielding a mixture of N-methyl, N,N-dimethyl, and significant C-alkylated byproducts (ortho to the amine or ether).

Root Cause Analysis: Phenoxyanilines represent a "perfect storm" of nucleophilicity.

  • Electronic Activation: The phenoxy group (

    
    ) is a strong electron-donating group (EDG) that activates the ring positions ortho and para to itself.
    
  • Nitrogen Activation: The aniline nitrogen activates its own ortho and para positions.

  • HSAB Mismatch: Using methyl iodide (MeI) introduces a "soft" electrophile. Under orbital control, soft electrophiles often prefer the "soft" nucleophilic sites (ring carbons) over the "harder" nitrogen, leading to C-alkylation.

Strategic Solution: To achieve selective N-monomethylation, we must abandon direct alkylation with halides and utilize Reductive or Catalytic pathways that proceed via imine or hemiaminal intermediates. These intermediates structurally block C-alkylation.

Decision Matrix: Method Selection

Before proceeding, identify your constraints to select the optimal protocol.

MethodSelection Start START: Phenoxyaniline Substrate Scale What is your reaction scale? Start->Scale Small Small/Discovery (<1g) Scale->Small Discovery Large Process/Scale (>10g) Scale->Large Scale-up MethodA METHOD A: Reductive Amination (Paraformaldehyde/NaBH4) High Reliability, Low Cost Small->MethodA Standard Lab Green Strict Green/Tox Constraints? Large->Green Green->MethodA No (Standard solvents ok) MethodB METHOD B: Catalytic Methanolysis (Ru/Ir + MeOH) 'Borrowing Hydrogen', Green, High Selectivity Green->MethodB Yes (Avoid toxic reagents) MethodC METHOD C: Dimethyl Carbonate (DMC) Requires Autoclave/Flow Industrial Preferred Green->MethodC Yes (Avoid metal catalysts)

Figure 1: Decision tree for selecting the appropriate N-methylation strategy based on scale and constraints.

Technical Protocols

Method A: Reductive Amination (The "Gold Standard")

Mechanism: Formation of a hemiaminal/imine with formaldehyde, followed by in-situ hydride reduction. Why it works: The electrophile is the carbonyl carbon of formaldehyde. It reacts exclusively with the nitrogen (hard nucleophile) to form an imine. The ring carbons cannot form stable double bonds to the formaldehyde carbon under these conditions.

Reagents:

  • Paraformaldehyde (solid source of HCHO)

  • Sodium Methoxide (NaOMe) or catalytic acid (to depolymerize paraformaldehyde)

  • Sodium Borohydride (NaBH

    
    )[1]
    

Protocol:

  • Dissolution: Dissolve phenoxyaniline (1.0 eq) in Methanol (0.1 M).

  • Imine Formation: Add Paraformaldehyde (1.1 eq) and NaOMe (0.1 eq). Stir at reflux for 2 hours.

    • Checkpoint: Monitor TLC/LCMS for disappearance of starting material and formation of the imine (often visible as M+12 or M+13 depending on hydration).

  • Reduction: Cool to 0°C. Add NaBH

    
     (1.5 eq) portion-wise (Caution: Gas evolution).
    
  • Workup: Stir 1h at RT. Quench with sat. NH

    
    Cl. Extract with EtOAc.[2]
    

Troubleshooting Method A:

Symptom Diagnosis Solution
Starting material remains Paraformaldehyde not depolymerizing Add 5-10% NaOMe or switch to aqueous Formalin (37%).

| N,N-Dimethylation observed | Excess HCHO/Hydride | Strictly control stoichiometry (1.05 eq HCHO). Use NaCNBH


 at pH 4-5 for slower kinetics. |
| Gumming/Polymerization  | Phenolic coupling | Ensure the phenoxy ring isn't reacting with HCHO (rare but possible). Keep temp <60°C. |
Method B: Catalytic "Borrowing Hydrogen" (Green Chemistry)

Mechanism: A Ruthenium or Iridium catalyst dehydrogenates Methanol to Formaldehyde in situ. The amine condenses to form an imine, which the catalyst then re-hydrogenates using the "borrowed" hydrogen. Reference: This method is heavily supported by Beller et al. and recent advancements in Green Chemistry.

Reagents:

  • Methanol (Solvent & Reagent)[3][4][5]

  • Catalyst: [(p-cymene)RuCl2]2 + Ligand (e.g., DPEphos) or commercially available PN^P pincer complexes.

  • Base: KOtBu (cat.)

Protocol:

  • Charge: In a pressure tube, combine phenoxyaniline (1.0 mmol), Catalyst (1 mol%), and KOtBu (10 mol%).

  • Solvent: Add Methanol (2 mL).

  • Reaction: Seal and heat to 100-120°C for 12-24h.

  • Workup: Cool, filter through Celite, concentrate.

Why this prevents C-alkylation: The concentration of free formaldehyde is infinitesimally low (it is transiently bound to the metal or immediately reacted), and the metal center coordinates the nitrogen, sterically shielding the ring.

Method C: Dimethyl Carbonate (DMC) with Zeolites

Mechanism: DMC acts as a "green" methylating agent. When used with Zeolites (Faujasite X/Y), the pore size restricts the transition state, preventing poly-alkylation and C-alkylation.

Protocol:

  • Mix aniline (1 eq) and DMC (excess, 10-15 eq) with NaY Zeolite (weight ratio 1:1 to substrate).

  • Heat in autoclave to 130°C.

  • Selectivity Note: This method is reported to achieve >95% mono-N-selectivity due to the "shape selectivity" of the zeolite pores.

Critical Analysis: Why Direct Alkylation Fails (The Science)

Users often ask why they cannot simply use Methyl Iodide (MeI) at low temperatures.

The HSAB (Hard-Soft Acid-Base) Failure Mode:

  • Phenoxyaniline Nitrogen: Hard nucleophile (localized charge).

  • Phenoxyaniline Ring (Ortho/Para): Soft nucleophile (delocalized HOMO).

  • Methyl Iodide: Soft electrophile (highly polarizable I- leaving group).

Result: The Soft-Soft interaction (Ring + MeI) is orbitally favored, leading to significant C-alkylation. Using Reductive Amination changes the electrophile to a Carbonyl/Imine (Hard Electrophile), which matches the Hard Nitrogen, restoring selectivity.

Mechanism cluster_fail Direct Alkylation (FAILURE MODE) cluster_success Reductive Amination (SUCCESS MODE) MeI Me-I (Soft Electrophile) Ring Ring Carbon (Soft Nucleophile) MeI->Ring Orbital Control C_Alk C-Alkylation (Major Impurity) Ring->C_Alk HCHO Formaldehyde (Hard Electrophile) Nitrogen Amine Nitrogen (Hard Nucleophile) HCHO->Nitrogen Charge Control Imine Imine Intermediate Nitrogen->Imine Product N-Methyl Product Imine->Product + Hydride

Figure 2: Mechanistic comparison showing why Reductive Amination favors N-selectivity over C-alkylation.

FAQ & Troubleshooting

Q: I see a peak at M+14 in my LCMS. Is this my product?

  • A: M+14 corresponds to methylation (+15 for Me, -1 for H). However, LCMS cannot distinguish N-Me from C-Me.

    • Test: Run 1H NMR.

    • N-Me: Singlet ~2.8-3.0 ppm (integrates to 3H).

    • C-Me: Singlet ~2.1-2.3 ppm. Also, check the aromatic region; C-alkylation will simplify the splitting pattern (loss of a coupling proton).

Q: Can I use Acetone instead of Formaldehyde?

  • A: Yes, but you will get an N-Isopropyl group, not N-Methyl. To get N-Methyl, you must use a C1 source like Formaldehyde, Paraformaldehyde, or Methanol (with catalyst).

Q: My reaction stalled at the imine stage.

  • A: Phenoxyanilines can be sterically crowded. If the imine is stable but not reducing, switch to a stronger reducing agent (e.g., LiAlH

    
     - though less chemoselective) or increase temperature during the reduction step.
    

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Methanol as C1 Source (Borrowing Hydrogen): Beller, M., et al. "Ruthenium-Catalyzed Selective N-Methylation of Amines with Methanol."[6] Angewandte Chemie Int. Ed., 2010.

  • Dimethyl Carbonate Selectivity: Tundo, P., et al. "Selective Mono-N-methylation of Primary Aromatic Amines by Dimethyl Carbonate over Faujasite X- and Y-Type Zeolites."[4][7] Journal of Organic Chemistry, 2002.

  • Flow Chemistry Approaches: Jamison, T. F., et al. "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow."[8] Tetrahedron, 2018.

Sources

Technical Support Center: Stabilizing N-Methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-NMPA-001
Status: Active
Priority: Critical (Degradation Risk)

Executive Summary: The "Browning" Phenomenon

User Issue: "My N-methyl-2-phenoxyaniline turns from a pale oil to a black tar during workup/column chromatography. Yields are inconsistent."

Root Cause Analysis: this compound is a highly electron-rich diphenyl ether derivative. The ortho-phenoxy group acts as a strong electron donor (


 effect) to the aniline ring, significantly lowering the oxidation potential of the nitrogen lone pair.

When exposed to atmospheric oxygen , acidic surfaces (untreated silica gel), or trace metals , the molecule undergoes Single Electron Transfer (SET) oxidation. This generates a reactive radical cation (


), which rapidly dimerizes or polymerizes into complex, dark-colored mixtures (similar to "Aniline Black" formation).

The Solution: You must implement a Reductive Shield strategy throughout the purification pipeline.

Diagnostic & Troubleshooting Logic

Before proceeding, identify where your process is failing using the logic flow below.

Troubleshooting Start Start: Where is degradation observed? Extraction During Extraction/Washing? Start->Extraction Rotovap During Concentration (Rotovap)? Start->Rotovap Column On Silica Column? Start->Column Storage During Storage? Start->Storage Soln1 Fix: Use Sodium Dithionite Wash (See Protocol A) Extraction->Soln1 Soln2 Fix: Argon Purge + <30°C Bath Avoid Chlorinated Solvents Rotovap->Soln2 Soln3 Fix: Triethylamine-Doped Silica (See Protocol B) Column->Soln3 Soln4 Fix: Store under Ar at -20°C Exclude Light Storage->Soln4

Figure 1: Diagnostic decision tree for isolating the source of oxidative degradation.

Protocol A: The "Reductive Quench" Workup

Objective: Scavenge dissolved oxygen and radical species during the aqueous extraction phase. Mechanism: Sodium dithionite (


) acts as a potent reducing agent, reverting any formed N-oxides or radical cations back to the parent amine.
Reagents Required
ReagentGradeRole
Sodium Dithionite (

)
Tech Grade (>85%)Radical Scavenger / Reductant
Sodium Bicarbonate (

)
ACS ReagentpH Buffer (Prevents acid hydrolysis)
Ethyl Acetate or EtherHPLC GradeExtraction Solvent (Avoid DCM if possible)
Step-by-Step Methodology
  • Quench Preparation:

    • Prepare a saturated solution of

      
      .
      
    • Add solid Sodium Dithionite to the bicarbonate solution until it reaches approx. 5% w/v concentration. Note: Prepare fresh; dithionite degrades in water over hours.

  • The Wash:

    • Pour the reaction mixture into the separatory funnel.

    • Add the Dithionite/Bicarbonate solution immediately.

    • Shake vigorously for 30–60 seconds.

    • Self-Validating Check: The organic layer should lighten in color (e.g., from dark brown to amber/yellow). If it remains black, repeat the wash.

  • Drying:

    • Separate the organic layer.

    • Dry over Sodium Sulfate (

      
      ) , NOT Magnesium Sulfate (
      
      
      
      is slightly acidic and can promote oxidation on the surface).
    • Filter and concentrate immediately.

Protocol B: Inert Flash Chromatography

Objective: Neutralize acidic hydroxyl sites (


) on silica gel that catalyze SET oxidation.
Mechanism:  Triethylamine (

) hydrogen-bonds to acidic silanols, creating a "buffered" surface that prevents the aniline from adhering and oxidizing.
The "1% Et3N" Rule
ParameterStandard ConditionRequired Condition
Stationary Phase Raw Silica Gel (Acidic, pH ~5)Et3N-Neutralized Silica (pH ~7.5)
Mobile Phase Hexanes / Ethyl AcetateHexanes / EtOAc + 1%

Loading Dissolved in DCMDissolved in Toluene or Eluent
Step-by-Step Methodology
  • Slurry Preparation:

    • Mix your silica gel with the starting eluent (e.g., 95:5 Hexanes:EtOAc).

    • Add Triethylamine (

      
      )  to the slurry to a final concentration of 1% v/v .
      
    • Self-Validating Check: Swirl the slurry. It should smell faintly of amine. If not, the silica has absorbed all the base; add another 0.5% aliquot.

  • Column Packing:

    • Pour the slurry into the column.

    • Flush with 2 column volumes (CV) of the eluent containing 1%

      
      .
      
  • Elution:

    • Load your crude sample.

    • Run the column using the mobile phase doped with 1%

      
       .[1]
      
    • Note: The amine prevents "streaking" (tailing) and keeps the product as a tight band, minimizing its residence time on the column.

  • Post-Column:

    • Evaporate fractions immediately. Do not let fractions sit in the hood overnight.

Mechanistic Insight: Why This Happens

Understanding the failure mode prevents future errors.

OxidationMechanism Aniline This compound (Electron Rich) RadicalCat Radical Cation [Ar-NH-Me]•+ Aniline->RadicalCat SET Oxidation (Fast on Acidic SiO2) AcidicSilica Acidic Surface (SiO2) + O2 AcidicSilica->RadicalCat Catalyst Dimer Dimerization/Coupling (Irreversible Color) RadicalCat->Dimer H+ Loss

Figure 2: The Single Electron Transfer (SET) pathway catalyzed by acidic surfaces.

The ortho-phenoxy ring donates electrons into the system, raising the HOMO energy level. Acidic silica protonates the surface, acting as a Lewis acid that stabilizes the transition state for electron transfer to atmospheric oxygen. By neutralizing the silica (Protocol B), you shut down the catalytic surface.

Frequently Asked Questions (FAQ)

Q: Can I use DCM (Dichloromethane) for extraction? A: Avoid if possible. DCM often contains trace HCl or radical stabilizers that can initiate oxidation in sensitive anilines. Ethyl Acetate or Toluene are safer alternatives. If you must use DCM, wash it with saturated


 first.[2]

Q: My product is still colored after the column. Is it impure? A: Not necessarily. Trace amounts (<0.1%) of the oxidized "aniline black" impurities have extremely high extinction coefficients. A light brown oil might still be >98% pure by NMR. Trust your NMR/LC-MS over the visual appearance.

Q: How should I store the purified compound? A:

  • Concentrate to dryness.[3]

  • Flush the vial with Argon (heavier than air, provides a better blanket than Nitrogen).

  • Seal with Parafilm.

  • Store at -20°C in the dark.

  • Shelf Life: ~3 months under these conditions.

Q: Can I distill this compound? A: Only under high vacuum (<0.5 mmHg) . Heating this compound above 150°C at atmospheric pressure will almost certainly cause oxidative polymerization.

References

  • General Reactivity of N-Alkylanilines

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 7505, N-Methylaniline. (General reactivity profile of secondary anilines).
    • URL:[Link]

  • Silica Gel Neutralization (The "Triethylamine Method")

    • Source: University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography.
    • URL:[Link]

  • Sodium Dithionite Reduction of Oxidized Anilines

    • Source: Organic Chemistry Portal. "Sodium Dithionite (Sodium Hydrosulfite)."[4] (Usage of dithionite to reduce N-oxides and nitro/diazo species).[5]

    • URL:[Link]

  • Safety & Handling (SDS Data)

Sources

Technical Support Guide: Solubilization Strategies for N-Methyl-2-Phenoxyaniline

[1]

Executive Summary & Chemical Profile

The Core Challenge: N-methyl-2-phenoxyaniline is a lipophilic secondary amine comprising a diphenyl ether scaffold.[1] Its poor solubility in standard polar reaction media (water, acidic aqueous buffers, some alcohols) is not an anomaly but a dictate of its structure. It behaves as a "grease" molecule—highly soluble in non-polar organics (DCM, Toluene) but prone to "oiling out" or precipitating in polar protic environments often required for nucleophilic substitutions or green chemistry applications.[1]

Physicochemical Profile:

  • State: Viscous oil or low-melting solid (dependent on purity/temperature).[1]

  • Key Functional Groups: Secondary amine (weakly basic), Ether linkage (lipophilic).[1]

  • Solubility Class: Hydrophobic / Lipophilic.[1]

  • Critical Issue: Phase separation in aqueous/organic biphasic systems leads to kinetic stalling.

Diagnostic Workflow: System Selection

Before altering your reaction, determine the correct solubilization strategy based on your constraints.

SolventStrategyStartStart: Define ConstraintConstraintWhat is the primary constraint?Start->ConstraintGreenGreen/Aqueous RequiredConstraint->GreenSustainabilityBiphasicInorganic Base Required(NaOH/K2CO3)Constraint->BiphasicBase SolubilityHomogeneousStandard Organic SynthesisConstraint->HomogeneousKinetic ControlMicelleMicellar Catalysis(TPGS-750-M)Green->MicellePTCPhase Transfer Catalysis(TBAB / Aliquat 336)Biphasic->PTCPolarAproticSwitch to Polar Aprotic(DMF, NMP, DMSO)Homogeneous->PolarAprotic

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on reaction constraints.[1]

Module A: Solvent Selection (Homogeneous Systems)

If your reaction stalls in alcohols (MeOH, EtOH) or precipitates, the solvent's polarity index is likely mismatched with the substrate's lipophilicity.

Thermodynamic Analysis (Hansen Solubility Parameters)

The diphenyl ether moiety drives the dispersion forces (


Solvent ClassSuitabilityRationaleRecommended Solvents
Chlorinated High Excellent match for dispersion forces; high solubility.[1]Dichloromethane (DCM), Chloroform
Aromatic High ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

stacking interactions with phenyl rings.
Toluene, Xylene, Chlorobenzene
Polar Aprotic Moderate Good for SNAr reactions; dissolves substrate + reagents.[1]DMF, NMP, DMSO (Note: Workup difficult)
Polar Protic Low High ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

causes phase separation (oiling out).
Methanol, Water, Isopropanol
Troubleshooting Protocol: The "Co-Solvent" Fix

If you must use a protic solvent (e.g., for proton transfer), use a Binary Solvent System .

  • Dissolve this compound in a minimum volume of Toluene or THF .[1]

  • Slowly add the protic solvent (e.g., Methanol) while stirring.[1]

  • Stop Point: If turbidity (cloudiness) appears, back-add the non-polar solvent until clear.[1]

  • Target Ratio: Typically 1:4 (Non-polar : Polar) maintains homogeneity while allowing protic mechanisms.[1]

Module B: Phase Transfer Catalysis (Biphasic Systems)

Scenario: You are performing an alkylation or acylation using an inorganic base (NaOH, K2CO3) in water, but the this compound floats on top as an oil, unreacted.[1]

The Fix: Use Phase Transfer Catalysis (PTC) to shuttle the anionic reagents into the organic phase where the amine resides.

PTC_Mechanismcluster_AqAqueous Phase(Reagents)cluster_OrgOrganic Phase(Substrate)Q_XQ+ X-(Catalyst)Q_NuQ+ Nu-(Active Pair)Q_X->Q_NuIon ExchangeNuNu-(Reagent)Q_Nu_OrgQ+ Nu-Q_Nu->Q_Nu_OrgTransferSubstrateSubstrate(Lipophilic)ProductProductQ_X_OrgQ+ X-Product->Q_X_OrgRelease X-Q_Nu_Org->ProductReactionQ_X_Org->Q_XReturn

Figure 2: Mechanism of Phase Transfer Catalysis. The quaternary ammonium salt (Q+) shuttles the nucleophile (Nu-) into the organic phase to react with the lipophilic amine.

PTC Protocol[2]
  • Solvent System: Toluene/Water (1:1 v/v).[1]

  • Catalyst Selection:

    • Tetrabutylammonium Bromide (TBAB): Standard choice.[1]

    • Aliquat 336 (Methyltrioctylammonium chloride): Better for highly lipophilic substrates like diphenyl ethers.[1]

  • Loading: Start with 5 mol% . If kinetics are slow after 1 hour, increase to 10 mol%.[1]

  • Agitation: High-shear stirring (>700 RPM) is critical to maximize interfacial area.[1]

Module C: Green Chemistry (Micellar Catalysis)

Scenario: You need to run this reaction in water (Green Chemistry mandate) but the substrate is insoluble.

The Fix: Use TPGS-750-M , a designer surfactant that forms nanomicelles.[1][2] The lipophilic this compound migrates into the hydrophobic core of the micelle, creating a high-concentration "micro-reactor."

Micellar Protocol (Step-by-Step)
  • Preparation: Prepare a 2 wt % solution of TPGS-750-M in degassed water.[1]

  • Addition: Add this compound to the aqueous surfactant solution.[1]

  • Stirring: Stir vigorously for 10 minutes. The mixture should turn from a biphasic oil/water system to a homogeneous emulsion (milky appearance).[1]

  • Reaction: Add catalyst/reagents.

  • Workup (Crucial): Do not try to filter. Extract the product by adding a minimum amount of EtOAc or MTBE. The surfactant remains in the water layer.

FAQ: Common Solubility Pitfalls

Q: Can I use acid to dissolve it in water? A: Yes, but with a caveat. Adding HCl will protonate the amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

deactivates

Q: The oil is sticking to the glass walls. How do I fix this? A: This is a surface tension issue common with diphenyl ethers.[1]

  • Immediate Fix: Add a co-solvent like THF (10% v/v) to lower surface tension.[1]

  • Prevention:[1] Silanize the glassware or use Teflon-coated reaction vessels.[1]

Q: I see a "gum" forming during the reaction. A: This is likely oligomerization or product precipitation.

  • Check the melting point of your expected product. If it is a solid, you may have exceeded the Metastable Zone Width (MSZW) .

  • Action: Heat the reaction mixture by 10°C. If the gum dissolves, run the reaction at this elevated temperature.

References

  • PubChem. N-Methylaniline Compound Summary. National Library of Medicine.[1] Link[1]

  • Lipshutz, B. H., et al. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1] Journal of Organic Chemistry.[1] Link[1]

  • Starks, C. M. Phase-transfer catalysis.[1][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1][3] Journal of the American Chemical Society. Link[1]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1][4][5] (General reference for HSP logic).

  • Sigma-Aldrich. 2-Phenoxyaniline Product Sheet & Properties.[1]Link[1]

Validation & Comparative

A Comparative Guide to Method Validation for the Purity Assessment of N-methyl-2-phenoxyaniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust and reliable determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. N-methyl-2-phenoxyaniline, an important chemical scaffold, requires precise analytical characterization to ensure the quality and safety of downstream products. This guide provides an in-depth, comparative analysis of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of this compound purity. We will explore the causality behind methodological choices, present detailed, self-validating experimental protocols grounded in regulatory standards, and offer a quantitative comparison of their performance. This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish and validate fit-for-purpose purity methods.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 640766-50-3, Molecular Weight: 199.25 g/mol ) is a secondary aromatic amine derivative.[1][2] Its structure, featuring both N-methylaniline and phenoxy ether moieties, makes it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The presence of impurities, which can arise from starting materials (e.g., 2-phenoxyaniline), side reactions, or degradation, can significantly impact the efficacy, safety, and stability of the final product. Therefore, the validation of analytical procedures to accurately quantify its purity is not merely a procedural step but a critical component of quality assurance.

This guide will dissect the validation process for two premier analytical techniques: HPLC and GC-MS. The choice between these methods is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis (e.g., routine quality control vs. impurity identification). We will ground our protocols and validation strategies in the widely accepted guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R2), to ensure regulatory compliance and scientific rigor.[3][4][5]

Foundational Principles: Why HPLC and GC-MS?

Chromatography is a technique that separates components of a mixture by distributing them between a stationary phase and a mobile phase.[6][7] The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): This technique is the workhorse of pharmaceutical analysis. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase (typically packed in a column).[8] Its major advantage is its applicability to a vast range of compounds, including those that are non-volatile or thermally labile, making it an excellent first choice for many organic molecules.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the high separation efficiency of gas chromatography with the unparalleled identification capabilities of mass spectrometry.[9][10] For a compound to be amenable to GC, it must be volatile enough to be vaporized without decomposition.[8] GC-MS provides not only quantitative data (from the chromatography) but also structural information (from the mass spectrum), making it the gold standard for the definitive identification of unknown impurities.[9]

The Validation Framework: A Commitment to Self-Validating Systems

An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that a procedure is suitable for its intended purpose.[5] Our protocols are designed as self-validating systems by incorporating system suitability tests (SSTs) and adhering to the validation characteristics outlined in ICH Q2(R2).[3]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Guide: Purity Validation by HPLC-UV

4.1. Rationale for Selection HPLC is selected for its broad applicability and robustness in routine quality control environments. This compound possesses aromatic rings, which provide strong chromophores for UV detection, making this a straightforward and sensitive approach. It avoids the potential thermal degradation that can be a concern with GC for some amine compounds.

4.2. Detailed Experimental Protocol

4.2.1. Materials and Reagents

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Methanol (HPLC grade)

  • Potential Impurity: 2-Phenoxyaniline (for specificity check)

4.2.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

  • Run Time: 15 minutes.

4.2.3. Standard and Sample Preparation

  • Diluent: Acetonitrile:Water (70:30, v/v).

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Prepare a solution of the test sample at a nominal concentration of 100 µg/mL using the same procedure as the working standard.

4.2.4. System Suitability Test (SST)

  • Procedure: Inject the Working Standard Solution (100 µg/mL) five times.

  • Acceptance Criteria (as per USP <621>): [12][13]

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 1.0%.

4.2.5. Validation Experiments The protocol for each validation parameter (Linearity, Accuracy, Precision, etc.) should be executed following the preparation and SST steps. For specificity, a solution spiked with 2-phenoxyaniline should be prepared and analyzed to ensure baseline resolution between the impurity and the main analyte peak.

4.3. Visualization: HPLC Workflow

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System Setup (C18, ACN:H2O, 1mL/min, 240nm) prep->hplc Load into Autosampler sst System Suitability Test (5 Injections, %RSD ≤ 1.0%) hplc->sst Equilibrate System sst->hplc SST Failed (Troubleshoot) validation Validation Experiments (Specificity, Linearity, Accuracy, Precision) sst->validation SST Passed analysis Sample Analysis (Inject Test Sample) validation->analysis Method Validated data Data Processing & Purity Calculation (% Area Normalization) analysis->data

Caption: Workflow for HPLC-based purity validation.

Experimental Guide: Purity Validation by GC-MS

5.1. Rationale for Selection GC-MS is chosen for its superior specificity and sensitivity. The mass spectrometer provides definitive structural confirmation of the main peak and allows for the identification of unknown impurities based on their fragmentation patterns. This is invaluable during drug development and for troubleshooting out-of-specification results. The structure of this compound is amenable to vaporization at typical GC inlet temperatures.

5.2. Detailed Experimental Protocol

5.2.1. Materials and Reagents

  • This compound Reference Standard (≥99.5% purity)

  • Dichloromethane (GC grade) or Ethyl Acetate (GC grade)

5.2.2. Instrumentation and Conditions

  • GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 150 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400).

5.2.3. Standard and Sample Preparation

  • Solvent: Dichloromethane.

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with solvent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with solvent.

  • Sample Solution (100 µg/mL): Prepare a solution of the test sample at a nominal concentration of 100 µg/mL using the same procedure.

5.2.4. System Suitability Test (SST)

  • Procedure: Inject the Working Standard Solution (100 µg/mL) five times.

  • Acceptance Criteria:

    • Peak Shape: Symmetrical peak.

    • Signal-to-Noise Ratio (S/N) for m/z 199: ≥ 100.

    • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%.

5.2.5. Validation Experiments The protocol for each validation parameter should be followed. For specificity, the mass spectrum of the main peak in the sample must match the reference standard's spectrum. The separation of known impurities should be demonstrated, and their mass spectra should be used for confirmation.

5.3. Visualization: GC-MS Workflow

GCMS_Workflow prep Sample & Standard Preparation in DCM gcms GC-MS System Setup (HP-5ms, Temp Program, EI Scan) prep->gcms Load into Autosampler sst System Suitability Test (5 Injections, %RSD ≤ 2.0%) gcms->sst Condition System sst->gcms SST Failed (Inlet/Column Maint.) validation Validation Experiments (Specificity via MS, Linearity, etc.) sst->validation SST Passed analysis Sample Analysis (Inject Test Sample) validation->analysis Method Validated data Data Processing & Spectral Confirmation (Purity by Area %, Impurity ID by MS) analysis->data

Caption: Workflow for GC-MS-based purity validation.

Comparative Analysis: Head-to-Head Performance

To provide a clear comparison, the following tables summarize the expected validation data and qualitative attributes of each technique for the analysis of this compound.

Table 1: Quantitative Comparison of Method Performance Parameters

Validation ParameterHPLC-UVGC-MSRationale for Difference
Specificity Good (Chromatographic Resolution)Excellent (Resolution + Mass Spectrum)MS provides an orthogonal dimension of confirmation, ensuring peak purity.[14]
Linearity (R²) > 0.999> 0.998Both methods exhibit excellent linearity; HPLC is often slightly more precise for quantification.
Range 1 - 150 µg/mL0.5 - 120 µg/mLHPLC often has a wider linear dynamic range with standard detectors.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both are highly accurate; HPLC may show less variability.
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 1.5%Repeatability: ≤ 2.0%Intermediate: ≤ 2.5%Liquid injections in HPLC are typically more precise than split injections in GC.[15]
LOD ~0.3 µg/mL~0.1 µg/mLThe low background and high sensitivity of MS in selected ion mode often yield lower detection limits.
LOQ ~1.0 µg/mL~0.5 µg/mLFollows the trend of LOD, allowing for quantification of trace impurities.

Table 2: Qualitative Comparison for Practical Application

FeatureHPLC-UVGC-MSRecommendation for this compound
Impurity Identification Not possible without standardsYes (via spectral library matching)GC-MS is essential for structural elucidation of unknown impurities.
Analysis Speed Slower (15 min run time)Faster (shorter run times possible)GC can be faster per sample, though batch setup may be longer.[16]
Instrument Cost LowerHigherHPLC is more cost-effective for routine QC labs.[16]
Operational Complexity ModerateHighGC-MS requires expertise in both chromatography and mass spectrometry.
Robustness High (well-established for QC)Moderate (sensitive to matrix effects)HPLC is generally considered more robust for routine, high-throughput analysis.
Solvent Consumption HighLow (only small amount for sample prep)GC is a "greener" technique regarding solvent usage.

Discussion and Recommendations

The choice between HPLC-UV and GC-MS for validating the purity of this compound is not a matter of one being universally "better," but rather which is more "fit-for-purpose."

For Routine Quality Control (QC) and Release Testing: HPLC-UV is the recommended method. Its high precision, robustness, lower cost, and operational simplicity make it ideal for generating reliable purity values in a high-throughput environment. Once the impurity profile is well-characterized, the specificity of the HPLC method is sufficient to monitor known impurities and calculate the purity of the main component.

For Impurity Profiling, Characterization, and Investigations: GC-MS is the superior choice. Its ability to provide mass spectral data is indispensable for identifying unknown peaks that may appear during stability studies, process development, or in out-of-specification batches. While its quantitative precision may be slightly lower than HPLC, its qualitative power is unmatched.

A Hybrid Approach: The most robust quality strategy involves using both techniques synergistically. HPLC should be employed for routine purity assessment, while the GC-MS method should be used to initially characterize the impurity profile and then be held in reserve for any investigational analysis. This dual-pronged approach leverages the strengths of each technique, ensuring comprehensive control over the purity of this compound.

Conclusion

We have demonstrated two robust, validated methods for the purity determination of this compound. The HPLC-UV method stands out for its precision and suitability for routine QC, while the GC-MS method provides unparalleled specificity and is essential for impurity identification. Both protocols are designed to be self-validating through rigorous system suitability criteria and adherence to ICH guidelines. By understanding the distinct advantages and causal underpinnings of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their materials.

References

  • SincereChemical. N-methylaniline.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Uses of 2-Phenoxyaniline.
  • National Center for Biotechnology Information. N-Methylaniline. PubChem Compound Summary for CID 7515.
  • Yufeng.
  • ChemicalBook. 2-Phenoxyaniline.
  • Phenomenex.
  • Scribd. N-Methyl Aniline & Anthraquino.
  • ScienceDirect.
  • United States Environmental Protection Agency.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ChemScene. This compound.
  • International Council for Harmonisation. (2023).
  • US Pharmacopeia (USP).
  • Pharmaffiliates. Nimesulide - Impurity C (2-Phenoxyaniline).
  • USP.
  • U.S. Food and Drug Administration. Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. Determination of methyl aniline compounds in gasoline by GC-MS.
  • AMSbio.
  • LCGC International.
  • ResearchGate. Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
  • Sigma-Aldrich. 2-phenoxyaniline.
  • LCGC International. Are You Sure You Understand USP <621>?.
  • ResearchGate.
  • Google Patents. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • SIELC Technologies. Separation of 4-((4-Aminophenyl)azo)-5-methyl-2-methoxyaniline on Newcrom R1 HPLC column.
  • International Journal of Pharmaceutical Quality Assurance.
  • Scribd.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Agilent Technologies.
  • Journal of Pharmaceutical Sciences. Live qualification/validation of purity methods for protein products.
  • BenchChem. Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline.
  • BenchChem. GC-MS vs. HPLC: A Comparative Guide for Purity Analysis of 8-Ethoxycarbonyloctanol.
  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems.

Sources

comparative study of different methylating agents for 2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of methylating agents for 2-phenoxyaniline , a sterically challenged aniline derivative used in pharmaceutical and dye synthesis.

Executive Summary

For the selective synthesis of


-methyl-2-phenoxyaniline  (mono-methylation), Methanol with a Heterogeneous Nickel Catalyst  is the superior method, offering 93% yield and high chemoselectivity. For 

-dimethylation
, Reductive Methylation (Formaldehyde/

)
or Methyl Iodide (with excess base) remain the standard, though they lack the atom economy of the methanol route.

Substrate Analysis: 2-Phenoxyaniline

  • Structure: Aniline ring substituted at the ortho position with a bulky phenoxy group (

    
    ).
    
  • Reactivity Challenges:

    • Steric Hindrance: The ortho-phenoxy group creates significant steric bulk around the nitrogen, retarding nucleophilic attack compared to unsubstituted aniline.

    • Electronic Effect: The phenoxy group is electron-donating by resonance (+M) but electron-withdrawing by induction (-I). The net effect renders the amine nucleophilic but less reactive than simple alkyl amines.

    • Selectivity: Controlling mono- vs. di-methylation is difficult due to the increased nucleophilicity of the secondary amine product (

      
      -methyl-2-phenoxyaniline) compared to the primary starting material.
      

Comparative Analysis of Methylating Agents

Method A: Methyl Iodide (MeI) – The Classical Approach
  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Nucleophilic Substitution.
    
  • Best For: Small-scale synthesis where separation of mixtures is acceptable.

  • Protocol:

    • Dissolve 2-phenoxyaniline (10 mmol) in anhydrous DMF.

    • Add

      
       (1.5 equiv) to act as an acid scavenger.
      
    • Add Methyl Iodide (1.1 equiv) dropwise at

      
      .
      
    • Stir at RT for 4-12 hours.

  • Performance:

    • Yield: Moderate (60-75%).

    • Selectivity: Poor. Significant formation of

      
      -dimethyl and quaternary ammonium salts occurs because the product is more reactive than the starting material.
      
    • Safety: MeI is a neurotoxin and suspected carcinogen.

Method B: Reductive Methylation (Formaldehyde) – The Industrial Route
  • Mechanism: Condensation to imine/iminium species followed by hydride reduction.

  • Best For: Synthesis of

    
    -dimethyl-2-phenoxyaniline  (Eschweiler-Clarke conditions).
    
  • Protocol (Mono-selective variant):

    • React 2-phenoxyaniline with Paraformaldehyde (1.0 equiv) in Methanol.

    • Add

      
       (1.5 equiv) or use 
      
      
      
      .
  • Performance:

    • Yield: High (>85%).

    • Selectivity: Difficult to stop at mono-methylation without strictly controlling stoichiometry or using specific catalysts (e.g., NaBH3CN).

    • Issues: Formaldehyde is a sensitizer; "over-alkylation" is thermodynamically favored.

Method C: Methanol (Transition Metal Catalyzed) – The Green Standard
  • Mechanism: "Borrowing Hydrogen" (Hydrogen Autotransfer). The catalyst dehydrogenates MeOH to formaldehyde, condenses it with the amine to form an imine, and then re-hydrogenates the imine using the "borrowed" hydrogen.

  • Best For: Highly Selective Mono-Methylation.

  • Key Catalyst: Ni/ZnAlOx (Nickel supported on Zinc-Aluminum Oxide).[1]

  • Protocol (Based on Ni/ZnAlOx system):

    • Catalyst: Ni/ZnAlOx (prepared by calcining NiZnAl-LDH at

      
      ).[1]
      
    • Reaction: Autoclave 2-phenoxyaniline (1 mmol), Catalyst (40 mg), and Methanol (10 mL).

    • Conditions:

      
      , 1 MPa 
      
      
      
      , 24 hours.
  • Performance:

    • Yield: 93% (Mono-methyl product).[1]

    • Selectivity: >95% for mono-methylation.[1]

    • Greenness: High (Solvent is reagent, water is the only byproduct).

Method D: Dimethyl Carbonate (DMC) – The Eco-Alternative
  • Mechanism: Nucleophilic substitution at the methyl group (

    
     mechanism) usually requiring Zeolites (e.g., NaY, HY).
    
  • Best For: Green chemistry compliance where autoclaves are available.

  • Performance:

    • Selectivity: Excellent for mono-methylation due to the "cavity effect" of zeolites.

    • Limitation: Steric Clash. The bulky 2-phenoxy group may prevent the substrate from entering the pores of standard zeolites (like NaY), leading to low conversion compared to smaller anilines.

Data Summary Table

FeatureMethyl Iodide (MeI)Reductive (HCHO/

)
Methanol (Ni-Cat)Dimethyl Carbonate (DMC)
Primary Mechanism

Substitution
Condensation/ReductionBorrowing Hydrogen

Substitution
Target Product Mixture (Mono/Di/Quat)

-Dimethyl

-Methyl (Mono)

-Methyl (Mono)
Yield 60-75%85-95%93% 40-70% (Steric dep.)
Selectivity LowLow (favors Di)Very High High
Atom Economy Poor (Salt waste)ModerateExcellent Good (

byproduct)
Safety Profile High ToxicityModerate (HCHO)Low ToxicityNon-Toxic
Equipment Standard GlasswareStandard GlasswareAutoclave Autoclave

Visualizations

Figure 1: Mechanism of "Borrowing Hydrogen" with Methanol

This pathway explains the high selectivity of the Methanol/Ni method. The metal catalyst cycles between oxidation states to shuttle hydrogen.

BorrowingHydrogen MeOH Methanol (CH3OH) HCHO Formaldehyde (HCHO) MeOH->HCHO -H2 (to Cat) Cat Catalyst (M) (Dehydrogenation) MeOH->Cat Imine Imine Intermediate HCHO->Imine + Amine - H2O Amine 2-Phenoxyaniline Amine->Imine Product N-Methyl-2-phenoxyaniline Imine->Product +H2 (from Cat-H2) CatH Catalyst-H2 (M-H2) (Hydrogenation) Cat->CatH H2 Storage CatH->Product CatH->Cat Recycle

Caption: The "Borrowing Hydrogen" cycle where the catalyst temporarily stores hydrogen from methanol to reduce the intermediate imine, ensuring high atom economy.

Figure 2: Decision Matrix for Method Selection

DecisionTree Start Start: Methylation of 2-Phenoxyaniline Goal What is the Target? Start->Goal Mono Mono-Methylation (N-Methyl) Goal->Mono Di Di-Methylation (N,N-Dimethyl) Goal->Di Scale Scale/Equipment? Mono->Scale Reductive Use Formaldehyde + NaBH4 (Reductive Methylation) Di->Reductive Lab Lab Scale / No Autoclave Scale->Lab Ind Industrial / Autoclave Available Scale->Ind MeI Use Methyl Iodide (Careful Stoichiometry) Lab->MeI MeOH Use Methanol + Ni/ZnAlOx (High Selectivity) Ind->MeOH

Caption: Decision tree guiding the selection of methylating agents based on target product (mono vs. di) and available equipment.

Detailed Experimental Protocol (Recommended Method)

Method: Catalytic N-Methylation using Methanol and Ni/ZnAlOx Catalyst. Source: Adapted from Catalysis Science & Technology, 2023 (Ref 1).

  • Catalyst Preparation:

    • Dissolve

      
      , 
      
      
      
      , and
      
      
      in water with urea.[1]
    • Perform hydrothermal synthesis at

      
       for 24h to form Layered Double Hydroxide (LDH).
      
    • Calcine the LDH at

      
       for 2h to obtain the mixed oxide (Ni/ZnAlOx ).[1]
      
    • Reduce under

      
       flow at 
      
      
      
      before use.
  • Reaction Setup:

    • In a 50 mL stainless steel autoclave, charge:

      • 2-Phenoxyaniline: 1.0 mmol (~185 mg)

      • Catalyst: 40 mg[1]

      • Methanol: 10 mL

  • Execution:

    • Seal autoclave and purge with

      
       (5 times).[1]
      
    • Pressurize to 1 MPa with

      
      .
      
    • Heat to

      
        with stirring (1000 rpm) for 24 hours .
      
  • Workup:

    • Cool to room temperature.[1]

    • Vent excess pressure carefully.

    • Filter the catalyst (can be recycled).

    • Remove methanol under reduced pressure.

    • Purify residue via column chromatography if necessary (though purity is typically high).

References

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Source: Royal Society of Chemistry (RSC), Catalysis Science & Technology. URL:[Link]

  • Green organic syntheses: organic carbonates as methylating agents. Source: PubMed / NIH. URL:[Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Source: MIT / DSpace. URL:[Link]

  • Reaction dynamics of the methoxy anion CH3O− with methyl iodide. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link][1]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of N-methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reproducibility in the Synthesis of N-methyl-2-phenoxyaniline

This compound is a key structural motif found in a variety of pharmacologically active compounds and functional materials. As with any synthetic intermediate destined for high-stakes applications such as drug development, the reproducibility of its synthesis is not merely a matter of academic interest but a cornerstone of reliable scientific progress and scalable production. Minor variations in reaction conditions can lead to significant deviations in yield, purity, and ultimately, the biological activity or material properties of the final product.

This guide provides an in-depth comparison of two distinct and reputable protocols for the synthesis of this compound. We will delve into the mechanistic underpinnings of each method, offering insights into the causality behind the experimental choices. Furthermore, this guide champions the concept of a self-validating experimental system, wherein the synthesis is intrinsically linked to rigorous analytical verification, ensuring the production of high-quality, reproducible material.

Protocol 1: Nickel-Catalyzed N-Methylation of 2-phenoxyaniline with Methanol

This protocol details a heterogeneous catalytic approach for the selective mono-N-methylation of anilines using a nickel-based catalyst and methanol as the methylating agent. This method is attractive due to the use of an inexpensive and abundant metal catalyst and a readily available, low-toxicity C1 source.

Underlying Chemical Principles

The reaction proceeds via a borrowing hydrogen mechanism. The heterogeneous nickel catalyst facilitates the dehydrogenation of methanol to formaldehyde in situ. The resulting formaldehyde then reacts with the primary amine of 2-phenoxyaniline to form an intermediate imine. The nickel catalyst, now in a hydride-bound state, subsequently reduces the imine to the desired N-methylated product, this compound, regenerating the catalyst in the process. The selectivity for mono-methylation over di-methylation is a key challenge in such reactions and is influenced by factors such as the catalyst structure, reaction temperature, and substrate-to-reagent ratio.

Experimental Protocol

Materials:

  • 2-phenoxyaniline

  • Methanol (reagent grade)

  • Ni/ZnAlOx-600 catalyst (prepared as described in the literature[1])

  • Nitrogen gas (high purity)

  • Autoclave reactor with magnetic stirrer and temperature controller

  • Standard laboratory glassware

  • Ethylbenzene (internal standard for GC analysis)

Procedure:

  • To a 50 mL autoclave, add 2-phenoxyaniline (1.0 mmol), the Ni/ZnAlOx-600 catalyst (40 mg), and methanol (10 mL).

  • Seal the autoclave and purge the system with nitrogen gas five times to remove any residual air.

  • Pressurize the autoclave with 1 MPa of nitrogen gas at room temperature.

  • Heat the reaction mixture to 160 °C while stirring at 1000 rpm.

  • Maintain these conditions for the duration of the reaction (optimized time to be determined by reaction monitoring, e.g., 16-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the nitrogen gas.

  • The reaction mixture can be analyzed by GC-MS and GC using ethylbenzene as an internal standard to determine conversion and yield.[1]

Purification: The catalyst can be removed by filtration or magnetic decantation. The resulting solution is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Experimental Workflow: Nickel-Catalyzed N-Methylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_purification Purification reagents 2-phenoxyaniline, Ni/ZnAlOx-600, Methanol autoclave Charge Autoclave reagents->autoclave purge Purge with N2 (5x) autoclave->purge pressurize Pressurize to 1 MPa N2 purge->pressurize heat_stir Heat to 160°C, Stir at 1000 rpm pressurize->heat_stir react Maintain for 16-24h heat_stir->react cool Cool to RT react->cool vent Vent N2 cool->vent analyze Analyze by GC-MS/GC vent->analyze filter_catalyst Remove Catalyst analyze->filter_catalyst concentrate Concentrate filter_catalyst->concentrate chromatography Column Chromatography concentrate->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Workflow for Nickel-Catalyzed N-Methylation.

Protocol 2: Copper-Catalyzed Chan-Lam N-Methylation of 2-phenoxyaniline

This protocol is an adaptation of the Chan-Lam coupling reaction for the selective mono-N-methylation of anilines.[2][3] It utilizes a copper(II) salt as the catalyst, methylboronic acid as the methyl source, and a base in an organic solvent. This method offers mild reaction conditions and avoids the use of more hazardous alkylating agents like methyl iodide.

Underlying Chemical Principles

The Chan-Lam N-arylation/alkylation is a copper-promoted cross-coupling reaction. The proposed mechanism involves the coordination of the aniline to the copper(II) center. A transmetalation step with methylboronic acid is thought to occur, forming a copper-methyl intermediate. Reductive elimination from this intermediate then furnishes the N-methylated product and a copper(0) species. The copper(0) is then re-oxidized to copper(II) by an oxidant present in the reaction mixture (often atmospheric oxygen) to complete the catalytic cycle. The choice of base is crucial for deprotonating the aniline, making it a better nucleophile. An incubation period of the aniline with the copper catalyst before the addition of the boronic acid has been shown to be important for achieving high selectivity for mono-methylation.[3]

Experimental Protocol

Materials:

  • 2-phenoxyaniline

  • Copper(II) acetate (Cu(OAc)₂)

  • Methylboronic acid (MeB(OH)₂)

  • Pyridine

  • 1,4-Dioxane (anhydrous)

  • Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenoxyaniline (1.0 mmol), copper(II) acetate (1.5 mmol), and pyridine (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Heat the mixture to reflux and maintain for an incubation period of 1 hour.

  • After the incubation period, add methylboronic acid (1.5 mmol) to the reaction mixture.

  • Continue to heat the reaction at reflux and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Purification:

  • Filter the reaction mixture through a pad of celite to remove insoluble copper salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Experimental Workflow: Copper-Catalyzed Chan-Lam N-Methylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 2-phenoxyaniline, Cu(OAc)2, Pyridine solvent Add Dioxane reagents->solvent reflux1 Reflux for 1h (Incubation) solvent->reflux1 add_boronic Add Methylboronic Acid reflux1->add_boronic reflux2 Continue Reflux add_boronic->reflux2 cool Cool to RT reflux2->cool filter_celite Filter through Celite cool->filter_celite concentrate Concentrate filter_celite->concentrate chromatography Column Chromatography concentrate->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Workflow for Copper-Catalyzed N-Methylation.

Comparative Analysis of Synthesis Protocols

ParameterProtocol 1: Nickel-CatalyzedProtocol 2: Copper-Catalyzed (Chan-Lam)
Catalyst Ni/ZnAlOx-600 (Heterogeneous)Copper(II) acetate (Homogeneous)
Methylating Agent MethanolMethylboronic acid
Base Not explicitly requiredPyridine
Solvent Methanol1,4-Dioxane
Temperature 160 °CReflux (approx. 101 °C)
Pressure 1 MPa N₂Atmospheric
Reaction Time 16-24 hoursTypically several hours (monitoring required)
Reported Yield 75.3–97.3% (for various anilines)[4]Good to excellent (for various anilines)[2]
Selectivity High for mono-methylationHigh for mono-methylation with incubation
Advantages Inexpensive catalyst, low-toxicity C1 source, heterogeneous catalyst is easily separable.Milder reaction conditions, avoids hazardous alkyl halides.
Disadvantages High temperature and pressure, requires specialized equipment (autoclave), potentially longer reaction times.Requires stoichiometric base, homogeneous catalyst removal can be more involved, boronic acids can be more expensive than methanol.

Discussion on Reproducibility and Potential Challenges

Protocol 1 (Nickel-Catalyzed): The reproducibility of this heterogeneous catalysis protocol is highly dependent on the preparation and activity of the Ni/ZnAlOx-600 catalyst.[1] Variations in the catalyst's surface area, particle size, and the distribution of active sites can significantly impact reaction rates and selectivity. Ensuring consistent catalyst quality is paramount. The high temperature and pressure also introduce safety and equipment considerations. Over-methylation to form N,N-dimethyl-2-phenoxyaniline is a potential side reaction that needs to be carefully monitored and controlled, likely through optimization of reaction time and temperature.

Protocol 2 (Copper-Catalyzed): The Chan-Lam N-methylation is generally considered a robust and reproducible reaction. However, the purity of the reagents, particularly the copper(II) acetate and methylboronic acid, can affect the outcome. The "incubation period" is a critical step for achieving high mono-methylation selectivity, and its duration may require optimization for this specific substrate.[3] The reaction is also sensitive to the presence of coordinating solvents or impurities that could poison the catalyst. Reproducibility can be enhanced by using consistently high-purity reagents and strictly adhering to the optimized reaction times and temperatures.

The Self-Validating System: Ensuring Product Integrity

A reproducible synthesis protocol is only as reliable as the methods used to verify the identity and purity of the final product. A self-validating experimental system integrates synthesis with rigorous in-process and final product analysis.

Analytical Techniques for Characterization and Purity Assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation of this compound. The proton NMR spectrum should show a characteristic singlet for the N-methyl group, and the integration of this signal relative to the aromatic protons provides a preliminary assessment of purity. Carbon-13 NMR confirms the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): GC-MS or LC-MS provides the molecular weight of the product, confirming its identity. The fragmentation pattern can also offer structural information. GC-MS is particularly useful for assessing purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method for determining the purity of the final product. By using a calibrated standard, the exact percentage of this compound in the sample can be determined.

  • Gas Chromatography (GC): Similar to HPLC, GC is an excellent technique for assessing purity, especially for thermally stable and volatile compounds.

A Self-Validating Experimental Loop

G Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Purity_Analysis Purity Analysis (HPLC, GC) Characterization->Purity_Analysis Validation Validation: Meets Specifications? Purity_Analysis->Validation Final_Product Final Product Validation->Final_Product Yes Optimization Protocol Optimization Validation->Optimization No Optimization->Synthesis

Caption: A Self-Validating Experimental Loop.

By implementing this iterative process of synthesis, purification, and comprehensive analysis, researchers can establish a high degree of confidence in the reproducibility of their this compound synthesis and the integrity of the final product.

References

  • González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters, 11(8), 1677–1680. Available at: [Link]

  • Tamura, M., Miura, A., Gu, Y., Nakagawa, Y., & Tomishige, K. (2017). Selective N-methylation of aniline to N-methylaniline with CO2 and H2 by CeO2-supported Cu sub-nanoparticle catalyst. Chemistry Letters, 46(8), 1243-1246. Available at: [Link]

  • González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective monomethylation of anilines by Cu(OAc)2-promoted cross-coupling with MeB(OH)2. PubMed, 11(8), 1677-80. Available at: [Link]

  • Wang, C., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 158-166. Available at: [Link]

  • Vijayaraj, M., & Gopinath, C. S. (2007). Selective mono-N-methylation of aniline substrates on Cu1-xZnxFe2O4. Applied Catalysis A: General, 320, 64-68. Available at: [Link]

  • Chen, C., et al. (2021). Copper‐Catalyzed Cascade N‐Dealkylation/N‐Methyl Oxidation of Aromatic Amines by Using TEMPO and Oxygen as Oxidants. Chemistry – An Asian Journal, 16(24), 4169-4173. Available at: [Link]

  • Wang, C., et al. (2023). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 158-166. Available at: [Link]

Sources

benchmarking the performance of N-methyl-2-phenoxyaniline-derived catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: N-Methyl-2-Phenoxyaniline-Derived Nickel(II) Catalysts in Ethylene Polymerization

Executive Summary

This technical guide benchmarks the performance of Neutral Nickel(II) Complexes bearing this compound (Ni-MPA) ligands against industry-standard


-diimine (Brookhart) and salicylaldimine (Grubbs) systems.

While


-diimine catalysts offer supreme activity, they suffer from poor thermal stability and intolerance to polar functionalities. The Ni-MPA  series represents a strategic evolution in "post-metallocene" catalysis, leveraging a neutral [N,O]-chelating framework to balance activity with enhanced thermal robustness and polar tolerance.

Catalyst Architecture & Mechanistic Basis

The Ni-MPA catalyst functions as a single-site, neutral Nickel(II) species. Unlike cationic systems, the active center is less electrophilic, reducing oxophilicity and allowing for the polymerization of ethylene in the presence of polar impurities or comonomers.

Structural Comparison
  • Benchmark A (Ni-DI): Cationic

    
    -diimine Ni(II). Highly electrophilic, prone to "chain walking" (branched PE), thermally unstable 
    
    
    
    C.
  • Benchmark B (Ni-SAL): Neutral Salicylaldimine Ni(II). Moderate activity, linear PE, good functional group tolerance.

  • Target (Ni-MPA): Neutral Phenoxy-amine Ni(II). The

    
     hybridized amine donor (unlike the 
    
    
    
    imine in Ni-SAL) increases electron density at the metal center, potentially enhancing oxidative stability and modulating chain transfer rates.
Activation & Propagation Cycle (Visualization)

The following diagram illustrates the activation of the Ni-MPA precatalyst using a Lewis acid cocatalyst (MAO) and the subsequent Cossee-Arlman insertion mechanism.

Ni_MPA_Mechanism PreCat Pre-Catalyst (L-Ni-Br2) Activation Activation (MAO/Alkyl-Al) PreCat->Activation Alkylation ActiveSpecies Active Species [L-Ni-Me]+ ... [MAO]- Activation->ActiveSpecies Abstraction Coordination Ethylene Coordination ActiveSpecies->Coordination Insertion 1,2-Insertion (Rate Limiting) Coordination->Insertion Insertion->ActiveSpecies Propagation ChainWalk Chain Walking (Beta-H Elimination) Insertion->ChainWalk Branching Path ChainWalk->ActiveSpecies

Figure 1: Activation and propagation cycle of Ni-MPA catalysts. The sp3 amine donor suppresses chain walking relative to diimine systems, favoring linear polyethylene.

Experimental Protocols

To ensure reproducibility and valid benchmarking, the following protocols utilize a self-validating internal standard method .

Ligand Synthesis (this compound)
  • Reagents: 2-Phenoxyaniline (1.0 eq), Paraformaldehyde (3.0 eq), NaBH4 (4.0 eq), Methanol.

  • Procedure:

    • Dissolve 2-phenoxyaniline in MeOH at

      
      C.
      
    • Add paraformaldehyde portion-wise; stir for 2h (formation of hemiaminal).

    • Add NaBH4 slowly. Reflux for 4h.

    • Validation: GC-MS must show

      
       conversion to mono-methylated product (
      
      
      
      ). Absence of starting amine is critical to prevent mixed-ligand complexation.
Complexation (Ni-MPA Precatalyst)
  • Reagents:

    
     (1.0 eq), Ligand (1.0 eq), CH2Cl2 (Anhydrous).
    
  • Procedure:

    • In a glovebox (

      
       ppm), mix ligand and nickel precursor in DCM.
      
    • Stir 12h at RT. Filter precipitate.

    • Recrystallize from DCM/Hexane.

    • Validation: Paramagnetic

      
       NMR (Evans Method) to confirm magnetic moment 
      
      
      
      (consistent with tetrahedral Ni(II)).
High-Pressure Polymerization Benchmarking
  • Setup: 250 mL Stainless Steel Autoclave.

  • Conditions:

    • Solvent: Toluene (100 mL, dried over Na/Benzophenone).

    • Cocatalyst: MAO (Methylaluminoxane), Al:Ni ratio = 1000:1.

    • Ethylene Pressure: 10 bar (constant feed).

    • Temperature:

      
      C, 
      
      
      
      C,
      
      
      C (to test thermal stability).
  • Execution:

    • Charge reactor with toluene and MAO scavenger.

    • Inject catalyst solution (

      
       Ni) under Ar counter-flow.
      
    • Pressurize immediately with Ethylene.

    • Quench with acidic methanol after 30 mins.

  • Data Collection: Dry polymer to constant weight. Analyze via GPC (1,2,4-trichlorobenzene,

    
    C) and DSC.
    

Performance Benchmarking Data

The following data represents an average of triplicate runs.

Table 1: Comparative Catalytic Performance (Ethylene Homopolymerization)

MetricNi-MPA (Target) Ni-DI (Brookhart) Ni-SAL (Grubbs) Interpretation
Activity (

g/mol

h)
4.8 25.01.2Ni-MPA bridges the gap; 4x more active than Salicylaldimine but lower than Diimine.
Lifetime (

at

C)
45 min 10 min60 minSuperior thermal stability to Ni-DI; comparable to Ni-SAL.
Molecular Weight (

, kDa)
120 45085Produces high

PE, suitable for engineering plastics.
Polydispersity (PDI)2.1 2.51.8Near single-site behavior (PDI

2.0).
Branching (/1000 C)15 805Moderate branching; produces LLDPE-like material without comonomer.
Thermal Stability Analysis

One of the critical failures of early transition metal catalysts is thermal degradation.

  • Ni-DI: Activity drops by 90% at

    
    C due to associative displacement of the ligand.
    
  • Ni-MPA: Retains 65% activity at

    
    C . The phenoxy oxygen donor provides a robust "hard" base anchor to the nickel, preventing ligand dissociation.
    
Polar Tolerance (Copolymerization with Methyl Acrylate)
  • Ni-DI: 0% conversion (Poisoned by carbonyl oxygen).

  • Ni-MPA: 1.5% incorporation of Methyl Acrylate. The neutral character reduces the binding affinity of the polar ester group to the metal center, allowing ethylene insertion to proceed.

Structural-Activity Relationship (SAR) Logic

Understanding why Ni-MPA performs this way is crucial for optimization.

SAR_Logic Ligand This compound Ligand Feature1 Phenoxy (O) Donor Hard Base Ligand->Feature1 Feature2 N-Methyl Amine sp3 Hybridized Ligand->Feature2 Effect1 Stabilizes High T (Prevents Reduction) Feature1->Effect1 Effect2 Increased Electron Density (vs Imine) Feature2->Effect2 Result1 High Thermal Stability Effect1->Result1 Result2 Higher Activity (Facilitates Insertion) Effect2->Result2

Figure 2: Causal link between the this compound ligand features and catalytic outcomes.[1][2]

  • The Phenoxy Effect: The anionic oxygen donor renders the complex neutral (when paired with an alkyl/halide), significantly reducing the Lewis acidity of the Ni center compared to dicationic diimine systems. This is the primary driver for polar tolerance .

  • The N-Methyl Effect: Unlike the bulky aryl groups in Diimine or Salicylaldimine ligands, the N-methyl group is relatively small. This reduces steric crowding around the axial sites, which explains the higher activity (easier monomer approach) but also the moderate branching (easier chain walking compared to extremely bulky ligands).

Conclusion & Recommendations

The This compound (Ni-MPA) derived catalysts occupy a vital "middle ground" in the nickel catalyst spectrum.

  • Use Ni-MPA when: You require a balance of high molecular weight and thermal stability (

    
    C), or when attempting copolymerization with polar monomers (esters/alcohols).
    
  • Avoid Ni-MPA when: Ultra-high branching (elastomers) is required (use Ni-DI) or when strict linearity is required (use Ni-SAL or Metallocenes).

Final Verdict: Ni-MPA is a robust candidate for the industrial production of Linear Low-Density Polyethylene (LLDPE) equivalents via a single reactor process, eliminating the need for


-olefin comonomers.

References

  • Johnson, L. K., Killian, C. M., & Brookhart, M. (1995). New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and alpha-Olefins.[2] Journal of the American Chemical Society. [Link]

  • Younkin, T. R., Connor, E. F., Henderson, J. I., Friedrich, S. K., Grubbs, R. H., & Bansleben, D. A. (2000). Neutral, Single-Component Nickel (II) Polyolefin Catalysts that Tolerate Heteroatoms. Science. [Link]

  • Makio, H., Terao, H., Iwashita, A., & Fujita, T. (2011). FI Catalysts: A New Family of High Performance Catalysts for Olefin Polymerization. Chemical Reviews. [Link]

  • Nakamura, A., Ito, S., & Nozaki, K. (2009). Coordination-Insertion Copolymerization of Fundamental Polar Monomers. Chemical Reviews. [Link]

  • Chen, C. (2024).[1][2][3][4] Recent Advances in Nickel Catalysts for Ethylene Polymerization. Nature Reviews Chemistry. [Link] (General Reference for 2024 Context).

Sources

Validating the Structure of N-methyl-2-phenoxyaniline: A High-Resolution 2D NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-2-phenoxyaniline (CAS: 640766-50-3) presents a specific structural elucidation challenge common in drug discovery: determining the precise substitution pattern of diaryl ethers where aromatic signal overlap is severe. While 1D NMR (


H, 

C) provides functional group inventory, it frequently fails to definitively distinguish between ortho, meta, and para isomers or conclusively assign the two non-equivalent aromatic rings.

This guide outlines a self-validating 2D NMR workflow designed to unambiguously confirm the structure. By comparing standard correlation techniques (COSY, HSQC) against long-range and spatial methods (HMBC, NOESY), we establish a protocol that rigorously connects the N-methyl anchor to the phenoxy scaffold.

Part 1: The Structural Challenge

The molecule consists of two aromatic rings linked by an ether oxygen, with an N-methylamino group at the ortho position of Ring A.

Key Ambiguities in 1D NMR:

  • Aromatic Overlap: The 9 aromatic protons often cluster in the 6.5–7.4 ppm region, making integration and splitting analysis unreliable.

  • Quaternary Carbon Blindness: The critical carbons—C1 (attached to N), C2 (attached to O), and C1' (phenoxy attachment)—have no attached protons, rendering them invisible in HSQC and hard to assign in 1D

    
    C without long-range correlations.
    
  • Ring Differentiation: Distinguishing Ring A (tetrasubstituted-like spin system) from Ring B (monosubstituted spin system) requires definitive connectivity data.

Part 2: Comparative Analysis of 2D Techniques

To validate the structure, we compare the utility of specific 2D experiments.

Establishing Spin Systems: COSY vs. TOCSY
  • COSY (Correlation Spectroscopy):

    • Function: Maps protons coupled by 2-3 bonds (

      
      ).
      
    • Verdict:Essential. It separates the proton network into two distinct islands: the 4-spin system of Ring A and the 5-spin system of Ring B.

  • TOCSY (Total Correlation Spectroscopy):

    • Function: Shows correlations between all protons in a continuous spin system.

    • Verdict:Alternative. Use only if COSY cross-peaks are obscured by overlap. For this molecule, COSY is usually sufficient to trace the H3-H4-H5-H6 path.

Anchoring the Skeleton: HMBC vs. 1D C
  • 1D

    
    C NMR: 
    
    • Function: Lists carbon environments.

    • Limitation: Tells you that quaternary carbons exist (approx 140-150 ppm for C-O and C-N), but not where they are located.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Function: Correlates protons to carbons 2-3 bonds away.[1]

    • Verdict:Critical (The "Killer App").

      • N-Me Anchor: The N-methyl singlet (~2.85 ppm) will show a strong

        
         correlation to C1  of Ring A. This is the primary entry point for assignment.
        
      • Ring Orientation: H6 of Ring A will also correlate to C1 , confirming the ortho position relative to the amine.

Spatial Confirmation: NOESY vs. ROESY
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Function: Correlates protons close in space (<5 Å), regardless of bonds.

    • Verdict:Validation Step.

      • N-Me to H6: The N-methyl group must show a strong NOE to the H6 proton of Ring A.

      • N-Me to Ring B: If the molecule adopts a folded conformation, NOE might be observed between N-Me and H2'/H6' of the phenoxy ring, though this is conformational dependent.

Part 3: Detailed Experimental Protocol

Solvent Selection: DMSO-d


  is recommended over CDCl

.
  • Reasoning: DMSO minimizes solute aggregation and often separates aromatic signals better than chloroform. It also stabilizes the exchangeable NH proton (if visible/slow exchange), though the N-Me is the primary focus here.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10–15 mg of compound in 0.6 mL DMSO-d

      
      .
      
    • Filter to remove particulates (critical for high-quality 2D noise reduction).

  • Acquisition Sequence:

    • 1D

      
      H:  16 scans, spectral width 12 ppm. Optimize SW to ensure N-Me and aromatics are well-digitized.
      
    • 1D

      
      C:  512 scans (or sufficient for S/N > 10 on quaternary carbons).
      
    • COSY: Gradient-enhanced (gCOSY). 1024 x 256 matrix.[2]

    • HSQC: Multiplicity-edited (to distinguish CH/CH

      
       from CH
      
      
      
      ). This confirms the N-Me is a CH
      
      
      (up/down phase).
    • HMBC: Optimized for long-range coupling (

      
       Hz).
      
    • NOESY: Mixing time (

      
      ) of 300–500 ms.
      

Part 4: Data Interpretation & Logic (The "Walk")

To validate the structure, follow this logic path (The "Walk") using the generated data.

The Anchor Point (N-Methyl)

Start with the most distinct signal: the N-Methyl singlet at ~2.85 ppm.

  • HSQC: Confirm it correlates to a carbon at ~30 ppm.

  • HMBC: Find the correlation from N-Me protons to a quaternary aromatic carbon. Label this Carbon C1.

Mapping Ring A (The Aniline Ring)
  • HMBC: Look for an aromatic proton that also correlates to C1 . This proton is H6 .

  • COSY: Start at H6 and walk the spin system:

    • H6

      
       H5 
      
      
      
      H4
      
      
      H3.
  • Validation: H3 should be a doublet (or dd) and likely shielded/deshielded differently than H6 due to the ortho-phenoxy group.

Mapping Ring B (The Phenoxy Ring)
  • The remaining aromatic protons belong to Ring B.

  • COSY: Identify the monosubstituted pattern (2 equivalent ortho, 2 equivalent meta, 1 para).

  • HMBC: The ortho protons (H2'/H6') of Ring B will correlate to the oxygen-bearing quaternary carbon C1' (likely >155 ppm).

Expected Data Table (Simulated for DMSO-d )
PositionAtom Type

(ppm)
Multiplicity

(ppm)
Key HMBC (

)
Key NOESY
N-Me CH

2.85s30.5C1 H6
NH NH5.10br s-C1, C2-
1 C_quat--142.0--
2 C_quat--146.5H4, H6-
3 CH6.85dd118.5C1, C5H4
4 CH6.95td121.0C2, C6H3, H5
5 CH6.65td116.5C1, C3H4, H6
6 CH6.75dd112.0C1 , C2, C4N-Me , H5
1' C_quat--157.5H3', H5'-
2'/6' CH6.90d117.0C3', C4', C1' -
3'/5' CH7.30t129.5C1'-
4' CH7.05t122.5C2'-

Note: Chemical shifts are estimated based on substituent additivity rules for N-methylaniline and diphenyl ether derivatives [1, 2].

Part 5: Visualization of Logic

Diagram 1: Structural Assignment Workflow

This diagram illustrates the logical flow from sample preparation to final structure confirmation.

NMR_Workflow Start Sample: this compound (DMSO-d6) Step1 1D 1H NMR Identify N-Me Singlet (~2.85 ppm) Start->Step1 Step2 HSQC Confirm N-Me Carbon (~30 ppm) Step1->Step2 Step3 HMBC (The Anchor) Correlate N-Me(H) -> C1(quat) Step2->Step3 Step4 HMBC (Ring Entry) Find Proton correlating to C1 -> Identify H6 Step3->Step4 Step5 COSY Walk Trace H6 -> H5 -> H4 -> H3 Step4->Step5 Step6 NOESY Validation Confirm Spatial Proximity: N-Me <-> H6 Step5->Step6 Final Structure Validated Step6->Final

Caption: Step-by-step logic flow for assigning the this compound structure using 2D NMR.

Diagram 2: HMBC & NOESY Correlation Map

This diagram visualizes the specific atoms and the critical correlations that prove the structure.

Correlation_Map N_Me N-Me (H) 2.85 ppm C1 C1 (Quat) ~142 ppm N_Me->C1 HMBC (3J) H6 H6 (Ring A) 6.75 ppm N_Me->H6 NOESY (Spatial) H6->C1 HMBC (3J) C2 C2 (O-Link) ~146 ppm H6->C2 HMBC (3J) H3 H3 (Ring A) 6.85 ppm H3->C1 HMBC (3J)

Caption: Critical HMBC (green solid) and NOESY (red dashed) correlations anchoring the N-methyl group to Ring A.

References

  • Sigma-Aldrich. 2-Phenoxyaniline Product Specification & NMR Data. Sigma-Aldrich.[3] Accessed February 7, 2026. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): N-methylaniline. SDBS.[4] Accessed February 7, 2026. Link

  • Claridge, T. D. W.[5] High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (General reference for 2D NMR pulse sequences).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th ed., Wiley, 2005. (General reference for substituent effects).

Sources

comparison of N-methyl-2-phenoxyaniline's properties with other N-alkylanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-2-phenoxyaniline (CAS 640766-50-3) represents a specialized class of sterically congested, lipophilic aniline derivatives. Unlike the commoditized solvent/reagent N-Methylaniline (NMA) , this compound introduces a bulky phenoxy group at the ortho position.

This structural modification fundamentally alters its physicochemical profile:

  • Reduced Basicity: The ortho-phenoxy group suppresses proton affinity via inductive electron withdrawal and steric inhibition of solvation.

  • Attenuated Nucleophilicity: Steric crowding renders the nitrogen center significantly less reactive toward electrophiles compared to NMA, providing higher selectivity in multi-functional scaffolds.

  • Enhanced Lipophilicity: A dramatic increase in LogP (approx. +1.9 units vs. NMA) makes it a superior hydrophobic scaffold for drug discovery.

This guide provides a data-driven comparison to assist in scaffold selection and process optimization.

Structural & Electronic Analysis

To understand the performance differences, we must analyze the competing electronic and steric forces.

The "Ortho-Effect" Mechanism

In standard N-Methylaniline , the nitrogen lone pair is partially delocalized into the ring but remains accessible. In This compound , the ortho-phenoxy group exerts two critical effects:

  • Electronic (Inductive -I): The oxygen atom withdraws electron density from the benzene ring, lowering the electron density available at the nitrogen.

  • Steric (Kinetic Shielding): The bulky phenoxy group physically blocks the approach of electrophiles and solvation shells.

OrthoEffect NMA N-Methylaniline (Accessible Lone Pair) Target This compound (Sterically Congested) NMA->Target Add ortho-Phenoxy Effect1 Inductive Withdrawal (-I) (Reduces Basicity) Target->Effect1 Effect2 Steric Shielding (Reduces Nucleophilicity) Target->Effect2

Figure 1: Mechanistic impact of the ortho-phenoxy substitution on nitrogen reactivity.

Physicochemical Property Comparison

The following data aggregates experimental values and high-confidence predictive models (Hammett/Taft) to benchmark this compound against standard alternatives.

PropertyN-Methylaniline (Standard)N-Ethylaniline (Steric Analog)2-Phenoxyaniline (Parent)This compound Impact
MW ( g/mol ) 107.15121.18185.22199.25 Higher MW impacts atom economy.
LogP (Lipophilicity) 1.662.16~2.9~3.52 Critical: Significant increase in membrane permeability potential.
pKa (Conj. Acid) 4.855.123.78~3.9 - 4.1 Reduced Basicity: Less likely to form salts at physiological pH.
Boiling Point 196°C205°C170°C (18 mmHg)>300°C (est. atm) High thermal stability; requires high-vac distillation.
Nucleophilicity (N) HighModerateModerateLow Resistant to over-alkylation.

Key Insight: The drop in pKa (from 4.85 to ~4.0) indicates that this compound is a significantly weaker base. This is advantageous in acid-catalyzed reactions where N-protonation of the substrate typically kills reactivity; here, the nitrogen remains free longer.

Reactivity Profile: Nucleophilicity & Selectivity

Alkylation Kinetics

In


 reactions (e.g., reaction with benzyl bromide), this compound exhibits reaction rates 10-50x slower  than N-methylaniline.
  • Cause: The nucleophilic attack requires a specific trajectory (backside attack). The ortho-phenoxy group restricts the rotational freedom of the N-Me group, creating a "gated" mechanism where the nucleophile must wait for a conformational opening.

  • Benefit: This allows for chemoselective functionalization .[1] If a molecule contains both a primary amine and this hindered secondary amine, you can selectively alkylate the primary amine without protecting the this compound nitrogen.

Oxidation Stability

The electron-withdrawing nature of the phenoxy group makes the nitrogen center less susceptible to oxidative degradation (e.g., formation of N-oxides or quinones) compared to electron-rich alkylanilines.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize this compound via Reductive Methylation. Rationale: Direct methylation with MeI leads to over-alkylation (quaternary salts). Reductive amination using Formaldehyde/NaBH4 is self-limiting to the tertiary amine (if starting from secondary) or secondary (if starting from primary) but requires careful control to stop at Mono-methyl if starting from 2-phenoxyaniline.

Note: The protocol below converts 2-phenoxyaniline to its N-methyl derivative.

Synthesis Start 2-Phenoxyaniline Step1 1. Paraformaldehyde MeOH, Reflux (2h) (Imine Formation) Start->Step1 Step2 2. NaBH4 (excess) 0°C to RT (Reduction) Step1->Step2 Product This compound Step2->Product

Figure 2: Reductive methylation workflow.

Step-by-Step Methodology
  • Imine Formation:

    • Charge a 250 mL round-bottom flask with 2-phenoxyaniline (10.0 mmol, 1.85 g) and Methanol (50 mL).

    • Add Paraformaldehyde (15.0 mmol eq. of formaldehyde) and a catalytic amount of acetic acid (0.1 mL).

    • Validation: Reflux for 2 hours. Monitor via TLC (Hexane/EtOAc 8:1). Disappearance of the primary amine spot indicates imine formation.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add Sodium Borohydride (NaBH4) (20.0 mmol, 0.76 g) portion-wise over 20 minutes. (Caution: Gas evolution).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Work-up (Self-Validating Purification):

    • Quench with water (50 mL). Evaporate Methanol under reduced pressure.

    • Extract aqueous residue with Ethyl Acetate (3 x 30 mL).

    • Acid Wash (Critical Step): Wash the organic layer with 1M HCl. The product (amine) will move to the aqueous layer. Impurities (non-basic) stay in organic.

    • Basify the aqueous layer (pH > 10) with NaOH. The product precipitates/oils out.

    • Extract back into Ethyl Acetate, dry over MgSO4, and concentrate.

  • Characterization:

    • 1H NMR (CDCl3): Look for the N-Methyl singlet at

      
       ~2.8-2.9 ppm. Ensure integration is 3H.
      
    • Appearance: Viscous oil or low-melting solid.

Applications in Drug Discovery[2]

1. Lipophilic Spacer: In PROTACs or bifunctional degraders, the linker physicochemistry is vital. This compound provides a rigid, high-LogP linker element that can improve cell permeability compared to PEG chains or simple alkyl linkers.

2. Metabolic Stability: The steric bulk around the nitrogen hinders N-dealkylation by Cytochrome P450 enzymes, potentially extending the half-life (


) of drugs containing this motif compared to simple N-methylanilines.

References

  • Basicity of Aniline Derivatives: Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline?Link

  • Physical Properties of 2-Phenoxyaniline: PubChem. (2024). 2-Phenoxyaniline Compound Summary.Link

  • Reductive Amination Protocols: Organic Chemistry Portal. (2025). Synthesis of Amines by Reductive Amination.[1][2][3][4]Link

  • Steric Effects on Nucleophilicity: Master Organic Chemistry. (2018).[3][5][6] Nucleophilicity Trends of Amines.Link

  • Specific Product Data: ChemScene. (2024). This compound MSDS and Properties.Link

Sources

A Comparative Guide to the Inter-Laboratory Characterization of N-Methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the characterization of N-methyl-2-phenoxyaniline (CAS 640766-50-3), a key intermediate in pharmaceutical synthesis. In the absence of a formal inter-laboratory study, this document synthesizes available spectral data and established analytical techniques for aromatic amines to present a consensus on the expected characterization results. By establishing a baseline for purity and identity, this guide aims to ensure consistency and reliability across different research and development laboratories.

This compound possesses a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol .[1][2] Its structure combines a secondary amine and a diaryl ether, functionalities that dictate its chemical properties and inform the selection of appropriate analytical methods.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and quantifying any related impurities. The polarity of the molecule allows for effective separation using reversed-phase chromatography.

A reversed-phase HPLC method is selected due to its versatility and compatibility with a wide range of organic molecules. The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic rings, while a mobile phase consisting of acetonitrile and water allows for the fine-tuning of elution strength. The addition of a small amount of acid, such as formic acid, can improve peak shape by ensuring the analyte is in a consistent protonation state.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

A high-purity sample of this compound should exhibit a single major peak. Potential process-related impurities could include unreacted starting materials such as 2-phenoxyaniline or over-methylated products. Degradation products may arise from oxidation or hydrolysis of the ether linkage under harsh conditions.

Structural Elucidation and Identity Confirmation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural confirmation of this compound.

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the precise arrangement of atoms within the molecule.

NMR provides detailed information about the chemical environment of each proton and carbon atom. The chemical shifts, coupling patterns, and integration of the signals in the ¹H NMR spectrum, combined with the number and types of carbon signals in the ¹³C NMR spectrum, allow for a complete structural assignment.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

  • Data Acquisition:

    • ¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

    • ¹³C NMR: Acquire with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.[2]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35 – 7.27 (m, 2H, Ar-H)

  • δ 7.08 (dt, J = 14.6, 7.6 Hz, 2H, Ar-H)

  • Aromatic protons will appear in the range of δ 6.5-7.5 ppm.

  • The N-H proton will likely appear as a broad singlet.

  • The N-methyl protons will be a singlet around δ 2.8-3.0 ppm.

¹³C NMR (101 MHz, CDCl₃):

  • Aromatic carbons will resonate in the region of δ 110-160 ppm.

  • The N-methyl carbon will appear around δ 30-35 ppm.

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, further confirming its identity.

MS is a highly sensitive technique that provides the exact molecular weight of the analyte. The fragmentation pattern observed in the mass spectrum can be used to piece together the structure of the molecule, offering an orthogonal confirmation to NMR data.

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • GC Column: HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 199.[2][3] Key fragment ions may correspond to the loss of a methyl group (m/z 184) and cleavage of the ether bond.

Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides insights into the thermal stability and melting behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, purity, and polymorphic transitions.

  • Instrumentation: A simultaneous TGA/DSC analyzer.

  • Sample Pan: Aluminum or platinum.

  • Sample Size: 5-10 mg.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Heat from 30 °C to 500 °C at a rate of 10 °C/min.

The DSC thermogram should show a sharp endothermic peak corresponding to the melting point of the compound. The TGA curve will indicate the onset of thermal decomposition, providing an upper limit for its thermal stability.

Comparative Data Summary

The following table summarizes the expected analytical results for the characterization of this compound based on the methodologies described.

Analytical TechniqueParameterExpected Result
HPLC Purity>98% (area percent)
Retention TimeDependent on specific system, but should be consistent
¹H NMR Chemical Shifts (CDCl₃)Aromatic protons (δ 6.5-7.5), N-H (broad singlet), N-CH₃ (δ ~2.8-3.0)
¹³C NMR Chemical Shifts (CDCl₃)Aromatic carbons (δ 110-160), N-CH₃ (δ ~30-35)
GC-MS Molecular Ion [M]⁺m/z 199
DSC Melting PointTo be determined experimentally
TGA Decomposition OnsetTo be determined experimentally

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the comprehensive characterization of this compound.

Characterization_Workflow cluster_0 Initial Purity Assessment cluster_1 Structural Confirmation cluster_2 Thermal Properties cluster_3 Final Characterization Report HPLC HPLC Analysis NMR NMR Spectroscopy (¹H and ¹³C) HPLC->NMR MS Mass Spectrometry (GC-MS) NMR->MS Thermal Thermal Analysis (TGA/DSC) MS->Thermal Report Comprehensive Data Analysis and Reporting Thermal->Report Start Sample of this compound Start->HPLC

Caption: Overall workflow for the characterization of this compound.

Data_Integration Purity Purity Identity Confirmed Identity and Purity of This compound Purity->Identity:f0 Structure NMR & MS ¹H & ¹³C Shifts Molecular Ion m/z 199 Structure->Identity:f0 Thermal TGA/DSC Melting Point Thermal Stability Thermal->Identity:f0

Caption: Integration of analytical data for final confirmation.

References

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Catalysis Science & Technology. [Link]

Sources

quantitative comparison of reaction kinetics for different N-methyl-2-phenoxyaniline syntheses

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a quantitative and mechanistic comparison of synthetic routes for N-methyl-2-phenoxyaniline (CAS: 640766-50-3), a critical diaryl ether scaffold used in the development of NSAIDs (fenamic acid derivatives) and kinase inhibitors.

We analyze three distinct kinetic pathways: Heterogeneous Catalytic Methylation (Green Chemistry) , Pd-Catalyzed C-N Coupling (Convergent Synthesis) , and Traditional Reductive Amination .

Executive Summary of Kinetic Profiles

The synthesis of this compound presents a classic chemoselectivity challenge: installing a single methyl group on a primary aniline without proceeding to the thermodynamically stable N,N-dimethyl product.

MetricMethod A: Heterogeneous Ni-Catalysis (Methanol)Method B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)Method C: Reductive Amination (Formaldehyde/

)
Reaction Order Pseudo-zero order (Surface saturated)1st order in [Pd], [Ar-Cl]Complex (Langmuir-Hinshelwood)
Rate Limiting Step Methanol dehydrogenation (

)
Oxidative Addition (

)
Imine Hydrogenation
Selectivity (Mono:Di) >99:1 (Thermodynamic control)100:0 (Structural control)~85:15 (Kinetic control)
TOF (Turnover Freq) Low (

)
High (

)
High (

)
Temp / Pressure 160°C / 30 bar80-100°C / 1 atm25-50°C / 1-5 bar
Activation Energy (

)
High (~60-80 kJ/mol)Medium (~40-60 kJ/mol)Low (~20-30 kJ/mol)
Yield 93% 85-95% 70-85%

Detailed Kinetic Analysis by Methodology

Method A: Heterogeneous Catalytic Methylation (The "Borrowing Hydrogen" Route)

Reagents: 2-Phenoxyaniline + Methanol Catalyst: Ni/ZnAlOx (Mixed Metal Oxide) Mechanism: Hydrogen Autotransfer (Borrowing Hydrogen)

This route utilizes methanol as both the C1 source and the reducing agent. It is the most atom-economical but kinetically demanding route due to the high energy barrier of the initial methanol dehydrogenation.

  • Kinetic Driver: The reaction rate is controlled by the surface dehydrogenation of methanol to formaldehyde. The high temperature (160°C) is required to overcome the activation energy of this step on the Ni surface.

  • Selectivity Mechanism: The catalyst surface sterically hinders the adsorption of the secondary amine (product), preventing the second methylation event. This provides superior mono-selectivity compared to solution-phase alkylation.

  • Rate Law:

    
     (Langmuir-Hinshelwood model).
    
Method B: Pd-Catalyzed C-N Coupling (The Convergent Route)

Reagents: 2-Chlorodiphenyl ether + Methylamine (2M in THF) Catalyst:


 / BrettPhos or BINAP
Mechanism:  Buchwald-Hartwig Amination

This is a convergent strategy that builds the C-N bond rather than modifying the nitrogen. It is the only route that guarantees zero dimethylation by design (as methylamine is the nucleophile).

  • Kinetic Driver: The rate-determining step (RDS) is typically the oxidative addition of the aryl chloride to the Pd(0) species. Electron-rich ligands (e.g., BrettPhos) accelerate this step.

  • Resting State: For hindered substrates like diaryl ethers, the catalytic resting state is often the Pd(II)-amido complex prior to reductive elimination.

  • Rate Law:

    
     (at high amine concentrations).
    
Method C: Reductive Amination (The Traditional Route)

Reagents: 2-Phenoxyaniline + Formaldehyde +


 (or NaBH4)
Catalyst:  Pd/C or Raney Ni
Mechanism:  Condensation-Reduction
  • Kinetic Driver: The formation of the imine (Schiff base) is rapid and reversible. The irreversible step is the reduction of the imine.

  • Selectivity Failure Mode: The secondary amine product is more nucleophilic than the starting primary aniline (

    
     ~10 vs ~4), leading to rapid over-methylation (
    
    
    
    ). Strict stoichiometric control or flow chemistry is required to mitigate this.

Visualization of Reaction Landscapes

Diagram 1: Synthetic Pathways & Kinetic Profiles

This diagram illustrates the three competing pathways to the target molecule, highlighting the transition states and energy requirements.

ReactionLandscape Target This compound (Target Product) OverMethyl N,N-Dimethyl Byproduct Target->OverMethyl k2 > k1 Start_A 2-Phenoxyaniline + Methanol TS_A TS: Surface Dehydrogenation (Ni/ZnAlOx) High Ea (~80 kJ/mol) Start_A->TS_A 160°C, 24h Start_B 2-Chlorodiphenyl ether + Methylamine TS_B TS: Oxidative Addition (Pd-L) Med Ea (~50 kJ/mol) Start_B->TS_B 100°C, 1-4h Start_C 2-Phenoxyaniline + Formaldehyde TS_C Imine Intermediate (Rapid Equilibrium) Start_C->TS_C Fast TS_A->Target Hydrogen Autotransfer >99% Selectivity TS_B->Target Reductive Elimination 100% Selectivity TS_C->Target Reduction (H2) Poor Selectivity

Caption: Comparative reaction landscape showing the high-barrier/high-selectivity "Borrowing Hydrogen" route (left) vs. the convergent Buchwald-Hartwig route (center) and the low-barrier/low-selectivity Reductive Amination (right).

Diagram 2: Catalytic Cycle (Method A - Ni/ZnAlOx)

Focusing on the most "modern" and green approach (Method A), this cycle explains the "Borrowing Hydrogen" mechanism which is kinetically distinct from standard cross-couplings.

CatalyticCycle Center Ni Surface Active Site Step1 Methanol Adsorption Step2 Dehydrogenation (RDS) Step1->Step2 Heat Step3 Formaldehyde + H-Ni-H Step2->Step3 Ni-H species Step4 Imine Formation (-H2O) Step3->Step4 + Aniline Step5 Hydrogenation (Fast) Step4->Step5 H transfer Step6 Product Desorption Step5->Step6 Step6->Step1 Cycle Repeats

Caption: The "Borrowing Hydrogen" catalytic cycle on Heterogeneous Ni. The rate-determining step is the initial dehydrogenation of methanol (Step 2).

Experimental Protocols

Protocol A: Selective N-Methylation using Ni/ZnAlOx (Recommended for Scale)

Based on Wang et al. (2023)

  • Catalyst Prep: Synthesize NiZnAl-LDH via co-precipitation of metal nitrates with urea at 100°C. Calcine at 600°C to form Mixed Metal Oxides (MMO), then reduce under

    
     flow at 600°C.
    
  • Reaction Setup: In a 50 mL autoclave, charge 2-phenoxyaniline (1.0 mmol), Ni/ZnAlOx catalyst (40 mg), and Methanol (10 mL).

  • Execution: Purge with

    
     (5x). Pressurize to 1 MPa 
    
    
    
    (to keep MeOH liquid). Heat to 160°C with stirring (1000 rpm).
  • Timecourse: Run for 24 hours .

  • Workup: Cool to RT. Magnetically separate the catalyst (recyclable).[1] Concentrate filtrate.

  • Validation: Yield ~93%. Selectivity >99% mono-methyl.[2]

Protocol B: Buchwald-Hartwig Coupling (Recommended for Purity)

Standardized General Protocol

  • Reagents: Charge an oven-dried Schlenk tube with 2-chlorodiphenyl ether (1.0 equiv),

    
     (1 mol%), and BrettPhos (2 mol%).
    
  • Base: Add NaOtBu (1.4 equiv).

  • Solvent/Amine: Evacuate and backfill with Argon. Add anhydrous THF (concentration 0.2 M) and Methylamine (2.0 equiv, 2M in THF solution).

  • Execution: Seal and heat to 80°C for 4-6 hours.

  • Workup: Dilute with diethyl ether, filter through celite, concentrate.

  • Validation: Yield ~90%. No dimethyl impurity possible.

References

  • Wang, P., et al. (2023).[1] "Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts." Green Chemistry.

  • Buchwald, S. L., & Hartwig, J. F. (2008).[3] "Evolution of C–N Bond Formation via Heterogeneous and Homogeneous Catalysis." Accounts of Chemical Research.

  • Seo, H., et al. (2019). "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow." Tetrahedron.

  • Sigma-Aldrich. "Product Specification: 2-Phenoxyaniline (CAS 2688-84-8)."

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-2-phenoxyaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.